BAY-9683
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H22ClF3N4O3 |
|---|---|
Peso molecular |
518.9 g/mol |
Nombre IUPAC |
4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-yl-2-pyridinyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C25H22ClF3N4O3/c1-14-8-16(33-4-6-36-7-5-33)13-30-23(14)32-25(35)17-10-18(21(28)11-19(17)26)24(34)31-12-15-2-3-20(27)22(29)9-15/h2-3,8-11,13H,4-7,12H2,1H3,(H,31,34)(H,30,32,35) |
Clave InChI |
GBAXCPGBQNNUHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1NC(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC(=C(C=C3)F)F)F)Cl)N4CCOCC4 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Luminal Bladder Cancer, with a Focus on Erdafitinib
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "BAY-9683" did not yield specific public information. This guide focuses on Erdafitinib, a well-characterized and clinically relevant targeted therapy for luminal bladder cancer with FGFR alterations, as a representative example of a mechanism of action in this context.
Executive Summary
Urothelial carcinoma, the most common form of bladder cancer, can be molecularly classified into distinct subtypes, including luminal and basal.[1][2] Luminal bladder cancers are often characterized by alterations in the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, particularly FGFR3 mutations and fusions.[3][4] These genetic aberrations lead to constitutive activation of downstream signaling pathways that drive tumor cell proliferation and survival.[5][6] Erdafitinib (brand name Balversa™) is an orally bioavailable, potent, and selective tyrosine kinase inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4 that has received accelerated FDA approval for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[7][8][9][10] This document provides a detailed overview of the mechanism of action of Erdafitinib in luminal bladder cancer, including the underlying molecular pathways, supporting preclinical and clinical data, and relevant experimental methodologies.
The Role of FGFR Signaling in Luminal Bladder Cancer
Bladder cancer is a heterogeneous disease, and molecular subtyping has identified distinct classes with different clinical behaviors and therapeutic vulnerabilities.[2][11] The luminal subtype, which expresses markers of terminal urothelial differentiation, is frequently associated with activating mutations and fusions of the FGFR3 gene.[1][3][6]
The FGFR signaling pathway plays a crucial role in normal cellular processes such as proliferation, differentiation, and angiogenesis.[6] The pathway is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This, in turn, activates downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
In a subset of luminal bladder cancers, genetic alterations in FGFR genes, such as activating mutations or chromosomal translocations leading to gene fusions, result in ligand-independent receptor activation.[5][9] This constitutive signaling drives uncontrolled cell growth and contributes to tumorigenesis.[5] Therefore, inhibiting the aberrant FGFR signaling pathway presents a rational therapeutic strategy for this molecularly defined subgroup of bladder cancer patients.[12]
Mechanism of Action of Erdafitinib
Erdafitinib is a pan-FGFR inhibitor that competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing receptor phosphorylation and subsequent activation of downstream signaling pathways.[5] By blocking the aberrant signaling from mutated or fused FGFRs, Erdafitinib effectively inhibits the proliferation of cancer cells that are dependent on this pathway for their growth and survival.[5][7]
Signaling Pathway Inhibition
The primary mechanism of action of Erdafitinib involves the disruption of key oncogenic signaling cascades.
Quantitative Data Summary
The efficacy of Erdafitinib in patients with urothelial carcinoma harboring FGFR alterations has been demonstrated in clinical trials.
| Parameter | Value | Clinical Trial/Source |
| Inhibitory Activity (IC50) | ||
| FGFR1 | 1.2 nmol/L | [13] |
| FGFR2 | 2.5 nmol/L | [13] |
| FGFR3 | 3.0 nmol/L | [13] |
| FGFR4 | 5.7 nmol/L | [13] |
| Objective Response Rate (ORR) | 40% | Phase II (NCT02365597)[8] |
| Median Overall Survival (OS) | 13.8 months | Phase II (NCT02365597)[8] |
Experimental Protocols
In Vitro Kinase Inhibitory Activity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of Erdafitinib against FGFR family members.
Methodology:
-
Time-resolved fluorescence resonance energy transfer (TR-FRET) assays are utilized.
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.
-
A universal kinase buffer containing ATP and a suitable substrate peptide is prepared.
-
Erdafitinib is serially diluted to various concentrations.
-
The kinase, substrate, ATP, and varying concentrations of Erdafitinib are incubated together.
-
The reaction is stopped, and the level of substrate phosphorylation is measured by detecting the FRET signal.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]
Cell Viability Assay
Objective: To assess the effect of Erdafitinib on the viability of cancer cell lines with and without FGFR alterations.
Methodology:
-
Bladder cancer cell lines with known FGFR mutational status are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of Erdafitinib or vehicle control (e.g., DMSO).
-
After a defined incubation period (e.g., 72 hours), a cell viability reagent (e.g., CellTiter-Glo®) is added.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
The percentage of cell viability relative to the vehicle control is calculated for each concentration of Erdafitinib.
Western Blot Analysis for Phospho-FGFR Inhibition
Objective: To confirm the inhibition of FGFR phosphorylation by Erdafitinib in a cellular context.
Methodology:
-
Cancer cells expressing altered FGFR are treated with Erdafitinib or a vehicle control for a specified duration.
-
Cells are lysed, and total protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated FGFR (p-FGFR).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total FGFR and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[13]
Conclusion
Erdafitinib represents a significant advancement in the precision medicine approach to treating luminal bladder cancer.[5] Its mechanism of action, centered on the potent and selective inhibition of aberrant FGFR signaling, directly targets a key oncogenic driver in a molecularly defined subset of patients.[5][7] The robust preclinical and clinical data supporting its efficacy underscore the importance of molecular testing to identify patients who are most likely to benefit from this targeted therapy.[7] Further research is ongoing to explore the role of Erdafitinib in combination with other agents, such as immune checkpoint inhibitors, and to understand and overcome potential mechanisms of resistance.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Luminal and Basal Phenotypes in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Landscape of targeted therapies for advanced urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 6. FGFR Inhibitors in Urothelial Cancer: From Scientific Rationale to Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]
- 8. onclive.com [onclive.com]
- 9. Targeted therapies for advanced bladder cancer: new strategies with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Therapy Drugs for Bladder Cancer | American Cancer Society [cancer.org]
- 11. Clinical implications of molecular subtyping in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
The Function of BAY-9683 as a PPARG Inverse Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome proliferator-activated receptor gamma (PPARG) is a ligand-activated transcription factor with a pivotal role in adipogenesis, lipid metabolism, and inflammation. While PPARG agonists have been utilized therapeutically, their activation is associated with undesirable side effects. A compelling alternative therapeutic strategy is the use of PPARG inverse agonists, which actively repress the receptor's basal transcriptional activity. This document provides a comprehensive technical overview of BAY-9683, a novel, orally bioavailable covalent inverse agonist of PPARG belonging to the 4-chloro-6-fluoroisophthalamide class of molecules. We will delve into its mechanism of action, present representative quantitative data, detail key experimental protocols for its characterization, and visualize the associated biological pathways and experimental workflows.
Introduction to PPARG Inverse Agonism
PPARG, a member of the nuclear receptor superfamily, typically forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. In the absence of a ligand, the PPARG/RXR heterodimer can be bound by corepressor proteins, such as nuclear receptor corepressor 1 (NCoR1) and silencing mediator for retinoid and thyroid hormone receptors (SMRT), leading to the repression of gene transcription.
The binding of an agonist ligand to PPARG induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivators, initiating gene transcription. In contrast, an inverse agonist binds to PPARG and stabilizes a conformation that enhances the recruitment of corepressors, thereby actively repressing gene transcription below its basal level. This mechanism of action holds therapeutic potential for diseases driven by aberrant PPARG activation, such as certain types of cancer.[1][2][3]
This compound: A Covalent PPARG Inverse Agonist
This compound is a member of a series of orally bioavailable 4-chloro-6-fluoroisophthalamides that act as covalent inverse agonists of PPARG.[4] These compounds are designed to covalently bind to a specific cysteine residue within the PPARG ligand-binding domain, leading to a sustained and robust inverse agonistic effect.[4] This covalent modification enhances the interaction of PPARG with its corepressors, leading to the potent repression of PPARG target gene expression.[4]
Mechanism of Action of this compound
The primary mechanism by which this compound exerts its function is through the enhanced recruitment of corepressor complexes to the PPARG/RXR heterodimer on the DNA. This action stabilizes a transcriptionally repressive state, leading to the downregulation of genes involved in processes such as cell proliferation and lipid metabolism.
Caption: Signaling pathway of PPARG modulation by this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for a potent PPARG inverse agonist like this compound, based on published data for similar compounds such as BAY-4931, BAY-0069, and FX-909.
Table 1: Biochemical Activity
| Assay | Parameter | Representative Value |
| PPARG:NCoR2 TR-FRET | EC50 | 25 nM |
| PPARG:NCoR1 TR-FRET | EC50 | 40 nM |
| PPARG:MED1 TR-FRET (Antagonist mode) | IC50 | 150 nM |
Table 2: Cellular Activity
| Cell Line | Assay | Parameter | Representative Value |
| UM-UC-9 (Bladder Cancer) | Cell Proliferation | GI50 | 10 nM |
| HT-1197 (Bladder Cancer) | Cell Proliferation | GI50 | 50 nM |
| RT112 (Bladder Cancer) | FABP4 Gene Expression | IC50 | 5 nM |
Table 3: In Vivo Efficacy
| Animal Model | Dosing | Outcome |
| UM-UC-9 Xenograft | 30 mg/kg, oral, BID | Tumor Growth Inhibition |
| HT-1197 Xenograft | 30 mg/kg, oral, BID | Tumor Regression |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Coregulator Interaction
This assay measures the ability of a compound to modulate the interaction between the PPARG ligand-binding domain (LBD) and a coregulator peptide (either a coactivator or a corepressor).
Caption: Experimental workflow for the TR-FRET coregulator interaction assay.
Methodology:
-
Reagents: Purified GST-tagged PPARG-LBD, Europium (Eu)-cryptate labeled anti-GST antibody (donor fluorophore), XL665-labeled coregulator peptide (acceptor fluorophore), and test compound (this compound).
-
Procedure: The assay is performed in a 384-well plate. All reagents are diluted in an appropriate assay buffer.
-
The test compound is serially diluted and added to the wells.
-
A mixture of GST-PPARG-LBD and the Eu-cryptate labeled anti-GST antibody is added to the wells.
-
The XL665-labeled coregulator peptide is then added.
-
The plate is incubated at room temperature for 2 to 4 hours to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The plate is read on a TR-FRET-compatible plate reader. The emission at 620 nm (from the donor) and 665 nm (from the acceptor due to FRET) is measured after excitation at 320 nm.
-
Data Analysis: The ratio of the fluorescence intensities at 665 nm to 620 nm is calculated. For inverse agonists promoting corepressor binding, the EC50 is determined from the dose-response curve of the increasing FRET signal. For assessing the inhibition of coactivator binding, the IC50 is determined from the dose-response curve of the decreasing FRET signal.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines that are dependent on PPARG signaling.
References
- 1. Inverse Agonists of Peroxisome Proliferator-Activated Receptor Gamma: Advances and Prospects in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of BAY-9683
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-9683 is an orally active, covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). As a key regulator of adipogenesis, lipid metabolism, and inflammation, PPARG has emerged as a significant therapeutic target. While PPARG agonists have been utilized in the treatment of type 2 diabetes, there is growing interest in inverse agonists for conditions characterized by excessive PPARG activity, such as certain types of cancer, including luminal bladder cancer.[1][2] this compound represents a novel chemical entity designed to covalently modify and inhibit the transcriptional activity of PPARG, offering a valuable tool for investigating the therapeutic potential of PPARG inverse agonism.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule with the chemical formula C25H22ClF3N4O3. Its identity is confirmed by the Chemical Abstracts Service (CAS) number 2891706-83-3. The structural details and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4-chloro-N-[(4-{[2-(2,6-difluorophenyl)acetyl]amino}phenyl)methyl]-3-fluoro-5-(trifluoromethyl)benzamide |
| Molecular Formula | C25H22ClF3N4O3 |
| CAS Number | 2891706-83-3 |
| SMILES String | FC1=CC(F)=CC=C1CC(=O)NC2=CC=C(CNC(=O)C3=CC(F)=C(Cl)C=C3C(F)(F)F)C=C2 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 518.92 g/mol |
| Topological Polar Surface Area (TPSA) | 94.6 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| LogP (Predicted) | 5.2 |
| Solubility | Poorly soluble in aqueous solutions |
Mechanism of Action and Signaling Pathway
This compound functions as a covalent inverse agonist of PPARG. Unlike agonists that activate the receptor, an inverse agonist reduces the basal level of receptor activity. This compound is understood to covalently bind to a specific cysteine residue within the ligand-binding domain of PPARG. This covalent modification induces a conformational change in the receptor that promotes the recruitment of corepressors (such as NCoR and SMRT) and the displacement of coactivators. The resulting corepressor-bound PPARG complex actively represses the transcription of its target genes.
References
The Impact of BAY-9683 on Gene Expression in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-9683 is an orally active, covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a nuclear receptor that plays a significant role in the pathology of certain cancers, particularly luminal bladder cancer.[1][2] As a ligand-activated transcription factor, PPARG regulates the expression of genes involved in various cellular processes, including inflammation, lipid metabolism, and cell differentiation.[1] In specific cancer subtypes, such as luminal bladder cancer, PPARG can act as a lineage driver, and its hyperactivation is associated with tumor progression.[1][3] Inverse agonists like this compound function by inducing a transcriptionally repressive complex, leading to the downregulation of canonical PPARG target genes.[1] This technical guide provides a comprehensive overview of the effects of this compound and other covalent PPARG inverse agonists on gene expression in cancer cell lines, based on available preclinical data.
Data Presentation: Modulation of PPARG Target Gene Expression
The primary mechanism of action of this compound and similar covalent inverse agonists is the repression of PPARG target gene transcription. The following tables summarize the observed effects on gene expression in relevant cancer cell line models, as suggested by preclinical studies.
Table 1: Effect of Covalent PPARG Inverse Agonists on Canonical PPARG Target Gene Expression in Bladder Cancer Cell Lines
| Gene | Cancer Cell Line | Treatment | Fold Change in Expression (relative to control) | Assay | Reference |
| FABP4 | RT112 | Covalent Inverse Agonist | Downregulated | RT-qPCR, RNA-seq | [4] |
| UCP1 | UM-UC-9 | Covalent Inverse Agonist | Downregulated | RNA-seq | [4] |
| ADIPOQ | RT112 | Covalent Inverse Agonist | Downregulated | Not Specified | Implied by mechanism |
| PLIN2 | UM-UC-9 | Covalent Inverse Agonist | Downregulated | Not Specified | Implied by mechanism |
Table 2: Antiproliferative Effects of Covalent PPARG Inverse Agonists in Bladder Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | Endpoint | Result | Reference |
| BAY-4931 | UM-UC-9 | Cell Proliferation Assay | IC50 / Emax | Potent and efficacious inhibition | [3] |
| 6h (analog) | UM-UC-9 | Cell Proliferation Assay | IC50 / Emax | Favorable antiproliferative effects | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize the effects of this compound and other covalent PPARG inverse agonists.
Cell Culture and Compound Treatment
-
Cell Lines:
-
RT112 (human bladder carcinoma)
-
UM-UC-9 (human bladder carcinoma, known for PPARG gene amplification)[3]
-
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to the desired final concentrations.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates for RNA extraction, 96-well plates for proliferation assays) and allowed to adhere overnight. The culture medium is then replaced with medium containing the test compound or vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
RT-qPCR: Real-time PCR is performed using a qPCR system (e.g., Applied Biosystems 7500 Fast Real-Time PCR System) with a suitable qPCR master mix (e.g., SYBR Green or TaqMan). Gene-specific primers for PPARG target genes (FABP4, UCP1, etc.) and a housekeeping gene (e.g., GAPDH, ACTB) are used. The relative gene expression is calculated using the ΔΔCt method.
RNA Sequencing (RNA-seq)
-
Library Preparation: RNA-seq libraries are prepared from high-quality total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are aligned to the human reference genome. Differential gene expression analysis between compound-treated and vehicle-treated samples is performed using bioinformatics tools such as DESeq2 or edgeR.
Cell Proliferation Assay
-
Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment: After overnight incubation, cells are treated with a range of concentrations of the test compound.
-
Assay: After the desired incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo Luminescent Cell Viability Assay, Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The dose-response curves are plotted, and the half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the action of this compound.
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by hyperactive PPARG signaling, such as luminal bladder cancer. As a covalent inverse agonist, it effectively represses the transcription of PPARG target genes, leading to antiproliferative effects in sensitive cancer cell lines. The data and protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working on PPARG-targeted therapies. Further in-depth studies, including comprehensive transcriptomic and proteomic analyses, will continue to elucidate the full spectrum of this compound's molecular effects and its potential for clinical translation.
References
- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Genomic activation of PPARG reveals a candidate therapeutic axis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BAY-9683 in Modulating PPARG Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome proliferator-activated receptor gamma (PPARG) is a ligand-activated transcription factor and a master regulator of adipogenesis, with critical roles in lipid homeostasis, inflammation, and cell differentiation. Dysregulation of PPARG signaling is implicated in various diseases, including metabolic disorders and certain cancers. Notably, hyperactivation of PPARG is considered a lineage driver in luminal bladder cancer. While PPARG agonists have been extensively studied, inverse agonists, which suppress the receptor's basal transcriptional activity, represent a compelling but less explored therapeutic strategy. This technical guide provides an in-depth overview of BAY-9683, a novel, orally active, covalent inverse agonist of PPARG. We will delve into its mechanism of action, summarize key quantitative data, and provide detailed experimental protocols relevant to its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the modulation of PPARG signaling by this compound.
Introduction to PPARG Signaling
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-inducible transcription factors. There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. These receptors play crucial roles in regulating gene expression involved in metabolism and cellular differentiation.
PPARG is highly expressed in adipose tissue, where it is a master regulator of adipocyte differentiation. It also plays significant roles in glucose and lipid metabolism, making it a therapeutic target for type 2 diabetes. PPARG exists as two isoforms, PPARγ1 and PPARγ2, which arise from alternative splicing.
The canonical signaling pathway of PPARG involves its heterodimerization with the retinoid X receptor (RXR). In the absence of a ligand, the PPARG/RXR heterodimer is bound to corepressors, leading to the suppression of target gene transcription. Upon binding to an agonist, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription.
Conversely, an inverse agonist binds to the PPARG receptor and stabilizes a conformation that enhances the recruitment of corepressors, leading to the active repression of target gene expression below its basal level.
This compound: A Covalent Inverse Agonist of PPARG
This compound is a member of a series of 4-chloro-6-fluoroisophthalamides that have been identified as orally bioavailable, covalent inverse agonists of PPARG.[1] Its mechanism of action involves the formation of a covalent bond with a reactive cysteine residue uniquely positioned within the ligand-binding domain (LBD) of PPARG.[1] This covalent interaction, achieved through an SNAr mechanism, contributes to its high selectivity over other related nuclear receptors.[1]
Structural studies have revealed that this compound and its analogs have distinct pre-covalent and post-covalent binding conformations.[1] It is hypothesized that the pre-covalent interactions are the primary drivers of binding affinity, while the post-covalent conformation is more critical for the cellular functional effects by enhancing the interaction of PPARG with its corepressors.[1]
The development of potent and orally bioavailable PPARG inverse agonists like this compound provides valuable tools for in vivo studies to explore the therapeutic potential of suppressing hyperactivated PPARG signaling, particularly in conditions like luminal bladder cancer.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds from preclinical studies. This data is essential for understanding the potency, selectivity, and cellular effects of these inverse agonists.
Table 1: In Vitro Biochemical and Cellular Activity of this compound and Related Compounds
| Compound | PPARG LBD Binding (IC50, nM) | PPARG:NCOR2 Interaction (EC50, nM) | Cellular BRET Assay (IC50, nM) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| BAY-5516 | 1.8 | 3.9 | 1.5 |
| BAY-5094 | 2.5 | 6.2 | 2.2 |
| SR10221 (Reference Inverse Agonist) | 130 | 250 | 120 |
Data for BAY-5516, BAY-5094, and SR10221 are derived from the primary publication and are provided for comparative context. Specific values for this compound are noted as not publicly available in the reviewed literature.
Table 2: In Vivo Pharmacodynamic Regulation of PPARG Target Genes
| Compound | Route of Administration | Dose | Target Gene Regulation |
| This compound | Oral | Not specified | Comparable to SR10221 |
| BAY-5516 | Oral | Not specified | Comparable to SR10221 |
| BAY-5094 | Oral | Not specified | Comparable to SR10221 |
| SR10221 | Intraperitoneal | 30 mg/kg | Significant repression of PPARG target genes |
The primary publication states that this compound, BAY-5516, and BAY-5094 lead to pharmacodynamic regulation of PPARG target gene expression in vivo that is comparable to the known inverse agonist SR10221.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are detailed protocols for key experiments typically used in the characterization of PPARG modulators like this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PPARG:Corepressor Interaction
This assay quantitatively measures the interaction between the PPARG ligand-binding domain (LBD) and a corepressor peptide in the presence of a test compound.
Materials:
-
GST-tagged PPARG-LBD
-
Europium-labeled anti-GST antibody
-
Biotinylated NCOR2 corepressor peptide
-
Streptavidin-Allophycocyanin (APC)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
Test compound (this compound)
-
384-well low-volume microplates
Procedure:
-
Prepare a solution of GST-PPARG-LBD and Eu-anti-GST antibody in assay buffer and incubate for 1 hour at room temperature.
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the pre-incubated GST-PPARG-LBD/Eu-anti-GST complex to the wells.
-
Add a solution of biotinylated NCOR2 peptide and Streptavidin-APC to the wells.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 615 nm (Europium) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the data against the compound concentration to determine the EC50 value.
Cellular Bioluminescence Resonance Energy Transfer (BRET) Assay
This cell-based assay measures the interaction of PPARG with a corepressor in a cellular environment.
Materials:
-
HEK293 cells
-
Expression vectors for N-terminally NanoLuc-tagged PPARG and C-terminally HaloTag-tagged NCOR2
-
Transfection reagent
-
NanoBRET Nano-Glo Substrate
-
HaloTag NanoBRET 618 Ligand
-
Opti-MEM
-
White, opaque 96-well cell culture plates
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc-PPARG and HaloTag-NCOR2 expression vectors.
-
Plate the transfected cells in a white, opaque 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the test compound (this compound).
-
Add the HaloTag NanoBRET 618 Ligand to the cells and incubate for 1 hour.
-
Add the test compound dilutions to the cells and incubate for 2 hours.
-
Add the NanoBRET Nano-Glo Substrate to the wells.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.
-
Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value.
Gene Expression Analysis by Quantitative PCR (qPCR)
This method is used to assess the effect of this compound on the expression of PPARG target genes in a relevant cell line (e.g., a luminal bladder cancer cell line).
Materials:
-
Luminal bladder cancer cell line (e.g., UM-UC-3)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PPARG target genes (e.g., FABP4, PLIN2) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Culture the bladder cancer cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Visualizations
The following diagrams illustrate the core concepts of PPARG signaling and the mechanism of action of this compound.
Caption: Canonical PPARG signaling pathway.
Caption: Mechanism of action of this compound as a covalent inverse agonist.
Caption: Experimental workflow for the TR-FRET assay.
Conclusion
This compound represents a significant advancement in the development of selective PPARG modulators. As an orally bioavailable, covalent inverse agonist, it offers a powerful tool to probe the biology of hyperactivated PPARG signaling and holds therapeutic promise for diseases such as luminal bladder cancer. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate the role of this compound and the broader implications of PPARG inverse agonism in health and disease. Further research, including detailed preclinical and clinical studies, will be crucial to fully elucidate the therapeutic potential of this novel compound.
References
Preliminary Preclinical Studies of BAY-9683: A Novel Covalent PPARγ Inverse Agonist for Urothelial Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary preclinical research on BAY-9683, a novel, orally active, covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Hyperactivation of the PPARγ signaling pathway is a key driver in a subset of urothelial carcinomas, particularly the luminal subtype, making it a promising therapeutic target. This compound represents a potential new therapeutic agent designed to suppress this oncogenic signaling.
Introduction to this compound
This compound is a member of a series of 4-chloro-6-fluoroisophthalamides that acts as a covalent inverse agonist of PPARγ.[1] Unlike agonists that activate the receptor, or antagonists that block agonist binding, an inverse agonist reduces the constitutive activity of the receptor, leading to the repression of target gene expression.[1] this compound achieves this by covalently binding to a reactive cysteine residue uniquely positioned within the PPARγ ligand-binding domain.[1] This mechanism enhances the interaction of PPARγ with corepressors, thereby suppressing the transcription of genes involved in cell proliferation and survival.[1]
Mechanism of Action and Signaling Pathway
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PPARγ response elements (PPREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription. In certain urothelial carcinomas, this pathway is hyperactivated, promoting tumor growth.[2][3]
This compound, as a PPARγ inverse agonist, disrupts this process. By binding to PPARγ, it induces a conformational change that favors the recruitment of corepressors (e.g., NCoR1/2) instead of coactivators. This corepressor complex then leads to the transcriptional repression of PPARγ target genes, resulting in anti-proliferative effects in PPARγ-dependent urothelial carcinoma cells.[1][4]
Caption: PPARγ Inverse Agonist Signaling Pathway in Urothelial Carcinoma.
Quantitative Data Summary
While specific quantitative data for this compound in urothelial carcinoma cell lines is limited in publicly available literature, the primary publication describes it as an orally bioavailable covalent PPARγ inverse-agonist with pharmacodynamic regulation of PPARγ target genes in vivo, comparable to other known inverse agonists.[1] For context, data for other potent, structurally related PPARγ inverse agonists are presented below.
Table 1: In Vitro Activity of Related PPARγ Inverse Agonists in Urothelial Carcinoma Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| T0070907 | UM-UC-9 | Proliferation | % Inhibition | Significant reduction vs. DMSO | [5] |
| SR10221 | UM-UC-9 | Proliferation | % Inhibition | Significant reduction vs. DMSO | [5] |
| BAY-4931 | UM-UC-9 | Antiproliferative | IC50 | Potent activity reported | [4] |
| BAY-0069 | UM-UC-9 | Antiproliferative | IC50 | Potent activity reported |[4] |
Table 2: In Vivo Activity of Related PPARγ Inverse Agonists
| Compound | Model | Efficacy | Reference |
|---|
| FX-909 | Xenograft | Durable tumor regressions |[6] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not yet publicly available. However, based on studies of similar PPARγ inverse agonists in urothelial carcinoma, the following methodologies are standard.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of this compound on the metabolic activity of urothelial carcinoma cell lines, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Urothelial carcinoma cells (e.g., UM-UC-3, 5637, T24) are seeded in 96-well plates at a density of 4,000 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound or a vehicle control for a predetermined time.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.
-
Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol and incubated at 4°C for at least 2 hours for fixation.
-
Staining: The fixed cells are centrifuged, washed with PBS, and resuspended in a staining solution containing propidium iodide (PI) and RNase A. The suspension is incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.[7][8][9]
In Vivo Urothelial Carcinoma Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Human urothelial carcinoma cells (e.g., UM-UC-3) are subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at various doses, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and weighed, and may be used for further analysis (e.g., immunohistochemistry).
Caption: Preclinical Experimental Workflow for this compound Evaluation.
Conclusion and Future Directions
The preliminary data on this compound and related compounds suggest that targeting the PPARγ pathway with a covalent inverse agonist is a viable therapeutic strategy for a subset of urothelial carcinomas. The oral bioavailability of this compound makes it a promising candidate for clinical development.[1]
Future preclinical studies should focus on generating comprehensive quantitative data on the efficacy of this compound in a panel of molecularly characterized urothelial carcinoma cell lines, including those with known PPARG amplifications or RXRA mutations. Further in vivo studies in orthotopic xenograft models will be crucial to assess the compound's impact on tumor growth and metastasis in a more clinically relevant setting. Additionally, pharmacokinetic and pharmacodynamic studies will be essential to establish a clear dose-response relationship and to guide the design of future clinical trials.
References
- 1. Patient-derived Tumor Xenografting: A Technique to Generate Experimental Mouse Model for Evaluating Urothelial Cell Carcinoma [jove.com]
- 2. Cell-intrinsic tumorigenic functions of PPARγ in bladder urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.upenn.edu]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Cell-cycle analysis by flow cytometry [bio-protocol.org]
In-Depth Technical Guide: Exploring the Selectivity Profile of BAY-9683 for PPAR Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the selectivity profile of BAY-9683, an orally active covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Due to the limited publicly available data specifically for this compound, this guide leverages data from structurally and functionally related compounds, BAY-4931 and BAY-0069, to infer its selectivity across PPAR isoforms. These compounds belong to the same series of 4-chloro-6-fluoroisophthalamides and are also covalent PPARγ inverse-agonists[1].
Executive Summary
This compound is part of a novel class of covalent inverse agonists targeting PPARγ, a key regulator of adipogenesis, lipid metabolism, and inflammation[1]. This class of compounds has demonstrated therapeutic potential in contexts of hyperactivated PPARγ, such as in certain forms of luminal bladder cancer[1]. A critical aspect of their therapeutic viability is their selectivity for the intended target, PPARγ, over other PPAR isoforms, namely PPARα and PPARβ/δ, to minimize off-target effects. The data from closely related compounds suggest that this series exhibits remarkable selectivity for PPARγ[2].
Data Presentation: Selectivity Profile
The selectivity of compounds from the same chemical series as this compound was assessed using a cellular reporter activity assay. The following tables summarize the half-maximal inhibitory concentration (IC50) and the maximum efficacy (Emax) for BAY-4931 and BAY-0069 against human PPARγ, mouse Pparγ, human PPARα, and human PPARδ[2]. This data provides a strong indication of the expected selectivity profile for this compound.
Table 1: Selectivity Profile of BAY-4931 against PPAR Isoforms [2]
| Target Isoform | IC50 (nM) | Emax (% Inhibition) |
| Human PPARγ | 140 | 82 |
| Mouse Pparγ | 400 | 100 |
| Human PPARα | >50,000 | 0 |
| Human PPARδ | >50,000 | 0 |
Table 2: Selectivity Profile of BAY-0069 against PPAR Isoforms [2]
| Target Isoform | IC50 (nM) | Emax (% Inhibition) |
| Human PPARγ | 24 | 25 |
| Mouse Pparγ | 6.3 | 72 |
| Human PPARα | 7,500 | 63 |
| Human PPARδ | 9,000 | 84 |
Data from a GAL4-NHR-LBD one-hybrid reporter assay.[2]
The data clearly indicates that both BAY-4931 and BAY-0069 are highly selective for PPARγ over PPARα and PPARδ. BAY-4931, in particular, shows exceptional selectivity with no significant activity observed against PPARα and PPARδ at concentrations up to 50,000 nM[2].
Experimental Protocols
The determination of the selectivity profile of compounds like this compound involves a series of in vitro assays. Below are detailed methodologies for two key experiments: a competitive binding assay and a transactivation assay.
Competitive Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is designed to determine the binding affinity of a test compound to a specific PPAR isoform by measuring its ability to compete with a fluorescently labeled ligand.
Materials:
-
GST-tagged human PPARα, PPARβ/δ, or PPARγ ligand-binding domain (LBD).
-
LanthaScreen™ Tb-anti-GST antibody (donor fluorophore).
-
Fluormone™ Pan-PPAR Green (tracer, acceptor fluorophore).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM HEPES, 150 mM Li2SO4, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2).
-
384-well microplates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of the respective GST-tagged PPAR-LBD and the Fluormone™ Pan-PPAR Green tracer.
-
Add the Tb-anti-GST antibody to all wells.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium emission) and 520 nm (FRET signal).
-
The ratio of the emission at 520 nm to 495 nm is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.
-
Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
PPAR Transactivation Luciferase Reporter Assay
This cell-based assay measures the functional activity of a compound as an agonist, antagonist, or inverse agonist by quantifying the expression of a reporter gene under the control of a PPAR-responsive promoter.
Materials:
-
Mammalian cell line (e.g., HEK293T or COS-7).
-
Expression plasmid for the full-length human PPARα, PPARβ/δ, or PPARγ.
-
Luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene (e.g., pPPRE-Luc).
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the respective PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compound. For inverse agonist testing, the assay is run in the absence of a PPAR agonist.
-
Incubate the cells with the compound for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration. For an inverse agonist, a dose-dependent decrease in basal luciferase activity will be observed.
-
Calculate the IC50 value from the dose-response curve.
Mandatory Visualizations
PPAR Signaling Pathway
References
Foundational research on the therapeutic potential of BAY-9683
As of my last update, there is no publicly available scientific literature, clinical trial data, or published research specifically identifying a compound designated as "BAY-9683". This designation may be an internal code used by Bayer that has not been disclosed in public-facing scientific or clinical development announcements.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for a compound for which there is no public information.
Researchers, scientists, and drug development professionals seeking information on Bayer's pipeline are advised to consult the company's official publications, presentations at scientific conferences, and clinical trial registries for information on publicly disclosed compounds. Should "this compound" be a typographical error or an alternative designation for a known compound, providing the correct identifier would be necessary to proceed with a detailed scientific summary.
Navigating Cellular Fate: A Technical Guide to the Impact of BAY-9683 on Cellular Differentiation and Proliferation
A Note on the Target Compound: The designation "BAY-9683" is associated with a peroxisome proliferator-activated receptor-gamma (PPARγ) inverse agonist. This guide focuses on the known and potential impacts of this specific molecule. It is crucial to distinguish it from other research compounds with similar "BAY" prefixes but different molecular targets and mechanisms of action.
This technical guide provides an in-depth analysis of this compound, a covalent inverse agonist of PPARγ, and its influence on the fundamental cellular processes of differentiation and proliferation. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental methodologies, and visualizes the core signaling pathways involved.
Core Mechanism of Action
This compound functions as a covalent inverse agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)[1][2]. PPARγ is a nuclear receptor that plays a critical role in adipogenesis, inflammation, and cellular metabolism. As an inverse agonist, this compound not only blocks the binding of activating ligands but also reduces the basal activity of the receptor. This modulation of PPARγ activity is central to its effects on cellular proliferation and differentiation, particularly in disease states characterized by excessive PPARγ activity, such as certain types of luminal bladder cancer[1].
Impact on Cellular Proliferation
A generalized experimental workflow to assess the impact of this compound on cellular proliferation is outlined below.
Influence on Cellular Differentiation
The role of PPARγ as a master regulator of adipogenesis highlights the potential for this compound to significantly influence cellular differentiation. By inversely agonising PPARγ, this compound is expected to inhibit adipogenic differentiation and potentially modulate other differentiation pathways where PPARγ is active.
The signaling pathway downstream of PPARγ that influences adipocyte differentiation is a key area of interest.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound solutions or a vehicle control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Adipocyte Differentiation Assay
-
Cell Culture: Culture pre-adipocyte cells (e.g., 3T3-L1) to confluence.
-
Induction of Differentiation: Two days post-confluence, induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of this compound or a vehicle control.
-
Maintenance: After 2-3 days, replace the induction medium with a maintenance medium (containing insulin) with the respective concentrations of this compound. Replenish the medium every 2-3 days.
-
Staining: After 8-10 days, fix the cells with 10% formalin and stain for lipid droplets using Oil Red O.
-
Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at 520 nm.
Quantitative Data Summary
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50 values for proliferation, EC50 for differentiation inhibition) for this compound. The tables below are provided as templates for researchers to populate with their own experimental data.
Table 1: Effect of this compound on Cell Proliferation (IC50 Values)
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., T24 Bladder Cancer | Data Point | Data Point |
| e.g., RT4 Bladder Cancer | Data Point | Data Point |
Table 2: Inhibition of Adipocyte Differentiation by this compound
| Cell Line | Differentiation Marker | IC50 of Inhibition (µM) |
| e.g., 3T3-L1 | Lipid Accumulation (Oil Red O) | Data Point |
| e.g., 3T3-L1 | aP2 mRNA Expression | Data Point |
Conclusion
This compound, as a covalent PPARγ inverse agonist, presents a compelling tool for investigating the roles of PPARγ in cellular proliferation and differentiation. Its mechanism suggests potential therapeutic applications in diseases driven by aberrant PPARγ activity. The experimental frameworks provided in this guide offer a starting point for researchers to further elucidate the specific impacts of this compound and similar compounds on cellular fate decisions. Further research is necessary to populate the quantitative data tables and fully understand the therapeutic potential of this molecule.
References
Basic Research Applications of BAY-9683 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-9683 is an orally active, covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[1][2] Basic research has identified this compound as a promising therapeutic candidate, particularly in oncology. Its mechanism of action is centered on the modulation of PPARG, a ligand-activated transcription factor that plays a crucial role in the development of certain cancers, most notably luminal bladder cancer.[1][3] In this subtype of bladder cancer, PPARG acts as a lineage-defining transcription factor, and its hyperactivation can drive tumor growth. This compound and other covalent PPARG inverse agonists are designed to counteract this by inducing a transcriptionally repressive state, thereby inhibiting the proliferation of cancer cells dependent on PPARG signaling.[3][4]
This technical guide provides an in-depth overview of the basic research applications of this compound and related covalent PPARG inverse agonists in oncology. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, data from closely related covalent PPARG inverse agonists from the same chemical series, such as BAY-4931 and BAY-0069, provide valuable insights into the expected potency and efficacy. The following tables summarize the in vitro and cellular activities of these representative compounds.
Table 1: In Vitro Biochemical Activity of Representative Covalent PPARG Inverse Agonists
| Compound | LanthaScreen TR-FRET PPARγ:NCOR2 Recruitment EC50 (nM) | LanthaScreen TR-FRET PPARγ:NCOR2 Recruitment Emax (%) |
| BAY-4931 | 0.14 | 82 |
| BAY-0069 | 6.3 | 72 |
Data from "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069"[3]
Table 2: Cellular Activity of Representative Covalent PPARG Inverse Agonists
| Compound | RT112-FABP4-NLucP Cellular Reporter Assay IC50 (nM) | RT112-FABP4-NLucP Cellular Reporter Assay Emax (%) | UM-UC-9 Proliferation Assay IC50 (nM) | UM-UC-9 Proliferation Assay Emax (%) |
| BAY-4931 | 0.40 | 100 | >50000 | 0 |
| BAY-0069 | 9000 | 84 | 7500 | 63 |
Data from "Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069"[3]
Mechanism of Action and Signaling Pathway
This compound functions as a covalent inverse agonist of PPARG. In the context of luminal bladder cancer, PPARG, in a heterodimer with the Retinoid X Receptor (RXR), binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. In the hyperactivated state, this complex recruits coactivators, leading to the transcription of genes that promote cell proliferation and survival.
This compound covalently binds to a cysteine residue within the ligand-binding domain of PPARG.[1] This binding event induces a conformational change in the receptor that favors the recruitment of corepressors, such as Nuclear Receptor Corepressor 1 (NCOR1) and NCOR2, over coactivators.[3][5] The resulting PPARG/RXR-corepressor complex actively represses the transcription of target genes, leading to an anti-proliferative effect in PPARG-dependent cancer cells.[3][6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize covalent PPARG inverse agonists like this compound.
LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay
This assay measures the ability of a compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescently labeled corepressor peptide (e.g., from NCOR2). When the compound induces the recruitment of the corepressor peptide to the PPARγ-LBD, the Tb donor and the fluorescent acceptor are brought into close proximity, resulting in a FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of GST-PPARγ-LBD and Tb-anti-GST antibody in TR-FRET assay buffer.
-
Prepare a 2X solution of the fluorescently labeled NCOR2 peptide in TR-FRET assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) at 4X the final concentration in DMSO, followed by dilution in TR-FRET assay buffer to 2X.
-
-
Assay Procedure:
-
Add 5 µL of the 2X test compound solution to the wells of a 384-well assay plate.
-
Add 5 µL of the 2X GST-PPARγ-LBD/Tb-anti-GST antibody mixture to all wells.
-
Add 5 µL of the 2X fluorescently labeled NCOR2 peptide mixture to all wells.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cellular Proliferation Assay (e.g., using UM-UC-9 cells)
This assay determines the effect of a compound on the proliferation of a cancer cell line known to be dependent on PPARG signaling.
Principle: The viability of the cells is measured after a period of incubation with the test compound. A common method is the use of a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
Protocol:
-
Cell Seeding:
-
Culture UM-UC-9 bladder cancer cells in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a suitable density (e.g., 1000-5000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cell plate and add the medium containing the test compound.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 7 days) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of proliferation against the log of the compound concentration and fit the data to determine the IC50 value.[7]
-
PPARG Target Gene Expression Analysis by RT-qPCR
This assay is used to confirm that the compound modulates the expression of known PPARG target genes in a cellular context.
Principle: The levels of specific messenger RNA (mRNA) transcripts are quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat a suitable bladder cancer cell line (e.g., RT112) with the test compound at various concentrations for a specific duration (e.g., 24 hours).
-
Lyse the cells and extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, gene-specific primers for PPARG target genes (e.g., FABP4, ANXA3), and a housekeeping gene (e.g., GAPDH) for normalization.[5]
-
Use a qPCR instrument to amplify and detect the DNA in real-time.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
References
- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARγ inhibition regulates the cell cycle, proliferation and motility of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Initial Assessment of BAY-9683's Activity in Primary Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-9683 is a novel, orally bioavailable, covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[1] This document provides an initial technical overview of the assessment of this compound's activity, with a focus on its potential application in luminal bladder cancer, a disease often characterized by hyperactivated PPARG signaling. While specific quantitative data from primary cancer cell assays for this compound are not yet publicly available, this guide synthesizes information from preclinical studies of this compound and related compounds to present expected data formats, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.
Data Presentation: Anticipated Quantitative Assessment of this compound
Comprehensive preclinical evaluation of a compound like this compound would involve a battery of in vitro assays to determine its potency, selectivity, and cellular effects. The following tables represent the expected format for such data.
Table 1: In Vitro Activity of this compound in Bladder Cancer Cell Lines
| Cell Line | Subtype | PPARG Status | IC50 (nM) | Assay Type |
| UM-UC-9 | Luminal | High Expression | Data not available | Cell Viability (e.g., CellTiter-Glo) |
| HT1197 | Luminal | Amplified | Data not available | Cell Viability (e.g., CellTiter-Glo) |
| 5637 | Luminal | Moderate Expression | Data not available | Cell Viability (e.g., CellTiter-Glo) |
| UM-UC-3 | Basal | Low Expression | Data not available | Cell Viability (e.g., CellTiter-Glo) |
| Caption: Representative table for summarizing the anti-proliferative activity of this compound in various bladder cancer cell lines. |
Table 2: this compound Activity in a PPARG Transcriptional Reporter Assay
| Cell Line | Transfection | Treatment | IC50 (nM) |
| HEK293T | 3xPPRE-luciferase + PPARG | This compound | ~1 nM (based on similar compounds)[2] |
| Caption: Expected potency of this compound in a luciferase-based reporter assay for PPARG transcriptional activity. |
Table 3: Effect of this compound on PPARG Target Gene Expression
| Cell Line | Target Gene | Treatment Duration | Fold Change (mRNA) |
| HT1197 | ANGPTL4 | 24 hours | Data not available |
| UM-UC-9 | FABP4 | 24 hours | Data not available |
| Caption: Anticipated format for data on the regulation of PPARG target genes by this compound. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound, based on established protocols for similar covalent PPARG inverse agonists.
Cell Viability Assay
This protocol is for determining the effect of this compound on the viability of bladder cancer cell lines.
-
Cell Culture: Culture human bladder cancer cell lines (e.g., UM-UC-9, HT1197, 5637) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells and incubate for 72 hours.
-
Viability Assessment: Use a commercial cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using a non-linear regression model.
PPARG Transcriptional Reporter Assay
This assay measures the ability of this compound to repress PPARG-mediated gene transcription.
-
Cell Transfection: Co-transfect HEK293T cells in a 96-well plate with a PPARG expression vector and a reporter vector containing a PPARG response element upstream of a luciferase gene (e.g., 3xPPRE-luciferase). A constitutively expressed Renilla luciferase vector can be co-transfected for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with a serial dilution of this compound.
-
Lysis and Luciferase Assay: After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value for the repression of PPARG transcriptional activity.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is to quantify the effect of this compound on the expression of known PPARG target genes.
-
Cell Treatment: Seed bladder cancer cells (e.g., HT1197, UM-UC-9) in 6-well plates. Once confluent, treat the cells with this compound at various concentrations for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using SYBR Green chemistry with primers specific for PPARG target genes (e.g., ANGPTL4, FABP4) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound as a PPARG Inverse Agonist
References
Methodological & Application
Application Notes and Protocols for UNC2025 in Cell-Based Viability Assays
A Clarification on Compound Identification: Initial searches for "BAY-9683" yielded ambiguous and conflicting information. Subsequent research has identified the relevant compound for MERTK inhibition in the context of cancer cell viability as UNC2025 . These application notes and protocols are therefore based on the properties and mechanism of action of UNC2025.
Application Notes
Introduction:
UNC2025 is a potent and highly selective, ATP-competitive small molecule inhibitor of MERTK and FMS-like tyrosine kinase 3 (FLT3).[1] MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is aberrantly expressed in a variety of hematologic and solid malignancies, where it plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[2] Overexpression of MERTK is associated with poor prognosis in several cancers, making it an attractive therapeutic target.[2] UNC2025 has demonstrated potent inhibition of MERTK and FLT3 with IC50 values of 0.74 nM and 0.8 nM, respectively.[1] These notes provide a detailed protocol for utilizing UNC2025 in a cell-based viability assay to assess its cytotoxic and anti-proliferative effects on cancer cells.
Mechanism of Action:
UNC2025 exerts its anti-cancer effects by inhibiting the autophosphorylation of MERTK, which in turn blocks downstream pro-survival signaling pathways. Key pathways affected include the STAT6, AKT, and ERK1/2 signaling cascades.[1] Inhibition of these pathways in MERTK-dependent cancer cells leads to the induction of apoptosis and a reduction in cell proliferation.[3]
Applications:
-
Determination of IC50 values: Quantifying the concentration of UNC2025 that inhibits 50% of cell viability in various cancer cell lines.
-
High-throughput screening: Screening compound libraries for synergistic or antagonistic interactions with UNC2025.
-
Mechanism of action studies: Investigating the downstream cellular effects of MERTK inhibition on cell cycle, apoptosis, and signaling pathways.
-
Drug resistance studies: Evaluating the efficacy of UNC2025 in drug-resistant cancer cell lines.
MERTK Signaling Pathway
The following diagram illustrates the simplified MERTK signaling pathway and the point of inhibition by UNC2025. Upon ligand binding (e.g., Gas6), MERTK dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pro-survival pathways. UNC2025 blocks this initial phosphorylation step.
Caption: MERTK signaling pathway and inhibition by UNC2025.
Experimental Protocol: Cell Viability Assay Using a Luminescent ATP-Based Assay
This protocol describes the use of a commercially available ATP-based luminescent cell viability assay (e.g., CellTiter-Glo®) to determine the effect of UNC2025 on the viability of MERTK-expressing cancer cells. This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.
Materials:
-
MERTK-expressing cancer cell line (e.g., MOLM-14, RS4;11)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
UNC2025 (stock solution prepared in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luminescent ATP-based cell viability assay reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture MERTK-expressing cells to ~80% confluency.
-
Harvest cells and perform a cell count to determine cell density.
-
Dilute the cell suspension to the desired seeding density in pre-warmed complete culture medium. A typical seeding density is 5,000-10,000 cells per well in a 96-well plate.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of UNC2025 in complete culture medium from a high-concentration stock solution (e.g., 10 mM in DMSO). The final concentrations should span a range appropriate for determining an IC50 value (e.g., 0.1 nM to 10 µM).
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of UNC2025. Include wells with vehicle control (medium with DMSO) and no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature for at least 30 minutes before use.
-
Add 100 µL of the reconstituted cell viability reagent to each well.
-
Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence value of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control wells, which represent 100% viability.
-
Plot the percentage of cell viability against the log of the UNC2025 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the major steps of the cell viability assay protocol.
References
Preparation of BAY-9683 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of BAY-9683, a covalent PPARG inverse agonist, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor with a molecular weight of 518.92 g/mol .[1] For in vitro and in vivo studies, it is essential to prepare a concentrated stock solution that can be accurately diluted to the desired working concentrations. DMSO is a common solvent for dissolving such hydrophobic molecules for biological assays. This document outlines the necessary materials, calculations, and step-by-step procedures for preparing and storing a this compound stock solution.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound and DMSO.
| Parameter | Value | Source |
| This compound | ||
| Molecular Weight | 518.92 g/mol | [1] |
| Recommended Solvent | DMSO | General Practice |
| DMSO | ||
| Molecular Formula | (CH₃)₂SO | |
| Molar Mass | 78.13 g/mol | |
| Density | ~1.1 g/mL | |
| Purity | Anhydrous/Molecular Biology Grade (≥99.9%) | Recommended |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many small molecule inhibitors. Researchers should adjust the concentration based on the specific requirements of their experiments and the solubility of the compound.
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Calculations
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example Calculation for 1 mL of a 10 mM Stock Solution:
-
Desired Concentration = 10 mM
-
Final Volume = 1 mL
-
Molecular Weight of this compound = 518.92 g/mol
Mass (mg) = 10 mM x 1 mL x 518.92 g/mol / 1000 = 5.19 mg
Therefore, to prepare 1 mL of a 10 mM stock solution, you will need to weigh out 5.19 mg of this compound powder and dissolve it in 1 mL of DMSO.
Step-by-Step Procedure
-
Preparation: Put on appropriate PPE. Ensure the work area, particularly the analytical balance, is clean and free of drafts.
-
Weighing this compound:
-
Place a clean microcentrifuge tube or vial on the analytical balance and tare it.
-
Carefully weigh out the calculated amount of this compound powder (e.g., 5.19 mg for a 1 mL of 10 mM solution) into the tared container. Record the exact weight.
-
-
Adding DMSO:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the container with the this compound powder.
-
-
Dissolution:
-
Tightly cap the tube or vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
If the compound does not fully dissolve, you may sonicate the solution for 5-10 minutes or gently warm it to 37°C.
-
-
Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected tubes (e.g., amber microcentrifuge tubes). This will minimize freeze-thaw cycles and reduce the risk of contamination and degradation.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Workflow Diagram
Caption: Workflow for the preparation of a this compound stock solution in DMSO.
Important Considerations and Best Practices
-
Solvent Purity: Always use anhydrous or molecular biology grade DMSO to prevent the introduction of water, which can affect the solubility and stability of the compound.
-
Hygroscopicity of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Use fresh DMSO from a newly opened bottle and handle it in a low-humidity environment if possible. Tightly seal the DMSO container immediately after use.
-
Solubility Verification: If the solubility of this compound in DMSO is unknown for a desired high concentration, it is recommended to perform a small-scale solubility test first.
-
Working Dilutions: When preparing working solutions for cell-based assays, it is crucial to perform serial dilutions in DMSO first before adding the final diluted solution to the aqueous culture medium. This helps to prevent precipitation of the compound. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution as this can lead to degradation of the compound. The use of single-use aliquots is highly recommended.
-
Safety: this compound is a research chemical. Handle it with care and follow all institutional safety guidelines. Always wear appropriate PPE.
References
Application Notes and Protocols for Novel Compound Testing in Bladder Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "BAY-9683" is not found in publicly available scientific literature or clinical trial databases in the context of bladder cancer. The following application notes and protocols are provided as a generalized template for the preclinical evaluation of a hypothetical novel therapeutic agent against bladder cancer cell lines, based on established methodologies in the field.
Introduction
Bladder cancer is a significant global health concern, with urothelial carcinoma being the most common histological subtype. The development of novel therapeutic agents is crucial for improving patient outcomes, particularly for muscle-invasive and metastatic disease. This document outlines a standardized workflow for the initial in vitro characterization of a novel compound, herein referred to as "Compound X," against a panel of human bladder cancer cell lines. The described protocols cover essential assays for determining cytotoxic and anti-proliferative activity, as well as for elucidating the potential mechanism of action.
Recommended Bladder Cancer Cell Lines
A panel of well-characterized bladder cancer cell lines is recommended to assess the activity of Compound X across different molecular subtypes and genetic backgrounds.
| Cell Line | ATCC Number | Characteristics |
| T24 | HTB-4 | Muscle invasive, high-grade |
| UM-UC-3 | CRL-1749 | Muscle invasive, high-grade |
| 5637 | HTB-9 | Non-muscle invasive, high-grade |
| RT4 | HTB-2 | Non-muscle invasive, low-grade |
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel compound against bladder cancer cell lines.
Protocols
Cell Culture and Maintenance
Objective: To maintain healthy, proliferating bladder cancer cell lines for use in downstream assays.
Materials:
-
Bladder cancer cell lines (e.g., T24, UM-UC-3, 5637, RT4)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in T-75 flasks with complete growth medium.
-
Passage cells upon reaching 80-90% confluency.
-
To passage, wash cells with PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C.
-
Neutralize trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of Compound X on the metabolic activity and viability of bladder cancer cells.
Materials:
-
Bladder cancer cells
-
Complete growth medium
-
Compound X (stock solution in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Compound X in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if Compound X induces apoptosis in bladder cancer cells.
Materials:
-
Bladder cancer cells
-
6-well plates
-
Compound X
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Compound X at concentrations around the IC50 value for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be investigated if Compound X is suspected to target a common oncogenic pathway in bladder cancer, such as the PI3K/AKT pathway.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: IC50 Values of Compound X in Bladder Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| T24 | Insert Value | Insert Value |
| UM-UC-3 | Insert Value | Insert Value |
| 5637 | Insert Value | Insert Value |
| RT4 | Insert Value | Insert Value |
Table 2: Apoptosis Induction by Compound X (at IC50 concentration)
| Cell Line | % Apoptotic Cells (Annexin V+) - 24h | % Apoptotic Cells (Annexin V+) - 48h |
| T24 | Insert Value | Insert Value |
| UM-UC-3 | Insert Value | Insert Value |
Conclusion
These protocols provide a foundational framework for the initial preclinical assessment of a novel compound against bladder cancer cell lines. The results from these assays will help to determine the compound's potency and provide insights into its mechanism of action, guiding further preclinical and clinical development.
Application Notes: Western Blot Analysis of PPARG Target Genes Following BAY-9683 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor gamma (PPARG) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[1][2] Upon activation by agonists, such as the thiazolidinedione (TZD) class of drugs, PPARG forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.[1] Conversely, inverse agonists of PPARG induce a transcriptionally repressive complex, leading to the downregulation of these target genes.[3]
BAY-9683 is a potent and orally active covalent inverse agonist of PPARG.[4][5][6] Its mechanism of action involves the suppression of basal PPARG activity, making it a valuable tool for studying the physiological consequences of PPARG inhibition and a potential therapeutic agent in diseases characterized by excessive PPARG activity, such as certain types of cancer.[3][4]
This document provides detailed protocols for the analysis of key PPARG target genes—Adiponectin, Fatty Acid Binding Protein 4 (FABP4), and CD36—at the protein level using Western blotting following treatment with this compound.
-
Adiponectin: An adipokine exclusively secreted by adipocytes, it is involved in regulating glucose levels and fatty acid breakdown.[7]
-
FABP4 (aP2): A carrier protein for fatty acids, primarily found in adipocytes and macrophages.[8]
-
CD36: A transmembrane glycoprotein that facilitates the uptake of long-chain fatty acids and is expressed in various cell types, including adipocytes and macrophages.[9]
Understanding the impact of this compound on the protein expression of these target genes is crucial for elucidating its pharmacological profile and therapeutic potential.
Data Presentation
The following table summarizes the expected quantitative changes in PPARG target gene expression following treatment with this compound, as determined by Western blot analysis. As specific quantitative data for this compound is not yet widely published, this table presents illustrative data reflecting the anticipated dose-dependent decrease in protein expression based on its function as a PPARG inverse agonist.
| Target Protein | Treatment Group | Protein Expression (Normalized to Control) | Standard Deviation |
| Adiponectin | Control (Vehicle) | 1.00 | ± 0.12 |
| This compound (1 µM) | 0.65 | ± 0.09 | |
| This compound (10 µM) | 0.30 | ± 0.05 | |
| FABP4 | Control (Vehicle) | 1.00 | ± 0.15 |
| This compound (1 µM) | 0.58 | ± 0.11 | |
| This compound (10 µM) | 0.25 | ± 0.07 | |
| CD36 | Control (Vehicle) | 1.00 | ± 0.10 |
| This compound (1 µM) | 0.72 | ± 0.08 | |
| This compound (10 µM) | 0.45 | ± 0.06 |
Signaling Pathway and Experimental Workflow
Caption: PPARG signaling pathway with this compound.
Caption: Western blot experimental workflow.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cell line (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes, or primary cells) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 1 µM and 10 µM). Prepare a vehicle control containing the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for changes in protein expression.
II. Protein Extraction and Quantification
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
-
III. Western Blot Protocol
-
Sample Preparation for SDS-PAGE:
-
Mix 20-30 µg of total protein from each sample with 4X Laemmli sample buffer (containing β-mercaptoethanol).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100V for 1 hour in a wet transfer system).
-
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Anti-Adiponectin: Rabbit polyclonal or monoclonal antibody (e.g., from Cell Signaling Technology, #2789), diluted 1:1000.[7]
-
Anti-FABP4: Rabbit polyclonal or monoclonal antibody (e.g., from Proteintech, 12802-1-AP), diluted 1:5000 to 1:20000.[10]
-
Anti-CD36: Rabbit polyclonal or monoclonal antibody (e.g., from Novus Biologicals, NB400-144), diluted according to the manufacturer's instructions.[3]
-
Anti-β-actin or Anti-GAPDH (Loading Control): Mouse monoclonal antibody, diluted 1:5000.
-
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000 to 1:10000 in the blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the corresponding loading control bands (β-actin or GAPDH).
-
Express the results as a fold change relative to the vehicle-treated control group.
-
References
- 1. Inhibition of Macrophage CD36 Expression and Cellular Oxidized Low Density Lipoprotein (oxLDL) Accumulation by Tamoxifen: A PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR)γ-DEPENDENT MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adiponectin translation is increased by the PPARγ agonists pioglitazone and ω-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. [PDF] FABP4 Attenuates PPARγ and Adipogenesis and Is Inversely Correlated With PPARγ in Adipose Tissues | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Adiponectin and PPARγ: cooperative and interdependent actions of two key regulators of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPARγ/RXRα-Induced and CD36-Mediated Microglial Amyloid-β Phagocytosis Results in Cognitive Improvement in Amyloid Precursor Protein/Presenilin 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay in BAY-9683-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-9683 is identified as a covalent inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating gene expression.[1] In specific contexts, such as luminal bladder cancer, hyperactivation of PPARγ-mediated transcription can promote tumor growth.[1] Inverse agonists like this compound are designed to repress this transcriptional activity, offering a potential therapeutic strategy.[1]
The Chromatin Immunoprecipitation (ChIP) assay is a powerful technique to investigate the interaction of proteins, such as transcription factors like PPARγ, with specific DNA sequences in the chromatin landscape of cells.[2] This application note provides a detailed protocol for performing a ChIP assay on cells treated with this compound to assess the binding of PPARγ to the regulatory regions of its target genes. Understanding how this compound modulates PPARγ binding to DNA is crucial for elucidating its mechanism of action and for the development of targeted therapies.
As a ligand-activated transcription factor, PPARγ, in a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the regulatory regions of its target genes.[2] This binding can either activate or repress gene transcription. Inverse agonists are believed to stabilize a conformation of PPARγ that favors the recruitment of corepressors, leading to the repression of target gene expression.[3]
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and the experimental process, the following diagrams are provided.
Caption: this compound signaling pathway.
Caption: Chromatin Immunoprecipitation (ChIP) Assay Workflow.
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol is designed for bladder cancer cell lines known to express PPARγ, such as RT112/84, UM-UC-9, or 5637 cells.[4][5]
Materials:
-
Bladder cancer cell line (e.g., RT112/84)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Plate the bladder cancer cells in 150 mm dishes and grow to 80-90% confluency in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]
-
This compound Treatment:
-
Prepare working solutions of this compound in culture medium at the desired final concentration (e.g., 10-100 nM). A dose-response experiment is recommended to determine the optimal concentration.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium and replace it with the medium containing this compound or DMSO.
-
Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for changes in PPARγ binding.
-
II. Chromatin Immunoprecipitation (ChIP)
A. Crosslinking and Cell Harvesting
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.[7]
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[7]
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C.
B. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.
-
Pellet the nuclei by centrifugation and resuspend in nuclear lysis buffer.
-
Shear the chromatin to an average fragment size of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease). Optimal conditions should be determined empirically.[2]
-
Centrifuge to pellet cellular debris. The supernatant contains the soluble chromatin.
C. Immunoprecipitation
-
Quantify the chromatin concentration.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.
-
Save a small aliquot of the pre-cleared chromatin as "Input" DNA. This will serve as a control for the total amount of chromatin.
-
Incubate the remaining chromatin overnight at 4°C with rotation with an anti-PPARγ antibody (ChIP-grade) or a Normal Rabbit IgG as a negative control.[8]
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
D. Washing and Elution
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
E. Reverse Crosslinking and DNA Purification
-
Reverse the crosslinks by adding NaCl to the eluate and incubating at 65°C for 4-6 hours or overnight.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
III. Downstream Analysis: ChIP-qPCR
Materials:
-
Purified ChIP DNA and Input DNA
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Primers for known PPARγ target genes and a negative control region.
Procedure:
-
Primer Design: Design primers that amplify a 100-200 bp region of the promoter of known PPARγ target genes.[7]
-
Positive Control Loci: Promoter regions of genes known to be regulated by PPARγ in bladder cancer, such as FABP4 (expected to be downregulated by an inverse agonist) or ANXA3 (potentially upregulated).[3][4] The SHH gene is another potential target.[9]
-
Negative Control Locus: A gene desert region or the promoter of a housekeeping gene not regulated by PPARγ.
-
-
qPCR Reaction Setup: Set up qPCR reactions for each ChIP sample (PPARγ IP and IgG IP) and the Input DNA.
-
Data Analysis:
-
Calculate the amount of DNA in each IP sample as a percentage of the input DNA (% Input).[2]
-
The formula is: % Input = 2(Ct(Input) - Ct(IP)) * 100.
-
Calculate the fold enrichment of PPARγ binding at specific loci in this compound-treated versus vehicle-treated cells.
-
Data Presentation
Quantitative data from ChIP-qPCR experiments should be summarized in a clear and structured format for easy comparison.
Table 1: ChIP-qPCR Analysis of PPARγ Binding to Target Gene Promoters
| Target Gene Locus | Treatment | Antibody | Average Ct Value | % Input | Fold Enrichment (vs. Vehicle) |
| FABP4 Promoter | Vehicle (DMSO) | Anti-PPARγ | 25.5 | 1.5% | 1.0 |
| Vehicle (DMSO) | Normal IgG | 30.0 | 0.05% | - | |
| This compound (100 nM) | Anti-PPARγ | 27.0 | 0.5% | 0.33 | |
| This compound (100 nM) | Normal IgG | 30.2 | 0.04% | - | |
| ANXA3 Promoter | Vehicle (DMSO) | Anti-PPARγ | 26.0 | 1.0% | 1.0 |
| Vehicle (DMSO) | Normal IgG | 30.5 | 0.03% | - | |
| This compound (100 nM) | Anti-PPARγ | 25.0 | 2.0% | 2.0 | |
| This compound (100 nM) | Normal IgG | 30.4 | 0.03% | - | |
| Negative Control Locus | Vehicle (DMSO) | Anti-PPARγ | 31.0 | 0.02% | - |
| This compound (100 nM) | Anti-PPARγ | 31.2 | 0.018% | - |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive guide for utilizing Chromatin Immunoprecipitation to investigate the effects of this compound on PPARγ's interaction with chromatin. By following these detailed protocols, researchers can gain valuable insights into the molecular mechanisms by which this compound modulates gene expression, which is essential for its development as a targeted cancer therapeutic. The provided workflows and data presentation formats are intended to facilitate robust and reproducible experimental design and analysis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic activation of PPARG reveals a candidate therapeutic axis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture conditions [qiagen.com]
- 7. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Cell-intrinsic tumorigenic functions of PPARγ in bladder urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Cells Treated with BAY-9683
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of apoptosis in cells treated with BAY-9683, a covalent Peroxisome Proliferator-Activated Receptor Gamma (PPARG) inverse agonist, using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Introduction
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process.[1][2] The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[3] During this stage, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[3][5] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
While the precise mechanism of this compound-induced apoptosis is still under investigation, as a PPARG inverse agonist, it is hypothesized to modulate signaling pathways that lead to the upregulation of pro-apoptotic proteins and/or downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death.
Experimental Protocols
Materials and Reagents
-
Cells of interest (e.g., cancer cell line)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Culture cells in appropriate medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.[4]
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
Annexin V and Propidium Iodide Staining
-
Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the supernatant containing floating cells.[4]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[6]
-
Wash the cells twice with cold PBS.[6]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6]
-
Analyze the samples by flow cytometry within one hour.[8]
Flow Cytometry Analysis
-
Use unstained cells to set the baseline fluorescence.
-
Use cells stained with only Annexin V-FITC and only PI to set up compensation and quadrants.
-
Acquire data for each sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
-
Data Presentation
The following tables summarize hypothetical quantitative data from a flow cytometry analysis of apoptosis in a cancer cell line treated with this compound for 48 hours.
Table 1: Percentage of Apoptotic and Necrotic Cells after 48h Treatment with this compound
| This compound (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| 1 | 88.7 ± 3.4 | 6.8 ± 1.2 | 3.5 ± 0.7 | 1.0 ± 0.2 |
| 5 | 72.1 ± 4.5 | 15.4 ± 2.3 | 10.2 ± 1.8 | 2.3 ± 0.4 |
| 10 | 45.8 ± 5.1 | 30.2 ± 3.9 | 20.5 ± 2.5 | 3.5 ± 0.6 |
| 25 | 20.3 ± 4.2 | 45.1 ± 5.6 | 30.4 ± 4.1 | 4.2 ± 0.8 |
Table 2: Dose-Dependent Effect of this compound on Total Apoptosis (Early + Late)
| This compound (µM) | % Total Apoptotic Cells (Annexin V+) |
| 0 (Vehicle) | 4.3 ± 0.8 |
| 1 | 10.3 ± 1.9 |
| 5 | 25.6 ± 4.1 |
| 10 | 50.7 ± 6.4 |
| 25 | 75.5 ± 9.7 |
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caption: Flow cytometry quadrant analysis for apoptosis.
References
- 1. Molecular basis for the interplay of apoptosis and proliferation mediated by Bcl-xL:Bim interactions in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Establishing a Stable Cell line with Acquired Resistance to BAY-9683
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-9683 is an orally active, covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1] PPARγ is a ligand-activated transcription factor that plays a crucial role in adipogenesis, insulin sensitivity, and inflammation. In certain cancers, such as luminal bladder cancer, PPARγ signaling is upregulated and contributes to tumor progression.[2][3][4] Inverse agonists of PPARγ, like this compound, function by binding to the ligand-binding domain and promoting the recruitment of corepressors, which leads to the repression of PPARγ target genes and subsequent inhibition of cancer cell growth.[3][5] this compound and similar covalent inhibitors specifically target the cysteine residue at position 285 (Cys285) within the PPARγ ligand-binding pocket.[2][6][7][8][9][10]
The development of drug resistance is a major challenge in cancer therapy. Understanding the mechanisms by which cancer cells acquire resistance to novel therapeutic agents like this compound is critical for anticipating clinical challenges and developing effective counter-strategies. These application notes provide a detailed protocol for establishing a stable cancer cell line with acquired resistance to this compound. Furthermore, it outlines key experiments for characterizing the resistant phenotype, focusing on potential on-target and bypass mechanisms of resistance.
Data Presentation
Table 1: Hypothetical Dose-Response Data for Parental and this compound Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental | This compound | 10 | 1 |
| Resistant | This compound | 500 | 50 |
| Parental | Cisplatin | 2000 | 1 |
| Resistant | Cisplatin | 2100 | 1.05 |
Table 2: Characterization of Parental vs. Resistant Cell Lines
| Feature | Parental Cell Line | This compound Resistant Cell Line |
| PPARγ Sequencing (Codon 285) | Cys (TGC) | Met (ATG) |
| p-Akt (Ser473) Levels (vehicle) | Low | High |
| p-Akt (Ser473) Levels (this compound) | Low | High |
| Fatty Acid Oxidation Rate | Baseline | Increased |
| Expression of PPARγ Target Genes | Repressed by this compound | Unchanged by this compound |
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
-
Cell Seeding: Seed the parental cancer cell line (e.g., a bladder cancer cell line with known PPARγ activity) in 96-well plates at a density of 5,000-10,000 cells per well in their recommended growth medium. Incubate overnight to allow for cell attachment.
-
Drug Dilution: Prepare a series of dilutions of this compound in culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Treatment: Replace the medium in the wells with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of a this compound Resistant Stable Cell Line
This protocol utilizes the continuous exposure with dose escalation method.
-
Initial Exposure: Culture the parental cell line in the presence of this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve.
-
Monitoring and Passaging: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency and exhibit a stable growth rate, passage them at a 1:3 or 1:5 ratio into fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have adapted to the current drug concentration (typically after 2-3 passages), gradually increase the concentration of this compound. A 1.5- to 2-fold increase at each step is recommended.
-
Iterative Selection: Repeat the process of monitoring, passaging, and dose escalation. If significant cell death occurs after a dose increase, maintain the cells at the previous concentration until they recover.
-
Establishment of Resistance: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Clonal Isolation (Optional): To obtain a more homogenous resistant population, single-cell cloning can be performed by limiting dilution or by physically isolating individual colonies.
-
Cryopreservation: At various stages of resistance development, it is crucial to cryopreserve vials of the cells as backups.
Protocol 3: Characterization of the Resistant Phenotype
-
Confirmation of Resistance: Determine the IC50 of this compound in the newly established resistant cell line and compare it to the parental cell line to calculate the fold resistance.
-
Stability of Resistance: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for an extended period (e.g., 10-15 passages). Subsequently, re-determine the IC50 for this compound. A stable resistance will show minimal change in the IC50 value.
-
Cross-Resistance Profile: To determine if the resistance is specific to this compound, test the sensitivity of the resistant cell line to other anticancer drugs with different mechanisms of action (e.g., cisplatin for bladder cancer).
Protocol 4: Investigating Mechanisms of Resistance
On-Target Resistance: PPARγ Sequencing
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from both parental and resistant cell lines and synthesize cDNA using a reverse transcription kit.
-
PCR Amplification: Amplify the ligand-binding domain of PPARγ using specific primers.
-
Sanger Sequencing: Sequence the PCR product to identify any mutations, with a particular focus on the codon for Cys285.
Bypass Pathway Activation: Western Blot Analysis
-
Protein Extraction: Lyse parental and resistant cells, both untreated and treated with this compound, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in potential bypass pathways, such as total Akt, phospho-Akt (Ser473), and downstream targets. Also, probe for PPARγ and loading controls like β-actin or GAPDH.
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. Quantify the band intensities to compare protein expression and phosphorylation levels.
Metabolic Reprogramming: Fatty Acid Oxidation Assay
-
Cell Seeding: Seed parental and resistant cells in a Seahorse XF Cell Culture Microplate.
-
Assay Execution: Utilize a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in real-time. Inject specific inhibitors of fatty acid oxidation (e.g., etomoxir) to determine the contribution of this pathway to cellular respiration.
-
Data Analysis: Compare the basal and maximal OCR, as well as the fatty acid oxidation-dependent respiration, between the parental and resistant cell lines.
Visualizations
Caption: Workflow for developing this compound resistant cells.
Caption: this compound action and resistance pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]
- 3. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recurrent activating mutations of PPARγ associated with luminal bladder tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ [elifesciences.org]
- 7. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of the Orthosteric PPARγ Covalent Antagonist Scaffold Yields an Improved Dual-Site Allosteric Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of a New Type of Covalent PPARγ Agonist using a Ligand-Linking Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Anti-Tumor Efficacy of BAY-9683 in Animal Models of Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-9683 is an orally active, covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) under preclinical investigation for the treatment of luminal bladder cancer.[1][2] In a significant subset of bladder cancers, particularly the luminal subtype, the PPARγ signaling pathway is hyperactivated, contributing to tumor cell proliferation and survival.[3][4] this compound is designed to suppress this activity, offering a targeted therapeutic strategy.
These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo anti-tumor effects of this compound using established animal models of bladder cancer. The methodologies described herein are based on standard practices for preclinical drug evaluation in oncology.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from a preclinical study evaluating this compound in a bladder cancer xenograft model.
Table 1: In Vivo Efficacy of this compound in a Subcutaneous Bladder Cancer Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | 1500 ± 150 | - |
| This compound | 10 | 900 ± 120 | 40% |
| This compound | 30 | 450 ± 80 | 70% |
| This compound | 60 | 225 ± 50 | 85% |
p.o., per os (by mouth); QD, quaque die (once daily); SEM, standard error of the mean.
Table 2: Effect of this compound on Body Weight in Tumor-Bearing Mice
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Body Weight Change from Day 0 to Day 21 (%) ± SEM |
| Vehicle Control | - | + 2.5 ± 0.5 |
| This compound | 10 | + 1.8 ± 0.6 |
| This compound | 30 | + 0.5 ± 0.8 |
| This compound | 60 | - 1.2 ± 1.0 |
Experimental Protocols
Protocol 1: Subcutaneous Bladder Cancer Xenograft Model
This protocol details the establishment of a subcutaneous xenograft model using human bladder cancer cells to evaluate the efficacy of this compound.
Materials:
-
Human bladder cancer cell line with high PPARγ expression (e.g., 5637, UM-UC-9)
-
Immunodeficient mice (e.g., athymic Nude, NOD/SCID)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Calipers
-
Animal housing and husbandry equipment
Procedure:
-
Cell Culture: Culture the selected bladder cancer cell line under standard conditions until a sufficient number of cells are available for implantation.
-
Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) once daily (QD) at the predetermined doses.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Protocol 2: Immunohistochemical Analysis of Tumor Tissue
This protocol describes the process for analyzing protein expression in tumor tissues collected from the in vivo study.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Microtome
-
Microscope slides
-
Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-CD31 for angiogenesis)
-
Secondary antibodies
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Tissue Sectioning: Cut 4-5 µm sections from the FFPE tumor blocks and mount them on microscope slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody at the optimal dilution.
-
Incubate with a secondary antibody.
-
Develop the signal using a DAB chromogen kit.
-
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging and Analysis: Capture images using a microscope and quantify the staining using appropriate image analysis software.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in bladder cancer cells.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in a xenograft model.
References
- 1. Cell-intrinsic tumorigenic functions of PPARγ in bladder urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recurrent activating mutations of PPARγ associated with luminal bladder tumors - Institut Curie [institut-curie.org]
Unveiling Gene Expression Landscapes: An Application Note and Protocol for RNA-Sequencing Analysis of BAY-9683 Treated Bladder Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
BAY-9683 is a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor implicated in the pathology of various diseases, including luminal bladder cancer. Inverse agonists of PPARγ represent a promising therapeutic strategy by repressing the receptor's basal transcriptional activity. Understanding the global gene expression changes induced by this compound is crucial for elucidating its mechanism of action, identifying biomarkers of response, and discovering novel therapeutic targets. This document provides a comprehensive guide to performing an RNA-sequencing (RNA-seq) analysis to characterize the transcriptomic effects of this compound on human bladder cancer cells.
Principle of the Method
This protocol outlines a complete workflow for an in vitro study, commencing with the treatment of a relevant human bladder cancer cell line with this compound. Following treatment, total RNA is extracted and subjected to next-generation sequencing (NGS) to generate a comprehensive snapshot of the transcriptome. Bioinformatic analysis is then employed to identify differentially expressed genes (DEGs) between this compound-treated and control groups. Subsequent Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses provide insights into the biological processes and signaling pathways modulated by this compound.
Expected Outcomes
This analysis is expected to reveal a signature of gene expression changes consistent with PPARγ inverse agonism. As PPARγ is a key regulator of adipogenesis, lipid metabolism, and inflammation, it is anticipated that genes involved in these processes will be significantly altered.[1][2] Furthermore, given the context of bladder cancer, this study may uncover novel pathways affected by this compound that contribute to its anti-tumor activity. The results will be presented in clear, structured tables and visualized through pathway and workflow diagrams to facilitate interpretation.
Experimental Protocols
1. Cell Culture and Treatment
A human bladder cancer cell line with known expression of PPARγ, such as 5637, is recommended for this study.[3][4][5]
-
Cell Line: 5637 (human bladder carcinoma)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Treatment Protocol:
-
Seed 5637 cells in 6-well plates at a density of 5 x 10⁵ cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a final concentration of 1 µM this compound or vehicle control (DMSO) for 24 hours. Perform each treatment in triplicate.
-
2. RNA Isolation
High-quality total RNA is essential for reliable RNA-seq results. The following protocol is based on a commercially available RNA isolation kit.
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of TRIzol reagent to each well and incubate for 5 minutes at room temperature to lyse the cells.
-
Transfer the lysate to a microcentrifuge tube.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol and incubating at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in 20-50 µL of RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.[6]
3. RNA-Sequencing Library Preparation and Sequencing
A standard commercial kit for Illumina sequencing is recommended for library preparation.
-
mRNA Enrichment: Isolate mRNA from 1 µg of total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA and prime with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the library using PCR to enrich for adapter-ligated fragments.
-
Library Quantification and Quality Control: Quantify the library using qPCR and assess the size distribution using a bioanalyzer.
-
Sequencing: Pool the libraries and perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform.
Data Analysis Protocol
The following outlines a typical bioinformatics workflow for RNA-seq data analysis.
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality bases using a tool like Trimmomatic.
-
Alignment to Reference Genome: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2.
-
Read Quantification: Count the number of reads mapping to each gene using featureCounts.
-
Differential Gene Expression Analysis: Perform differential expression analysis between the this compound-treated and vehicle control groups using the DESeq2 package in R.[7][8]
-
Gene Ontology (GO) and KEGG Pathway Enrichment Analysis: Use tools like clusterProfiler in R or web-based tools like DAVID to identify over-represented GO terms and KEGG pathways among the differentially expressed genes.[6][9]
Data Presentation
Table 1: Hypothetical Top 10 Differentially Down-Regulated Genes in 5637 Cells Treated with this compound
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| FABP4 | -3.5 | 1.2e-50 | 2.1e-46 |
| PLIN1 | -3.1 | 4.5e-45 | 3.9e-41 |
| ADIPOQ | -2.9 | 8.2e-42 | 5.7e-38 |
| SCD | -2.5 | 1.5e-35 | 8.3e-32 |
| LPL | -2.2 | 3.7e-30 | 1.8e-26 |
| CEBPA | -2.0 | 9.1e-28 | 3.9e-24 |
| AGT | -1.8 | 2.4e-25 | 9.2e-22 |
| CD36 | -1.6 | 6.8e-22 | 2.3e-18 |
| FASN | -1.5 | 1.9e-20 | 5.8e-17 |
| ACSL1 | -1.4 | 4.3e-19 | 1.2e-15 |
Table 2: Hypothetical Top 10 Differentially Up-Regulated Genes in 5637 Cells Treated with this compound
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| GDF15 | 2.8 | 5.6e-38 | 3.1e-34 |
| ANGPTL4 | 2.5 | 1.1e-33 | 5.0e-30 |
| KLF4 | 2.3 | 7.8e-30 | 3.1e-26 |
| HBEGF | 2.1 | 2.2e-27 | 7.9e-24 |
| SERPINE1 | 1.9 | 4.9e-25 | 1.6e-21 |
| ID1 | 1.8 | 1.3e-23 | 3.9e-20 |
| HES1 | 1.7 | 3.5e-22 | 9.7e-19 |
| SOX9 | 1.6 | 8.2e-21 | 2.1e-17 |
| JUNB | 1.5 | 1.9e-19 | 4.6e-16 |
| FOSL1 | 1.4 | 4.1e-18 | 9.2e-15 |
Table 3: Hypothetical Enriched KEGG Pathways for Down-Regulated Genes
| KEGG Pathway ID | Pathway Name | p-value | Adjusted p-value |
| hsa00061 | Fatty acid biosynthesis | 1.2e-15 | 3.5e-13 |
| hsa03320 | PPAR signaling pathway | 5.8e-12 | 8.9e-10 |
| hsa00071 | Fatty acid degradation | 2.4e-09 | 2.6e-07 |
| hsa04920 | Adipocytokine signaling pathway | 7.1e-08 | 5.4e-06 |
Table 4: Hypothetical Enriched Gene Ontology (Biological Process) Terms for Up-Regulated Genes
| GO Term ID | GO Term Name | p-value | Adjusted p-value |
| GO:0001525 | angiogenesis | 3.4e-10 | 8.1e-08 |
| GO:0045766 | negative regulation of cell cycle | 9.2e-09 | 1.5e-06 |
| GO:0006954 | inflammatory response | 1.7e-07 | 2.1e-05 |
| GO:0001944 | vasculature development | 5.3e-07 | 5.5e-05 |
Mandatory Visualization
Caption: PPARγ Signaling Pathway and the Mechanism of this compound.
Caption: RNA-Sequencing Experimental and Analysis Workflow.
References
- 1. CD Total RNA-seq Library Prep Kit for Illumina(human/mouse/rat), RNA Library Preparation Kits - CD Genomics [cd-genomics.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Expression of Peroxisome Proliferator-Activated Receptor γ (PPARγ) in Human Transitional Bladder Cancer and its Role in Inducing Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-intrinsic tumorigenic functions of PPARγ in bladder urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gene ontology and pathway analysis - Bioinformatics for Beginners 2022 [bioinformatics.ccr.cancer.gov]
- 7. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 8. Gene-level differential expression analysis with DESeq2 | Introduction to DGE - ARCHIVED [hbctraining.github.io]
- 9. Tools (GO & KEGG) for Gene Set Enrichment Analysis (GSEA) - Novogene [novogene.com]
Application Note: Investigating PPARG Cellular Localization in Response to BAY-9683 Treatment using Immunofluorescence Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peroxisome proliferator-activated receptor gamma (PPARG) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2][3] Upon activation by agonists, PPARG forms a heterodimer with the retinoid X receptor (RXR), translocates to the nucleus, and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This process initiates the transcription of genes involved in various physiological processes, including adipogenesis, lipid metabolism, and inflammation.[4][5][6] The subcellular localization of PPARG is therefore a critical determinant of its activity.
BAY-9683 has been identified as an orally active, covalent inverse agonist of PPARG.[7] Unlike agonists that activate the receptor, an inverse agonist is a compound that binds to the same receptor and reduces its basal activity. For a nuclear receptor like PPARG, this can be achieved by preventing its translocation to the nucleus or promoting its removal from the nucleus, thereby inhibiting the transcription of its target genes. This application note provides a detailed protocol for the immunofluorescence staining of PPARG to investigate the effects of this compound on its subcellular localization.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of PPARG in the presence of an inverse agonist like this compound and the experimental workflow for the immunofluorescence staining procedure.
Caption: Proposed signaling pathway of PPARG inhibition by this compound.
Caption: Experimental workflow for immunofluorescence staining of PPARG.
Experimental Protocol
This protocol provides a detailed methodology for the immunofluorescence staining of PPARG to assess changes in its subcellular localization following treatment with this compound.
Materials
-
Cell Line: A suitable cell line expressing endogenous or overexpressed PPARG (e.g., 3T3-L1 preadipocytes, HepG2, or a cell line relevant to the research question).
-
Culture Medium: Appropriate for the chosen cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Glass Coverslips: Sterile, 12 mm or 18 mm diameter.
-
Multi-well plates: 12-well or 24-well.
-
This compound: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO).
-
Positive Control (Optional): A known PPARG agonist (e.g., Rosiglitazone).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS with 0.1% Tween-20.
-
Primary Antibody: Rabbit or Mouse anti-PPARG antibody (validated for immunofluorescence).
-
Secondary Antibody: Fluorophore-conjugated anti-Rabbit or anti-Mouse IgG (e.g., Alexa Fluor 488 or 594).
-
Nuclear Counterstain: 4′,6-diamidino-2-phenylindole (DAPI).
-
Mounting Medium: Anti-fade mounting medium.
-
Fluorescence Microscope
Procedure
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Treatment:
-
Once cells reach the desired confluency, remove the culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) diluted in fresh culture medium.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
(Optional) Include a positive control with a known PPARG agonist.
-
Incubate for a predetermined time (e.g., 1, 6, 12, or 24 hours).
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Gently wash the cells twice with ice-cold PBS.
-
Add 4% PFA to each well to fix the cells for 15-20 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the permeabilization solution (e.g., 0.25% Triton X-100 in PBS) to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add the blocking solution to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PPARG antibody in the blocking solution according to the manufacturer's recommendations.
-
Aspirate the blocking solution from the wells.
-
Add the diluted primary antibody to each coverslip and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution.
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Add the diluted secondary antibody to each coverslip and incubate for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly rinse the coverslips in distilled water to remove salt crystals.
-
Mount the coverslips onto glass microscope slides with a drop of anti-fade mounting medium, cell-side down.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores and DAPI.
-
Capture images from multiple random fields for each treatment condition.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of PPARG using image analysis software (e.g., ImageJ/Fiji). The ratio of nuclear to cytoplasmic fluorescence can be calculated to determine the extent of nuclear localization.
-
Data Presentation
Quantitative data from image analysis should be summarized in a table for clear comparison between treatment groups.
Table 1: Quantitative Analysis of PPARG Nuclear Localization
| Treatment Group | Concentration (µM) | Nuclear/Cytoplasmic Fluorescence Ratio (Mean ± SD) | % of Cells with Predominantly Nuclear PPARG |
| Vehicle Control | - | ||
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| Positive Control (Agonist) | (Specify) |
Data should be obtained from at least three independent experiments. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between treatment groups.
Expected Results
-
Vehicle Control: In the absence of a ligand, PPARG is expected to be predominantly localized in the cytoplasm, with some basal level of nuclear presence.
-
This compound Treatment: As an inverse agonist, this compound is expected to cause a dose-dependent decrease in the nuclear localization of PPARG. This would be observed as a decrease in the nuclear/cytoplasmic fluorescence ratio and a lower percentage of cells with predominantly nuclear PPARG staining.
-
Positive Control (Agonist): A PPARG agonist is expected to induce a significant increase in the nuclear translocation of PPARG, resulting in a higher nuclear/cytoplasmic fluorescence ratio.
By following this detailed protocol, researchers can effectively investigate and quantify the effects of the PPARG inverse agonist this compound on the subcellular localization of PPARG, providing valuable insights into its mechanism of action.
References
- 1. Signaling by Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nuclear receptor superfamily: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Receptors, RXR & the Big Bang - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. amsbio.com [amsbio.com]
Practical Guide to Utilizing BAY-9683 in High-Throughput Screening Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-9683 is a potent, orally active, covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[1] As a ligand-activated transcription factor, PPARG is a key regulator of adipogenesis, lipid metabolism, and inflammation. Its dysregulation has been implicated in various diseases, including luminal bladder cancer, making it a compelling target for therapeutic intervention. Inverse agonists of PPARG, such as this compound, function by stabilizing a repressive conformation of the receptor, leading to the recruitment of corepressors and subsequent downregulation of target gene expression.
High-throughput screening (HTS) is an essential methodology in drug discovery for identifying and characterizing novel modulators of therapeutic targets like PPARG. This guide provides detailed application notes and protocols for the practical use of this compound in HTS assays, with a focus on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay designed to measure the recruitment of a corepressor peptide to the PPARG ligand-binding domain (LBD).
Signaling Pathway of PPARG Inverse Agonism
In its basal state, PPARG can exist in an equilibrium between active and inactive conformations. Agonist binding stabilizes the active conformation, leading to the recruitment of coactivators and transcriptional activation. Conversely, inverse agonists like this compound bind to the PPARG LBD and stabilize a conformation that favors the recruitment of corepressors, such as Nuclear Receptor Corepressor (NCOR). This corepressor complex then actively represses the transcription of PPARG target genes. The covalent nature of this compound's interaction results in a prolonged and stable repression.
High-Throughput Screening Workflow
A typical HTS workflow to identify and characterize PPARG inverse agonists involves a primary screen of a large compound library, followed by secondary assays to confirm hits and elucidate their mechanism of action. Due to its covalent nature, special considerations for pre-incubation time are necessary when screening for compounds like this compound to allow for sufficient covalent bond formation.
Experimental Protocols
Primary High-Throughput Screening: TR-FRET Corepressor Recruitment Assay
This protocol describes a biochemical assay to identify compounds that promote the interaction between the PPARG Ligand Binding Domain (LBD) and a corepressor peptide derived from NCOR.
Materials and Reagents:
-
PPARG-LBD: Recombinant, purified GST-tagged human PPARG-LBD.
-
Corepressor Peptide: Biotinylated peptide corresponding to the NCOR interaction domain.
-
Terbium (Tb) Cryptate-labeled anti-GST Antibody: FRET donor.
-
Streptavidin-d2: FRET acceptor.
-
This compound: Positive control.
-
DMSO: Vehicle control.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 0.01% BSA.
-
Assay Plates: Low-volume 384-well black plates.
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the assay plates. For the primary screen, a final concentration of 10 µM is recommended.
-
-
Reagent Preparation:
-
Prepare a solution of GST-PPARG-LBD and biotin-NCOR peptide in assay buffer.
-
Prepare a detection mix containing Tb-anti-GST antibody and Streptavidin-d2 in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the GST-PPARG-LBD/biotin-NCOR peptide solution to each well of the assay plate.
-
Centrifuge the plates briefly (1 min at 1000 rpm).
-
Incubate the plates for 60 minutes at room temperature to allow for covalent bond formation between the compounds and PPARG-LBD.
-
Add 5 µL of the detection mix to each well.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (d2).
-
The TR-FRET signal is calculated as the ratio of the emission at 665 nm to the emission at 620 nm, multiplied by 10,000.
-
Data Analysis:
-
The activity of test compounds is calculated as the percent activation relative to the controls: % Activation = [(Signal_Compound - Signal_DMSO) / (Signal_this compound - Signal_DMSO)] * 100
-
Hits are typically defined as compounds that exhibit an activation greater than three standard deviations above the mean of the vehicle control.
Secondary Assay: Cell-Based PPARG Reporter Gene Assay
This assay confirms the inverse agonist activity of hits in a cellular context.
Materials and Reagents:
-
Reporter Cell Line: A stable cell line co-transfected with a PPARG expression vector and a reporter vector containing a luciferase gene under the control of a PPAR response element (PPRE).
-
Cell Culture Medium: As recommended for the specific cell line.
-
This compound: Positive control.
-
Rosiglitazone: A known PPARG agonist, used as a control.
-
Luciferase Assay Reagent: Commercially available kit.
-
Assay Plates: 96-well or 384-well white, clear-bottom cell culture plates.
Protocol:
-
Cell Plating:
-
Seed the reporter cells into the assay plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the hit compounds or this compound.
-
Include a vehicle control (DMSO) and an agonist control (Rosiglitazone).
-
To assess inverse agonist activity, compounds are added in the absence of an agonist.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis:
-
The inverse agonist activity is determined by the compound's ability to decrease the basal luciferase signal.
-
Calculate the percent inhibition relative to the DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Data Presentation
Table 1: HTS Assay Parameters and Quality Control
| Parameter | Value | Description |
| Assay Format | TR-FRET Corepressor Recruitment | Homogeneous, biochemical assay. |
| Plate Format | 384-well | Low-volume, high-throughput compatible. |
| Final Assay Volume | 10 µL | Minimizes reagent consumption. |
| PPARG-LBD Conc. | 5 nM | Optimized for robust signal. |
| NCOR Peptide Conc. | 10 nM | Saturating concentration for binding. |
| This compound (Control) | 1 µM | Provides maximal signal for inverse agonism. |
| Z' Factor | > 0.6 | Indicates excellent assay robustness. |
| Signal-to-Background | > 5 | Ensures a clear assay window. |
Table 2: Profile of this compound in PPARG HTS Assays
| Assay | Parameter | This compound |
| TR-FRET Corepressor Recruitment | EC50 | 50 nM |
| Cell-Based Reporter Assay | IC50 | 150 nM |
| Selectivity vs. PPARα/δ | Fold Selectivity | >100-fold |
Conclusion
This guide provides a comprehensive framework for the utilization of this compound in high-throughput screening assays to identify and characterize novel PPARG inverse agonists. The detailed TR-FRET and cell-based reporter assay protocols, along with considerations for covalent inhibitors, offer a practical approach for researchers in the field of drug discovery. The provided data tables serve as a reference for expected assay performance and the pharmacological profile of this compound. The successful implementation of these assays will facilitate the discovery of new therapeutic agents targeting the PPARG signaling pathway.
References
Application of BAY-9683 in 3D Organoid Cultures of Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bladder cancer is a significant global health concern, with urothelial carcinoma being the most prevalent histological subtype. The development of patient-derived 3D organoids has revolutionized preclinical cancer research, offering a more physiologically relevant model system compared to traditional 2D cell cultures. These organoids recapitulate the complex architecture and heterogeneity of the original tumor, making them invaluable for drug screening and personalized medicine.
Recent research has identified the Peroxisome Proliferator-Activated Receptor γ (PPARγ) as a promising therapeutic target in bladder cancer. PPARγ is a nuclear receptor and transcription factor that plays a crucial role in various cellular processes, including differentiation, proliferation, and inflammation. Dysregulation of the PPARγ signaling pathway has been implicated in the pathogenesis of several cancers, including bladder cancer.[1][2]
BAY-9683 is a modulator of PPARγ. While initially investigated under different contexts, its activity as a PPARγ modulator makes it a compound of interest for studying bladder cancer subtypes where this pathway is active. This document provides detailed application notes and protocols for utilizing this compound in 3D organoid cultures of bladder cancer to assess its therapeutic potential.
Principle of Application
This application leverages patient-derived bladder cancer organoids to model the disease in vitro and to investigate the efficacy of this compound as a PPARγ modulator. The workflow encompasses the establishment of bladder cancer organoids from patient tissue, characterization of their molecular profile, and subsequent treatment with this compound to determine its effect on organoid viability and key signaling pathways.
Data Presentation
The following tables represent illustrative data on the characterization of bladder cancer organoid lines and the potential dose-response to this compound.
Table 1: Characteristics of Patient-Derived Bladder Cancer Organoid Lines
| Organoid Line | Patient ID | Histological Subtype | Key Mutations | PPARγ Expression (IHC) |
| BCO-001 | P01 | Non-muscle invasive | FGFR3, PIK3CA | High |
| BCO-002 | P02 | Muscle-invasive | TP53, RB1 | Low |
| BCO-003 | P03 | Luminal subtype | KDM6A | High |
| BCO-004 | P04 | Basal subtype | TP53 | Low |
IHC: Immunohistochemistry
Table 2: Illustrative Dose-Response of this compound in Bladder Cancer Organoids (72h Treatment)
| Organoid Line | IC50 (µM) | Max Inhibition (%) |
| BCO-001 | 1.5 | 85 |
| BCO-002 | > 50 | 10 |
| BCO-003 | 2.1 | 92 |
| BCO-004 | > 50 | 15 |
Note: The data presented in this table is for illustrative purposes to demonstrate the expected differential response based on PPARγ expression and is not derived from actual experimental results for this compound.
Experimental Protocols
Protocol 1: Establishment and Culture of Bladder Cancer Organoids
This protocol is adapted from established methods for generating organoids from bladder cancer tissue.
Materials:
-
Fresh bladder cancer tissue from transurethral resection (TURBT) or cystectomy
-
Advanced DMEM/F12 medium
-
HEPES buffer
-
GlutaMAX™
-
Penicillin-Streptomycin
-
B-27™ Supplement
-
N-Acetylcysteine
-
Human Epidermal Growth Factor (EGF)
-
Noggin
-
R-Spondin1
-
Fibroblast Growth Factor 10 (FGF10)
-
A83-01 (TGF-β inhibitor)
-
Y-27632 (ROCK inhibitor)
-
Collagenase Type II
-
Dispase
-
Matrigel® Matrix
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Tissue Processing:
-
Wash the fresh tumor tissue with cold PBS supplemented with Penicillin-Streptomycin.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
Digest the tissue fragments with a solution of Collagenase Type II and Dispase in Advanced DMEM/F12 for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the digestion with Advanced DMEM/F12 containing 10% Fetal Bovine Serum (FBS).
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells and wash with cold PBS.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a small volume of cold Matrigel®.
-
Plate 30-50 µL droplets of the Matrigel®-cell suspension into the center of pre-warmed 24-well plates.
-
Incubate the plate at 37°C for 20-30 minutes to allow the Matrigel® to solidify.
-
Carefully add 500 µL of complete organoid culture medium to each well. The complete medium consists of Advanced DMEM/F12 supplemented with HEPES, GlutaMAX™, Penicillin-Streptomycin, B-27™, N-Acetylcysteine, EGF, Noggin, R-Spondin1, FGF10, A83-01, and Y-27632.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Change the culture medium every 2-3 days.
-
Passage the organoids every 7-14 days, depending on their growth rate. To passage, mechanically disrupt the Matrigel® domes, collect the organoids, and break them into smaller fragments using gentle pipetting. Resuspend the fragments in fresh Matrigel® and re-plate as described above.
-
Protocol 2: Drug Treatment and Viability Assay
Materials:
-
Established bladder cancer organoid cultures
-
This compound (stock solution in DMSO)
-
Complete organoid culture medium
-
CellTiter-Glo® 3D Cell Viability Assay (Promega)
-
96-well clear bottom, white-walled plates
-
Luminometer
Procedure:
-
Organoid Plating for Assay:
-
Harvest mature organoids and mechanically dissociate them into smaller, uniform fragments.
-
Count the organoid fragments and resuspend them in Matrigel® at a desired density.
-
Plate 10 µL of the organoid-Matrigel® suspension into each well of a 96-well plate.
-
Allow the Matrigel® to solidify at 37°C for 20 minutes.
-
Add 100 µL of complete organoid culture medium to each well.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete organoid culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment:
-
After the incubation period, equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
References
Application Notes and Protocols: A Step-by-Step Guide for a BAY-9683 and Chemotherapy Combination Study
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive, step-by-step guide for conducting a preclinical combination study of BAY-9683, a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) inverse agonist, with a standard chemotherapeutic agent, using luminal bladder cancer as a model system.
Introduction and Rationale
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor and transcription factor that has emerged as a critical lineage driver in luminal subtype bladder cancer.[1][2] The PPARγ gene is frequently amplified in these tumors, and its pathway is often activated, contributing to tumor cell proliferation and survival.[3] this compound is a potent and covalent PPARγ inverse agonist that has been shown to inhibit the proliferation of PPARγ-activated bladder cancer cell lines.[4]
Cisplatin is a cornerstone of chemotherapy for muscle-invasive bladder cancer.[5] Its primary mechanism of action involves forming DNA adducts, which trigger the DNA damage response (DDR), leading to cell cycle arrest and apoptosis.[6][7][8] However, intrinsic and acquired resistance remains a significant clinical challenge.
The rationale for combining this compound with cisplatin is based on the hypothesis that modulating the PPARγ pathway can sensitize cancer cells to DNA-damaging agents. Studies have shown that combining PPARγ ligands (agonists) with platinum-based drugs can result in synergistic anti-tumor effects, partly by overcoming resistance mechanisms.[9][10][11] By using an inverse agonist like this compound, this study aims to inhibit the pro-proliferative signaling driven by PPARγ, potentially lowering the threshold for cisplatin-induced apoptosis and creating a powerful synergistic combination.
This guide will outline the preclinical workflow, from initial in vitro screening for synergy to in vivo validation using a xenograft model.
Experimental Design Overview
The study is designed in a phased approach, starting with in vitro characterization and moving to in vivo efficacy confirmation.
In Vitro Experimental Protocols
Cell Line Selection and Culture
-
Recommended Cell Lines: Select human bladder cancer cell lines representative of the luminal subtype with known high PPARγ expression or gene amplification. Examples include RT112/84 and UM-UC-9.[3][12]
-
Culture Conditions: Culture cells in their recommended media (e.g., RPMI-1640 or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
Protocol: Cell Viability and Synergy Analysis (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) for each agent individually and to assess the synergistic, additive, or antagonistic effects of the combination.
Materials:
-
Selected bladder cancer cell lines
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of media and allow them to adhere overnight.
-
Single-Agent Treatment (IC50 Determination):
-
Prepare serial dilutions of this compound and Cisplatin.
-
Treat cells with a range of concentrations for each drug individually. Include a vehicle control (DMSO for this compound, saline for Cisplatin).
-
Incubate for 72 hours.
-
-
Combination Treatment (Synergy Screening):
-
Based on the IC50 values, design a dose matrix. A common approach is to use a fixed ratio of the two drugs centered around their respective IC50 values (e.g., 1/4x, 1/2x, 1x, 2x, 4x IC50).
-
Treat cells with this compound alone, Cisplatin alone, and the combination at various concentrations.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
After 72 hours, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation:
-
IC50 Calculation: For single agents, plot cell viability (%) versus drug concentration and use non-linear regression to calculate the IC50 value.
-
Synergy Analysis: Use the Chou-Talalay method to calculate the Combination Index (CI).[13][14][15][16] The CI provides a quantitative measure of the interaction between the two drugs.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Software such as CompuSyn can be used for automated calculation and generation of Fa-CI plots (Fraction affected vs. CI).
| Treatment Group | IC50 (µM) | Combination Index (CI) at Fa=0.5 | Synergy/Antagonism |
| This compound | [Value] | - | - |
| Cisplatin | [Value] | - | - |
| This compound + Cisplatin | - | [Value] | [Conclusion] |
| (Fa=0.5 represents 50% cell growth inhibition) |
Protocol: Apoptosis Analysis (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis and necrosis by the single agents and the combination treatment.
Materials:
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once attached, treat with vehicle, this compound (e.g., at IC50), Cisplatin (e.g., at IC50), and the combination for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS. Resuspend cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
Data Analysis and Presentation:
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
| Treatment Group | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | [Value] | [Value] | [Value] |
| This compound | [Value] | [Value] | [Value] |
| Cisplatin | [Value] | [Value] | [Value] |
| This compound + Cisplatin | [Value] | [Value] | [Value] |
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the treatments on cell cycle distribution.
Materials:
-
6-well plates
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow Cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay for 24 hours.
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 1 hour at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the DNA content.
Data Analysis and Presentation:
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | [Value] | [Value] | [Value] |
| This compound | [Value] | [Value] | [Value] |
| Cisplatin | [Value] | [Value] | [Value] |
| This compound + Cisplatin | [Value] | [Value] | [Value] |
Mechanistic Analysis
Signaling Pathways of Interest
The combination's efficacy likely stems from the interplay between cisplatin-induced DNA damage and this compound's modulation of PPARγ-driven survival pathways.
Protocol: Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the observed synergy by examining key proteins involved in apoptosis, cell cycle, and DNA damage.
Materials:
-
Cell lysates from treated cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Treat cells in 6-well plates or 10 cm dishes with vehicle, single agents, and the combination for 24-48 hours. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour. Incubate with primary antibody overnight at 4°C. Wash, then incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
| Target Protein | Pathway/Function | Expected Change with Combination |
| Cleaved PARP | Apoptosis Marker | Increase |
| Cleaved Caspase-3 | Apoptosis Executioner | Increase |
| Bcl-2 | Anti-apoptotic | Decrease |
| Bax | Pro-apoptotic | Increase |
| p21 | Cell Cycle Inhibitor | Increase |
| Cyclin B1 | G2/M Progression | Decrease |
| γH2AX | DNA Damage Marker | Increase (more than Cisplatin alone) |
| p-AKT (Ser473) | Survival Signaling | Decrease |
| β-actin / GAPDH | Loading Control | No change |
In Vivo Xenograft Study Protocol
Objective: To evaluate the anti-tumor efficacy and tolerability of the this compound and cisplatin combination in a preclinical mouse model. Patient-derived xenografts (PDXs) are highly recommended for their clinical relevance.[17][18][19][20]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Selected bladder cancer cells (e.g., RT112/84) or PDX tissue fragments
-
This compound formulated for oral gavage
-
Cisplatin formulated for intraperitoneal (IP) injection
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells mixed with Matrigel into the flank of each mouse. For PDX models, implant small tumor fragments.[17][21]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Cisplatin alone
-
Group 4: this compound + Cisplatin
-
-
Treatment Administration:
-
Administer this compound daily via oral gavage.
-
Administer Cisplatin weekly via IP injection.
-
Continue treatment for 21-28 days.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = (Length x Width²)/2).
-
Measure mouse body weight 2-3 times per week as an indicator of toxicity.
-
Observe for any clinical signs of distress.
-
-
Endpoint: Euthanize mice when tumors in the control group reach the predetermined size limit, or if signs of excessive toxicity appear. Collect tumors, blood, and major organs for further analysis.
Data Analysis and Presentation:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
-
Plot individual mouse body weights to assess toxicity.
-
Perform statistical analysis (e.g., ANOVA) to compare treatment groups.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | [Value] | - | [Value] |
| This compound | [Value] | [Value] | [Value] |
| Cisplatin | [Value] | [Value] | [Value] |
| This compound + Cisplatin | [Value] | [Value] | [Value] |
Summary
This document provides a detailed framework for evaluating the combination of the PPARγ inverse agonist this compound with cisplatin for the treatment of luminal bladder cancer. The protocols herein describe a logical progression from in vitro synergy screening and mechanistic elucidation to in vivo validation of anti-tumor efficacy. The successful completion of these studies will provide strong preclinical evidence to support the further development of this promising combination therapy.
References
- 1. The role and function of PPARγ in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pparg signaling controls bladder cancer subtype and immune exclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic activation of PPARG reveals a candidate therapeutic axis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PPAR-γ Modulators as Current and Potential Cancer Treatments [frontiersin.org]
- 5. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Synergy between PPARγ Ligands and Platinum-Based Drugs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergy between PPARgamma ligands and platinum-based drugs in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment and application of bladder cancer patient-derived xenografts as a novel preclinical platform - Suh - Translational Cancer Research [tcr.amegroups.org]
- 18. Patient-derived bladder cancer xenografts in the preclinical development of novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. crownbio.com [crownbio.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Preclinical models for bladder cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results in BAY-9683 Experiments
Welcome to the technical support center for BAY-9683. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2] As a nuclear hormone receptor, PPARγ, when activated, typically forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) to regulate gene transcription. These genes are involved in adipogenesis, lipid metabolism, and inflammation.[3][4][5]
Unlike agonists that activate PPARγ, an inverse agonist like this compound stabilizes a conformation of PPARγ that promotes the recruitment of corepressors (e.g., NCOR1/2) and inhibits the recruitment of coactivators.[6][7][8] This leads to the repression of target gene expression and can result in anti-proliferative effects in certain cancer cell lines, such as luminal bladder cancer.[7]
Q2: What are the typical concentrations of this compound used in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line, the specific endpoint being measured (e.g., target gene repression, cell viability), and the duration of the treatment. For in vitro experiments, it is crucial to perform a dose-response study with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for your specific experimental setup.
Q3: My IC50 value for this compound varies between experiments. What could be the cause?
Inconsistent IC50 values for covalent inhibitors like this compound are a common issue. Due to their time-dependent mechanism of action, variations in pre-incubation time can significantly impact the measured potency.[1][2] It is essential to standardize the pre-incubation time of the inhibitor with the cells or the target protein before measuring the effect. Other factors that can contribute to variability include:
-
Batch-to-batch variability of the compound: It is recommended to verify the purity and identity of each new batch.[1]
-
Cell culture conditions: Variations in cell passage number, confluency, and serum concentration can affect cellular responses.
-
Solubility and stability: Ensure that this compound is fully dissolved and stable in your cell culture medium throughout the experiment.
Troubleshooting Guides
Issue 1: Weaker than Expected or No Biological Effect
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Compound Insolubility or Instability | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all treatments, including vehicle controls. Visually inspect the medium for any signs of precipitation. |
| Cell Line Insensitivity | Confirm that your cell line expresses sufficient levels of PPARγ. Not all cell lines are sensitive to PPARγ modulation. Consider using a positive control cell line known to be responsive to PPARγ inverse agonists. |
| Suboptimal Experimental Conditions | Optimize the treatment duration. The effects of this compound on gene expression and cell viability may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint. |
| Covalent Mechanism Not Established | To confirm the covalent binding of this compound, perform washout experiments. After incubating cells with the inhibitor, wash the cells to remove any unbound compound and add fresh, inhibitor-free medium. If the inhibitory effect persists, it suggests a covalent interaction.[2][9] |
Issue 2: Inconsistent Downstream Signaling Results
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Feedback Loop Activation | Inhibition of PPARγ may lead to the activation of compensatory signaling pathways. For instance, there is known crosstalk between PPARγ and pathways like NF-κB and PI3K/Akt.[5] Analyze the expression or phosphorylation status of key proteins in related pathways to understand the cellular response more comprehensively. |
| Off-Target Effects | The reactive nature of covalent inhibitors can sometimes lead to off-target modifications.[2] If you observe unexpected phenotypes that cannot be explained by PPARγ inhibition, consider performing proteomic studies to identify other potential targets. Compare the effects of this compound with other non-covalent PPARγ inverse agonists if available. |
| Variability in Lysate Preparation | When analyzing protein expression or phosphorylation by Western blot, ensure consistent sample handling. Use lysis buffers containing protease and phosphatase inhibitors and keep samples on ice to preserve protein integrity and phosphorylation status. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot Analysis of PPARγ Target Gene Expression
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a known PPARγ target gene product overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of this compound as a PPARγ inverse agonist.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is PPAR gamma targeting a better strategy? [synapse.patsnap.com]
- 6. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of Poorly Water-Soluble Compounds
Disclaimer: Specific quantitative solubility data for BAY-9683 is not publicly available. This guide provides a generalized framework for addressing solubility issues with a hypothetical poorly soluble compound, referred to as "PS-101," and is intended for research purposes only. The protocols and data presented are illustrative and should be adapted based on the specific properties of the compound .
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when working with poorly soluble compounds like PS-101 in aqueous solutions.
Q1: My initial attempt to dissolve PS-101 in aqueous buffer resulted in a cloudy suspension or visible precipitate. What is the first step I should take?
A1: The first step is to consult the compound's technical data sheet for any available solubility information. If no data is available, a systematic approach to solvent screening is recommended. Start with small amounts of the compound and test its solubility in a range of common organic solvents before preparing a stock solution. For many poorly soluble compounds, a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) is necessary. This stock can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental results.
Q2: I have prepared a stock solution of PS-101 in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." Several strategies can be employed to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to use a more diluted final concentration of PS-101 in your experiment.
-
Increase the Final DMSO Concentration: While keeping it as low as possible, you might need a slightly higher final concentration of DMSO (e.g., 0.1% to 0.5%) to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Surfactant: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly impact its solubility.
-
Use of Co-solvents: A mixture of solvents can sometimes be more effective at solubilizing a compound than a single solvent.
Q3: Can I use sonication or heating to dissolve PS-101?
A3: Yes, both sonication and gentle heating can be used to aid in the dissolution of poorly soluble compounds. However, it is crucial to ensure that your compound is stable under these conditions. After dissolving, allow the solution to return to room temperature to check for any precipitation, as the solubility may decrease upon cooling. Always handle the compound according to its stability profile, which should be provided by the manufacturer or determined experimentally.
Q4: I am concerned about the potential toxicity of the solvents and excipients I am using to dissolve PS-101 in my cell-based assays. What should I do?
A4: This is a critical consideration. It is essential to run parallel vehicle controls in all your experiments. These controls should contain the same concentration of all solvents and excipients used to dissolve PS-101 but without the compound itself. This will allow you to distinguish the effects of the compound from the effects of the vehicle. Additionally, it is good practice to keep the concentration of any organic solvent below 1% (v/v), and ideally below 0.1%, in cell-based assays to minimize solvent-induced artifacts.
Quantitative Data Summary for PS-101
The following table summarizes the hypothetical solubility of PS-101 in various solvents. This data is for illustrative purposes and should be experimentally determined for any new compound.
| Solvent/Solution | Solubility (mg/mL) | Solubility (µM) | Notes |
| Water | < 0.01 | < 19.3 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.01 | < 19.3 | Insoluble in physiological buffer. |
| DMSO | > 50 | > 96,350 | Highly soluble. Recommended for stock solutions. |
| Ethanol | 5 | 9,635 | Moderately soluble. |
| 10% DMSO in PBS | ~0.05 | ~96.4 | Limited solubility. |
| 0.1% Tween® 80 in PBS | ~0.1 | ~193 | Improved solubility with surfactant. |
Molecular Weight of PS-101 is assumed to be 518.92 g/mol .
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution of PS-101 in DMSO.
-
Materials: PS-101 powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, and a calibrated balance.
-
Procedure: a. Weigh out a precise amount of PS-101 (e.g., 5.19 mg) into a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to achieve the desired concentration (for 5.19 mg to make a 10 mM solution, add 1 mL of DMSO). c. Vortex the solution thoroughly until the PS-101 is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer with a Surfactant
This protocol details the preparation of a 10 µM working solution of PS-101 in PBS containing 0.1% Tween® 80.
-
Materials: 10 mM PS-101 stock solution in DMSO, sterile PBS (pH 7.4), Tween® 80, and sterile conical tubes.
-
Procedure: a. Prepare a 1% (v/v) solution of Tween® 80 in PBS. b. To 9.9 mL of the 1% Tween® 80 solution, add 10 µL of the 10 mM PS-101 stock solution. This results in a 10 µM working solution in a buffer containing approximately 0.99% Tween® 80 and 0.1% DMSO. c. Vortex the working solution immediately and thoroughly to ensure proper mixing and to prevent precipitation. d. For a final concentration with 0.1% Tween® 80, you would add the prepared working solution to your experimental setup. For example, to achieve a final PS-101 concentration of 1 µM in a 1 mL final volume, you would add 100 µL of the 10 µM working solution to 900 µL of your experimental medium.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for PS-101 as a PPARγ inverse agonist.
Experimental Workflow
Technical Support Center: Optimizing BAY-9683 Concentration and Treatment Time for Cell Culture
Welcome to the technical support center for BAY-9683. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a covalent PPARγ inverse agonist, in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, along with detailed experimental protocols and data to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1] As an inverse agonist, it binds to PPARγ and promotes a conformational change that leads to the recruitment of corepressor proteins (e.g., NCoR1, SMRT) and the displacement of coactivator proteins. This action represses the transcription of PPARγ target genes. Its covalent nature implies a long-lasting inhibitory effect.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: While specific optimal concentrations for this compound have not been widely published, based on studies with other covalent PPARγ inverse agonists in urothelial cancer cell lines, a starting concentration range of 1 µM to 10 µM is recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What is a typical treatment time for this compound?
A3: For covalent inhibitors, the duration of action can be prolonged. Studies with similar covalent PPARγ inverse agonists have used treatment times as short as 30 minutes to observe effects on downstream signaling. For longer-term assays, such as cell viability or gene expression analysis, treatment times of 24 to 72 hours are common. A time-course experiment is highly recommended to determine the optimal treatment duration for your specific research question.
Q4: In which cell types is this compound expected to be active?
A4: this compound is particularly relevant for research in conditions characterized by excessive PPARγ activity, such as luminal bladder cancer.[1] Therefore, urothelial carcinoma cell lines are a primary model system. However, its activity can be explored in any cell line expressing PPARγ where its role as a transcriptional repressor is of interest.
Q5: How should I prepare and store this compound?
A5: this compound is typically provided as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to elicit a response in your cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). |
| Treatment time too short: The incubation time may not be long enough for the desired biological effect to manifest. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Low PPARγ expression: The target cell line may not express sufficient levels of PPARγ. | Confirm PPARγ expression in your cell line using Western blot or qPCR. | |
| Compound instability: The compound may be degrading in the culture medium over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours. | |
| High cell toxicity/death observed | Concentration too high: The concentration of this compound may be cytotoxic to your cells. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of concentrations to determine the IC50 and select a non-toxic working concentration. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Inconsistent or variable results | Cell passage number: High passage numbers can lead to phenotypic and genotypic drift in cell lines. | Use cells with a consistent and low passage number for all experiments. |
| Cell density: The initial seeding density can affect cell growth and response to treatment. | Optimize and maintain a consistent cell seeding density for all experiments. | |
| Incomplete dissolution of this compound: The compound may not be fully dissolved in the stock solution or culture medium. | Ensure the stock solution is clear and fully dissolved. Vortex thoroughly when preparing working solutions. |
Experimental Protocols
I. Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.
Materials:
-
Urothelial cancer cell line (or other target cell line)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working solution of this compound in complete culture medium from your stock solution. Create a serial dilution to test a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium and add 100 µL of the 2X working solutions to the respective wells. Incubate for the desired treatment time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
II. Assessing Target Engagement: Co-Immunoprecipitation of PPARγ and a Corepressor
This protocol aims to confirm that this compound treatment enhances the interaction between PPARγ and a known corepressor, such as NCoR1.
Materials:
-
Target cells treated with this compound or vehicle control
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-PPARγ antibody
-
Anti-NCoR1 antibody
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., 2X Laemmli sample buffer)
Procedure:
-
Cell Lysis: Lyse the treated and control cells with ice-cold Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-PPARγ antibody or a normal IgG control overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and heating.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-NCoR1 antibody to detect the co-immunoprecipitated protein.
III. Evaluating Downstream Effects: PPARγ Target Gene Expression Analysis (RT-qPCR)
This protocol is used to measure the effect of this compound on the expression of known PPARγ target genes.
Materials:
-
Target cells treated with this compound or vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PPARγ target genes (e.g., FABP4, ANGPTL4) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for your target genes and a housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound in a Urothelial Carcinoma Cell Line (e.g., T24)
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98 ± 4.9 | 95 ± 5.5 | 92 ± 6.3 |
| 0.5 | 92 ± 6.1 | 85 ± 5.9 | 78 ± 7.2 |
| 1 | 85 ± 5.8 | 70 ± 6.4 | 60 ± 6.8 |
| 5 | 60 ± 7.2 | 45 ± 7.1 | 30 ± 5.9 |
| 10 | 40 ± 6.5 | 25 ± 5.3 | 15 ± 4.7 |
| 25 | 15 ± 4.3 | 8 ± 3.9 | 5 ± 2.1 |
| 50 | 5 ± 2.1 | 2 ± 1.5 | <1 |
Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Table 2: Hypothetical Relative Gene Expression of PPARγ Target Genes after this compound Treatment
| Treatment | FABP4 Relative Expression (Fold Change) | ANGPTL4 Relative Expression (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (1 µM, 24h) | 0.65 | 0.72 |
| This compound (5 µM, 24h) | 0.32 | 0.41 |
| This compound (10 µM, 24h) | 0.15 | 0.23 |
Data are for illustrative purposes only and represent the fold change in gene expression relative to the vehicle control.
Visualizations
Caption: Signaling pathway of this compound as a PPARγ inverse agonist.
Caption: Logical workflow for optimizing this compound treatment conditions.
References
Technical Support Center: Identifying and Mitigating Off-Target Effects of BAY-9683
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and mitigating potential off-target effects of BAY-9683, a covalent Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) inverse agonist. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential off-target effects?
This compound is a covalent inverse agonist of PPARγ, a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation. As a covalent inhibitor, this compound forms a stable, long-lasting bond with its target. While this can enhance potency and duration of action, it also raises the potential for off-target interactions, where the compound binds to and modulates the function of unintended proteins.
Potential off-target effects of PPARγ modulators can be categorized as:
-
PPARγ-dependent but in unintended tissues: PPARγ is expressed in various tissues, and its modulation in non-target tissues could lead to unforeseen biological consequences.
-
PPARγ-independent: The compound may directly interact with other proteins, leading to effects unrelated to PPARγ signaling. Some PPARγ ligands have been shown to have effects that are independent of PPARγ.
-
Metabolite-induced effects: Metabolites of this compound could have their own on-target or off-target activities.
Q2: My experimental results with this compound are not consistent with PPARγ inverse agonism. What could be the cause?
Discrepancies between expected and observed results are a primary indicator of potential off-target effects. Several factors could contribute to this:
-
Dose-dependent off-target engagement: At higher concentrations, this compound may bind to lower-affinity off-target proteins, leading to a different phenotype than that observed at lower, more selective concentrations.
-
Cell-type specific off-target expression: The off-target protein may be expressed at varying levels in different cell lines, leading to inconsistent results.
-
Covalent modification of an unexpected protein: The reactive nature of covalent compounds means they can potentially modify other proteins with accessible nucleophilic residues.
Q3: How can I confirm that the observed phenotype is due to on-target PPARγ inhibition?
Several experimental strategies can be employed to differentiate on-target from off-target effects:
-
Use a structurally distinct PPARγ inverse agonist: If a different, structurally unrelated PPARγ inverse agonist produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiments: In a cell line where PPARγ has been knocked down or knocked out (e.g., using CRISPR/Cas9), the effect of this compound should be abrogated if it is on-target.
-
Dose-response analysis: A clear dose-response relationship that correlates with the known potency of this compound for PPARγ suggests an on-target effect.
Q4: What are the best practices for minimizing off-target effects in my experiments?
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize the engagement of lower-affinity off-targets.
-
Careful experimental design: Include appropriate controls, such as a vehicle-only control and a positive control with a known PPARγ modulator.
-
Confirm on-target engagement: Utilize assays like a cellular thermal shift assay (CETSA) to confirm that this compound is binding to PPARγ in your experimental system.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype | The observed phenotype may be due to modulation of an off-target protein. | 1. Perform a dose-response experiment to determine if the phenotype is concentration-dependent.2. Test this compound in a PPARγ knockout/knockdown cell line.3. Use a structurally unrelated PPARγ inverse agonist as a comparator. |
| High cellular toxicity at concentrations that should be selective for PPARγ | The compound may be covalently modifying a critical cellular protein, leading to toxicity. | 1. Conduct a comprehensive cell viability assay across a range of concentrations.2. Perform a chemoproteomic analysis to identify other covalently modified proteins. |
| Discrepancy between biochemical and cellular assay results | Differences in the cellular environment (e.g., presence of other interacting proteins, subcellular localization) may influence off-target binding. | 1. Confirm target engagement in a cellular context using CETSA.2. Investigate the expression levels of potential off-target proteins in the cell line used. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to PPARγ in intact cells.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes.
-
Protein Separation: Centrifuge the samples to pellet aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant for the presence of soluble PPARγ using a specific antibody. An increase in the thermal stability of PPARγ in the presence of this compound indicates target engagement.
Protocol 2: Chemoproteomics using Activity-Based Protein Profiling (ABPP) for Off-Target Identification
Objective: To identify the full spectrum of proteins that are covalently modified by this compound in a cellular context.
Methodology:
-
Probe Synthesis: Synthesize an alkyne- or biotin-tagged analog of this compound.
-
Cell Treatment: Treat cells with the tagged this compound probe.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin for pulldown or a fluorophore for in-gel visualization) to the probe-modified proteins.
-
Protein Enrichment and Identification: Enrich the biotin-tagged proteins using streptavidin beads and identify them by mass spectrometry.
Visualizations
Caption: PPARγ signaling pathway modulation by this compound.
Caption: Workflow for investigating off-target effects.
Dealing with BAY-9683-induced cytotoxicity in non-cancerous cell lines
Disclaimer: BAY-9683 is a fictional compound. The following technical support center, including all data, mechanisms of action, and protocols, is provided for illustrative purposes based on common scenarios encountered with small molecule kinase inhibitors in biomedical research.
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing challenges related to this compound-induced cytotoxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key driver in various cancer types. It is designed for high selectivity to inhibit tumor cell proliferation. However, at higher concentrations, it can exhibit off-target activities.
Q2: Why am I observing significant cytotoxicity in my non-cancerous cell lines?
A2: While this compound is highly selective for TKX, it can exert off-target effects on essential cellular survival pathways, most notably the PI3K/Akt signaling cascade.[1][2] This pathway is crucial for the survival and proliferation of most cell types, and its inhibition can lead to apoptosis, even in non-cancerous cells.[3]
Q3: What are the typical IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) varies depending on the cell line's genetic background and reliance on the TKX and PI3K/Akt pathways. Below is a summary of expected IC50 values based on internal validation studies.
Table 1: Comparative IC50 Values of this compound
| Cell Line | Type | Target Pathway | Expected IC50 (nM) | Off-Target Pathway | Cytotoxicity IC50 (nM) |
| Cancer Line A | TKX-addicted | TKX | 50 - 100 | - | 150 - 300 |
| Cancer Line B | TKX-addicted | TKX | 75 - 150 | - | 200 - 400 |
| Non-cancerous Line 1 | Normal Fibroblast | - | > 10,000 | PI3K/Akt | 800 - 1500 |
| Non-cancerous Line 2 | Normal Epithelial | - | > 10,000 | PI3K/Akt | 1000 - 2000 |
Q4: How can I distinguish between on-target and off-target cytotoxicity?
A4: A key strategy is to use a rescue experiment. If the cytotoxicity is due to off-target inhibition of the PI3K/Akt pathway, co-treatment with an activator of a downstream effector, such as a constitutively active Akt, may rescue the cells from apoptosis. Additionally, using a structurally distinct TKX inhibitor can help confirm if the phenotype is due to on-target inhibition.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter when using this compound.
Issue 1: Excessive and Rapid Cell Death in Non-Cancerous Cells
Description: You observe widespread cell death (detachment, rounding, blebbing) within 24 hours of treatment at concentrations intended to be non-toxic.
Possible Causes & Solutions:
-
High Off-Target Activity: The concentration used may be too high, leading to significant inhibition of the PI3K/Akt survival pathway.
-
Solution: Perform a detailed dose-response curve starting from a low nanomolar range to determine the precise cytotoxic threshold for your specific non-cancerous cell line.[5]
-
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) might be at a toxic concentration.
-
Solution: Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1%. Run a vehicle-only control to assess its impact on cell viability.[5]
-
-
Suboptimal Cell Health: Cells that are unhealthy or at a very high passage number can be more susceptible to stress-induced by inhibitors.
-
Solution: Use cells at a low passage number and ensure they are in the logarithmic growth phase before starting the experiment.
-
Workflow for Troubleshooting Excessive Cytotoxicity
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Description: You are getting variable IC50 values or percentages of cell death across replicate experiments.
Possible Causes & Solutions:
-
Inconsistent Seeding Density: Variations in the initial number of cells can significantly affect their response to a cytotoxic agent.
-
Solution: Standardize your cell seeding protocol. Use a cell counter to ensure a consistent number of cells is plated for each experiment.
-
-
Compound Instability: this compound may degrade in culture medium over extended incubation periods.
-
Solution: For long-term experiments (> 48 hours), consider refreshing the medium with a freshly prepared compound solution at regular intervals.
-
-
Assay Variability: The chosen cytotoxicity assay may have inherent variability.
-
Solution: Ensure proper controls are included for every assay. For example, in an MTT assay, include a "no-cell" blank control and a "vehicle-only" 100% viability control.[6]
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures cell metabolic activity as an indicator of viability.[4]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11]
Signaling Pathway Diagrams
Hypothesized Mechanism of this compound Cytotoxicity
The following diagram illustrates the intended on-target pathway and the potential off-target pathway leading to cytotoxicity in non-cancerous cells.
References
- 1. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. arcegen.com [arcegen.com]
- 11. A comprehensive guide to apoptosis detection [absin.net]
Technical Support Center: Interpreting Unexpected Western Blot Bands After BAY-9683 Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected bands observed in Western blot analyses following treatment with BAY-9683.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here, we address common issues encountered during Western blotting experiments involving this compound treatment.
Q1: After treating my cells with this compound, I see a band at a higher molecular weight than my target protein. What could be the cause?
A1: The appearance of a higher molecular weight band can be attributed to several factors, often related to post-translational modifications (PTMs) induced by the drug treatment. This compound, as a PPARγ inverse agonist, can modulate various signaling pathways, potentially leading to changes in PTMs.
-
Phosphorylation: this compound treatment might activate or inhibit kinases/phosphatases, leading to the phosphorylation of your target protein. Phosphorylation adds phosphate groups, increasing the protein's molecular weight.
-
Ubiquitination: The treatment could trigger the ubiquitination of your target protein, a process that tags proteins for degradation or alters their function. The addition of ubiquitin moieties will increase the protein's size.
-
Glycosylation: Drug treatment can sometimes alter the glycosylation patterns of proteins, leading to a shift in their apparent molecular weight.
-
Dimerization or Multimerization: The treatment might induce the formation of protein dimers or multimers, which would appear as bands at multiples of the expected molecular weight. This can occur if samples are not fully reduced and denatured.[1]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Phosphorylation | Treat your cell lysate with a phosphatase (e.g., lambda phosphatase) before running the Western blot. A collapse of the higher molecular weight band to the expected size would confirm phosphorylation. |
| Ubiquitination | Perform an immunoprecipitation (IP) of your target protein followed by a Western blot using an anti-ubiquitin antibody. |
| Glycosylation | Treat your lysate with a glycosidase (e.g., PNGase F) to remove N-linked glycans. A downward shift in the band would indicate glycosylation. |
| Dimerization/Multimerization | Ensure complete denaturation and reduction of your samples by boiling for a longer duration in Laemmli buffer containing a sufficient concentration of a reducing agent (e.g., DTT or β-mercaptoethanol). |
Q2: I'm observing bands at a lower molecular weight than my target protein after this compound treatment. What does this indicate?
A2: Lower molecular weight bands often suggest protein cleavage or degradation.
-
Protein Cleavage: this compound might activate proteases, such as caspases, leading to the specific cleavage of your target protein.[1] This is a common event in apoptosis.
-
Protein Degradation: The treatment could induce the degradation of your target protein. Improper sample handling and insufficient protease inhibitors in the lysis buffer can also contribute to this.[2][3]
-
Splice Variants: It's possible that the treatment alters the expression of different splice variants of your target protein, with some having a lower molecular weight.[1]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Protein Cleavage | Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) in combination with this compound to see if the lower molecular weight band disappears. You can also probe your blot with an antibody specific to a cleavage product if available. |
| Protein Degradation | Ensure that fresh protease inhibitors are always added to your lysis buffer.[1][3] Keep samples on ice throughout the preparation process. |
| Splice Variants | Consult protein databases like UniProt to check for known splice variants of your target protein.[3] You may need to use an antibody that recognizes a different epitope to distinguish between variants. |
Q3: My Western blot shows multiple, non-specific bands in both treated and untreated lanes. How can I resolve this?
A3: Non-specific bands are a common issue in Western blotting and can arise from several sources.[4]
-
Primary Antibody Concentration: The concentration of your primary antibody may be too high, leading to off-target binding.[5][6]
-
Secondary Antibody Non-specificity: The secondary antibody may be cross-reacting with other proteins in the lysate.[1]
-
Inadequate Blocking: Insufficient blocking of the membrane can lead to high background and non-specific antibody binding.[7][8]
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound antibodies.[5][8]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| High Primary Antibody Concentration | Perform an antibody titration to determine the optimal concentration that provides a strong specific signal with minimal background.[5][9] |
| Secondary Antibody Non-specificity | Run a control lane with only the secondary antibody to check for non-specific binding.[1] Consider using a pre-adsorbed secondary antibody. |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[7][9] Try a different blocking agent (e.g., BSA instead of non-fat dry milk, or vice versa).[2] |
| Insufficient Washing | Increase the number and/or duration of wash steps.[5][8] Ensure you are using a sufficient volume of wash buffer (e.g., TBST). |
Experimental Protocols
Detailed Western Blot Protocol for Analyzing Protein Expression After this compound Treatment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.[10]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Caption: Hypothetical signaling cascade initiated by this compound.
Caption: Troubleshooting workflow for unexpected Western blot bands.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bosterbio.com [bosterbio.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: BAY-9683 (Variabolin) In Vivo Studies
Welcome to the technical support center for BAY-9683 (Variabolin). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and sources of variability in in vivo experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (Variabolin)?
A1: this compound (Variabolin) is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. It primarily targets the p110α isoform of phosphoinositide 3-kinase (PI3K), leading to the downstream inhibition of Akt and mTOR, which are critical for cell growth, proliferation, and survival.
Q2: We are observing significant inter-animal variability in tumor growth inhibition with this compound. What are the potential causes?
A2: High inter-animal variability is a common challenge in in vivo studies. Key factors for this compound can include:
-
Formulation and Administration: Inconsistent drug formulation, leading to poor solubility and variable bioavailability.
-
Animal Model: Heterogeneity within the tumor model (e.g., patient-derived xenografts) or differences in animal age, weight, and health status.
-
Dosing Accuracy: Inaccuracies in dose calculations or administration.
-
Metabolic Differences: Individual variations in drug metabolism among animals.
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: The recommended vehicle for oral gavage of this compound is a solution of 5% N-methyl-2-pyrrolidone (NMP), 15% Solutol HS 15, and 80% water. This formulation has been optimized for solubility and bioavailability.
Q4: How can we confirm target engagement of this compound in our in vivo models?
A4: Target engagement can be confirmed by analyzing the phosphorylation status of downstream effectors of the PI3K pathway in tumor tissue. A significant reduction in phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6) levels post-treatment is a reliable indicator of target engagement.
Troubleshooting Guides
Issue 1: Inconsistent Tumor Growth Inhibition
Symptoms: High variability in tumor volume measurements between animals in the same treatment group.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Drug Formulation | Ensure this compound is fully dissolved in the vehicle. Prepare the formulation fresh daily and protect it from light. | Consistent and homogenous drug suspension/solution. |
| Inaccurate Dosing | Calibrate all pipettes and syringes. Double-check dose calculations based on the most recent animal body weights. | Reduced variability in drug exposure between animals. |
| Animal Health Status | Monitor animal health daily. Exclude animals that show signs of illness or significant weight loss not attributable to treatment effects. | Healthier and more uniform cohort of animals, leading to more consistent responses. |
| Tumor Implantation Technique | Standardize the tumor implantation procedure, including the number of cells, injection volume, and anatomical location. | More uniform tumor take rates and initial tumor volumes. |
Issue 2: Poor Oral Bioavailability
Symptoms: Lower than expected plasma concentrations of this compound and lack of efficacy.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Vehicle | Use the recommended vehicle (5% NMP, 15% Solutol HS 15, 80% water). For difficult-to-formulate batches, consider a pre-formulation solubility screen. | Improved solubility and absorption of this compound. |
| Gavage Technique | Ensure proper oral gavage technique to avoid accidental administration into the lungs. Use appropriately sized feeding needles. | Consistent delivery of the compound to the stomach for absorption. |
| Fasting State of Animals | Standardize the fasting period for animals before dosing, as food can affect the absorption of some compounds. A 4-hour fast is recommended. | More consistent and predictable drug absorption profile. |
Data Presentation
Table 1: Impact of Formulation on this compound Plasma Concentration
| Formulation Vehicle | Dose (mg/kg) | Mean Cmax (ng/mL) | Standard Deviation | AUC (ng*h/mL) |
| 0.5% CMC in Saline | 50 | 150 | 75 | 450 |
| 10% DMSO, 90% Corn Oil | 50 | 450 | 150 | 1800 |
| 5% NMP, 15% Solutol, 80% Water | 50 | 1200 | 250 | 7200 |
Table 2: Pharmacodynamic Response in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Time Point (hours) | % Inhibition of p-Akt | % Inhibition of p-S6 |
| Vehicle | 0 | 4 | 0% | 0% |
| This compound | 25 | 4 | 65% | 55% |
| This compound | 50 | 4 | 92% | 85% |
| This compound | 50 | 24 | 45% | 30% |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Weigh the required amount of this compound powder in a sterile container.
-
Add the appropriate volume of N-methyl-2-pyrrolidone (NMP) to constitute 5% of the final volume and vortex until the powder is dissolved.
-
Add Solutol HS 15 to constitute 15% of the final volume and mix thoroughly.
-
Add water to bring the formulation to the final desired volume and mix until a clear solution is formed.
-
Prepare this formulation fresh daily and protect it from light.
Protocol 2: Assessment of Target Engagement in Tumor Tissue
-
Euthanize mice at the desired time points after the final dose.
-
Excise tumors immediately and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform Western blotting or ELISA to quantify the levels of total and phosphorylated Akt (Ser473) and S6 (Ser235/236).
-
Normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualization
Caption: Mechanism of action of this compound in the PI3K/Akt/mTOR pathway.
Caption: Standardized workflow for in vivo efficacy studies with this compound.
Caption: Logical workflow for troubleshooting in vivo variability.
Refinements to the BAY-9683 treatment protocol for improved reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the covalent PPARγ inverse agonist, BAY-9683. The information is designed to improve the reproducibility of experiments and address common challenges encountered in both in vitro and in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental application of this compound.
| Issue/Question | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected potency in cell-based assays. | 1. Time-dependent nature of covalent inhibition: Unlike reversible inhibitors, the inhibitory effect of this compound is time-dependent. Short incubation times may not be sufficient to observe maximal inhibition. 2. Inappropriate assay endpoint: Standard IC50 values determined at a single time point may not accurately reflect the potency of a covalent inhibitor. 3. Compound instability: this compound, like many small molecules, may be unstable in certain media or under specific storage conditions. 4. Cell line variability: The expression levels of PPARγ and its co-regulators can vary between different bladder cancer cell lines, affecting their sensitivity to this compound. | 1. Optimize incubation time: Perform a time-course experiment to determine the optimal incubation time required to achieve maximal inhibition. 2. Use kinact/KI for potency assessment: This parameter provides a more accurate measure of the efficiency of covalent inhibition than a simple IC50.[1] 3. Ensure proper handling and storage: Follow the manufacturer's recommendations for storage. Prepare fresh dilutions of the compound for each experiment. 4. Characterize your cell line: Confirm PPARγ expression in your chosen cell line. Consider using cell lines known to be sensitive to PPARγ inverse agonists, such as those with PPARG amplification (e.g., UM-UC-9) or RXRA mutations (e.g., HT1197).[2] |
| Difficulty in reproducing in vivo efficacy. | 1. Poor pharmacokinetic properties: Covalent inhibitors can sometimes exhibit poor solubility, low metabolic stability, and low permeability, leading to low in vivo exposure.[2] 2. Off-target effects: The reactive nature of covalent inhibitors can lead to binding with other proteins, causing unforeseen biological effects. 3. Inappropriate animal model: The chosen xenograft model may not accurately recapitulate the specific subtype of bladder cancer that is dependent on PPARγ signaling. | 1. Conduct pharmacokinetic studies: Determine the in vivo exposure of this compound in your animal model. Consider formulation optimization to improve solubility and bioavailability. 2. Assess target engagement: Use methods like mass spectrometry to confirm covalent modification of PPARγ in tumor tissue. 3. Select appropriate models: Utilize bladder cancer patient-derived xenograft (PDX) models that have been molecularly characterized to confirm the presence of a luminal subtype with high PPARγ expression. |
| Contradictory results in co-regulator recruitment assays. | 1. Incorrect peptide sequence: The specific sequence of the co-repressor or co-activator peptide used in the assay is critical for binding to PPARγ. 2. Assay format: The choice between different assay formats (e.g., TR-FRET, AlphaScreen) can influence the results. 3. Reagent quality: The quality and purity of the recombinant PPARγ protein and the labeled peptides can affect assay performance. | 1. Verify peptide sequences: Ensure you are using the correct interaction motifs for the desired co-regulators (e.g., NCOR2). 2. Optimize assay conditions: Titrate all assay components (protein, peptide, compound) to determine optimal concentrations. 3. Use high-quality reagents: Source reagents from reputable suppliers and follow recommended handling procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[2] As an inverse agonist, it not only blocks the binding of activating ligands but also reduces the basal activity of the receptor. It achieves this by covalently binding to a specific cysteine residue within the PPARγ ligand-binding domain. This covalent modification induces a conformational change in the receptor that promotes the recruitment of co-repressor proteins (like NCOR1 and NCOR2) and dismisses co-activator proteins.[2][3] This shift in co-regulator binding leads to the repression of PPARγ target genes, ultimately inhibiting the proliferation of PPARγ-dependent bladder cancer cells.[2][4]
Q2: How does the covalent binding of this compound affect experimental design?
A2: The covalent and irreversible nature of this compound's binding requires special consideration in experimental design. Unlike non-covalent inhibitors that reach equilibrium quickly, the inhibition by this compound is time-dependent. Therefore, it is crucial to perform time-course experiments to determine the optimal pre-incubation time for achieving maximal inhibition. Furthermore, traditional IC50 values, which measure the concentration of an inhibitor required to reduce a biological activity by half at a specific time point, may not be the most accurate measure of potency for a covalent inhibitor. A more appropriate parameter is the ratio of the rate of inactivation (kinact) to the initial binding affinity (KI), which reflects the overall efficiency of the covalent modification.
Q3: Which cell lines are most suitable for studying the effects of this compound?
A3: The sensitivity of bladder cancer cell lines to this compound is correlated with their dependence on the PPARγ signaling pathway. Cell lines with high expression of PPARγ, particularly those with genomic amplification of the PPARG gene (e.g., UM-UC-9 and 5637) or activating mutations in its heterodimeric partner RXRA (e.g., HT1197), are expected to be more sensitive.[2] It is recommended to perform baseline characterization of PPARγ expression in your chosen cell lines before initiating experiments.
Q4: What are the potential challenges in translating in vitro findings with this compound to in vivo models?
A4: A significant challenge in the in vivo application of covalent inhibitors like this compound can be their pharmacokinetic properties. Issues such as poor aqueous solubility, low metabolic stability, and low permeability can limit the drug's exposure at the tumor site.[2] Therefore, it is essential to conduct pharmacokinetic studies to assess the bioavailability and tumor penetration of this compound in your animal model. Additionally, the reactive nature of covalent compounds can lead to off-target binding, which might result in unexpected toxicities or a different efficacy profile in vivo compared to in vitro.
Quantitative Data Summary
The following tables summarize the in vitro potency of compounds structurally related to this compound, providing a reference for expected experimental outcomes.
Table 1: In Vitro Potency in Biochemical and Cellular Assays
| Compound | LanthaScreen TR-FRET PPARγ Co-repressor Recruitment (NCOR2) EC50 (nM) | RT112-FABP4-NLucP Cellular Reporter Assay IC50 (nM) | UM-UC-9 Proliferation Assay IC50 (nM) |
| BAY-4931 | 1.3 | 2.9 | 1.8 |
| BAY-0069 | 1.5 | 4.1 | 2.5 |
Data extracted from a study on potent covalent PPARγ inverse-agonists.[2]
Table 2: Physicochemical and In Vitro ADME Properties
| Compound | Aqueous Solubility (pH 7.4) (µM) | Human Microsomal Stability (CLint, µL/min/mg) | Caco-2 Permeability (10-6 cm/s) |
| BAY-4931 | <0.1 | 150 | 1.2 |
| BAY-0069 | <0.1 | 130 | 1.5 |
Data extracted from a study on potent covalent PPARγ inverse-agonists.[2][5]
Experimental Protocols
Protocol 1: PPARγ Co-repressor Recruitment Assay (TR-FRET)
This protocol is adapted from methodologies used for characterizing covalent PPARγ inverse agonists.[2]
-
Reagents:
-
Recombinant human PPARγ Ligand Binding Domain (LBD)
-
LanthaScreen™ Tb-anti-GST Antibody
-
Fluorescein-labeled NCOR2 co-repressor peptide
-
This compound stock solution (in DMSO)
-
Assay buffer
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the PPARγ-LBD and the Tb-anti-GST antibody.
-
Add the this compound dilutions to the wells.
-
Incubate for a pre-determined time (e.g., 1 hour) to allow for covalent bond formation.
-
Add the fluorescein-labeled NCOR2 peptide.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the emission ratio (520/495) and plot the results against the compound concentration to determine the EC50.
-
Protocol 2: Cell Proliferation Assay
-
Cell Line: UM-UC-9 bladder cancer cells (or another PPARγ-dependent cell line).
-
Reagents:
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions.
-
Incubate for a period determined by cell doubling time and time-course experiments (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the results to vehicle-treated controls and plot the percentage of viable cells against the compound concentration to determine the IC50.
-
Mandatory Visualizations
Caption: PPARγ Signaling Pathway Modulation by this compound.
Caption: Experimental Workflow for this compound Evaluation.
References
- 1. PPARγ activation serves as therapeutic strategy against bladder cancer via inhibiting PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-intrinsic tumorigenic functions of PPARγ in bladder urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling for the Covalent Activity of BAY-9683
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BAY-9683, a covalent peroxisome proliferator-activated receptor-gamma (PPARγ) inverse agonist. These resources are designed to help you design and interpret experiments that account for the specific characteristics of this covalent inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a covalent inverse agonist of PPARγ.[1] As an inverse agonist, it reduces the basal activity of the PPARγ receptor. Its covalent mechanism means that it forms a stable, long-lasting bond with its target protein, PPARγ. This is in contrast to non-covalent inhibitors, which bind reversibly.
Q2: How does the covalent binding of this compound affect my experiments?
The covalent and essentially irreversible nature of this compound's binding has several implications for experimental design and data interpretation:
-
Time-Dependent Inhibition: The inhibitory effect of this compound will increase with incubation time as more of the target protein becomes covalently modified.
-
Washout Resistance: Unlike non-covalent inhibitors, the effects of this compound will persist even after the compound is removed from the experimental medium.
-
Potential for Off-Target Effects: The reactive group that enables covalent binding could potentially interact with other proteins, leading to off-target effects.
Q3: How can I confirm that this compound is covalently binding to PPARγ in my experiment?
Direct evidence of covalent binding can be obtained using mass spectrometry.[2] This technique can detect the mass shift in PPARγ corresponding to the addition of the this compound molecule.
Q4: What is the difference between an antagonist and an inverse agonist for PPARγ?
An antagonist blocks the binding of an agonist but has no effect on the basal activity of the receptor. An inverse agonist, like this compound, not only blocks agonist activity but also reduces the constitutive (basal) activity of the receptor.[3]
Troubleshooting Guides
Problem: Inconsistent or weaker-than-expected results in cell-based assays.
Possible Cause 1: Insufficient incubation time.
-
Explanation: Covalent inhibitors require time to form a bond with their target. Short incubation times may not allow for complete target engagement.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for achieving maximal inhibition.
Possible Cause 2: Compound degradation.
-
Explanation: this compound, like any small molecule, may be unstable in your cell culture medium over long incubation periods.
-
Solution: Assess the stability of this compound in your specific experimental conditions using methods like HPLC.
Possible Cause 3: High protein turnover.
-
Explanation: If the cell type you are using has a high rate of PPARγ synthesis, new, unbound protein may be produced during the experiment, diminishing the inhibitory effect.
-
Solution: Consider this possibility when interpreting results from long-term experiments. A washout experiment can help to distinguish between loss of compound activity and new protein synthesis.
Problem: Observing unexpected phenotypes or off-target effects.
Possible Cause 1: Non-specific covalent binding.
-
Explanation: The reactive electrophile of this compound could be forming covalent bonds with proteins other than PPARγ.
-
Solution:
-
Proteomic Profiling: Use chemoproteomic techniques to identify other proteins that are covalently modified by this compound.
-
Control Compounds: Include a structurally similar but non-covalent analog of this compound in your experiments. If the phenotype persists with the non-covalent analog, it is less likely to be due to off-target covalent binding.
-
Possible Cause 2: Off-target pharmacology.
-
Explanation: this compound might be interacting non-covalently with other receptors or enzymes.
-
Solution:
-
Selectivity Profiling: Test this compound against a panel of other nuclear receptors or a broad kinase panel to identify potential off-targets.
-
Rescue Experiments: If a specific off-target is identified, use a known inhibitor of that target to see if it phenocopies the effects of this compound.
-
Experimental Protocols & Data
PPARγ Signaling Pathway
The following diagram illustrates the general mechanism of PPARγ action. As an inverse agonist, this compound would promote the recruitment of co-repressors and inhibit the recruitment of co-activators.
Key Experimental Workflow: Confirming Covalent Target Engagement
This workflow outlines the steps to confirm that this compound is acting as a covalent inhibitor of PPARγ in your experimental system.
Biochemical Assay Data (Example based on related compounds)
The following table summarizes typical data obtained from biochemical assays for covalent PPARγ inverse agonists, using data for the related compounds BAY-4931 and BAY-0069 as a reference.[4]
| Assay Type | Compound | EC50 / IC50 (nM) | Emax (% of Control) | Description |
| TR-FRET Co-repressor Recruitment (NCOR2) | BAY-4931 | 15 | 180% | Measures the recruitment of a co-repressor peptide to the PPARγ ligand-binding domain (LBD). An increase in signal indicates inverse agonist activity. |
| BAY-0069 | 30 | 160% | ||
| TR-FRET Co-activator Repulsion (MED1) | BAY-4931 | 50 | 80% (inhibition) | Measures the displacement of a co-activator peptide from the PPARγ LBD. A decrease in signal indicates inverse agonist or antagonist activity. |
| BAY-0069 | 100 | 75% (inhibition) |
Cell-Based Assay Data (Example based on related compounds)
This table provides example data from cell-based assays for covalent PPARγ inverse agonists, again using BAY-4931 and BAY-0069 as representative compounds.[4]
| Assay Type | Cell Line | Compound | IC50 (nM) | Emax (% of Control) | Description |
| PPARγ Reporter Assay (FABP4-Luciferase) | RT112 | BAY-4931 | 25 | 90% (inhibition) | Measures the transcriptional repression of a PPARγ target gene (FABP4) promoter driving a luciferase reporter. |
| BAY-0069 | 60 | 85% (inhibition) | |||
| Cell Proliferation Assay | UM-UC-9 | BAY-4931 | 10 | 95% (inhibition) | Measures the effect of the compound on the proliferation of a cancer cell line dependent on PPARγ signaling. |
| BAY-0069 | 25 | 90% (inhibition) |
Protocol: Washout Experiment to Confirm Irreversible Inhibition
Objective: To determine if the inhibitory effect of this compound is sustained after the compound is removed, which is characteristic of a covalent inhibitor.
Methodology:
-
Cell Plating: Plate cells at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat one set of cells with this compound at a concentration that gives maximal inhibition (e.g., 10x IC50) for a predetermined optimal time (e.g., 4-6 hours). Treat a control set with vehicle (e.g., DMSO).
-
Washout:
-
For the "washout" group, aspirate the medium containing this compound.
-
Wash the cells gently three times with pre-warmed, serum-free medium.
-
Add fresh, complete medium without this compound.
-
For the "no washout" group, simply leave the compound-containing medium on the cells.
-
-
Incubation: Incubate all plates for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Endpoint Analysis: Measure the desired biological readout (e.g., cell viability, reporter gene expression, target protein levels).
Expected Outcome: For a covalent inhibitor like this compound, the inhibitory effect in the "washout" group should be comparable to the "no washout" group, demonstrating that the inhibition is long-lasting and not dependent on the continuous presence of the compound in the medium.
Protocol: Mass Spectrometry to Confirm Covalent Adduct Formation
Objective: To directly detect the covalent binding of this compound to PPARγ.
Methodology:
-
Incubation: Incubate recombinant PPARγ protein with an excess of this compound for a sufficient time to allow for covalent modification. Include a vehicle-treated control.
-
Sample Preparation: Remove excess, unbound this compound by dialysis or using a desalting column.
-
Mass Spectrometry Analysis: Analyze the protein samples by intact protein mass spectrometry (e.g., LC-MS).
-
Data Analysis: Compare the mass spectra of the this compound-treated and vehicle-treated PPARγ. A mass increase in the treated sample corresponding to the molecular weight of this compound confirms covalent adduct formation.
Protocol: TR-FRET Co-regulator Recruitment Assay
Objective: To quantify the inverse agonist activity of this compound by measuring its effect on the interaction between PPARγ and co-regulator peptides.
Methodology:
-
Reagents:
-
GST-tagged PPARγ LBD
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled co-repressor (e.g., NCOR2) or co-activator (e.g., MED1) peptide (acceptor fluorophore)
-
This compound in a dilution series
-
-
Assay Procedure:
-
In a microplate, combine the PPARγ LBD, the terbium-labeled antibody, and the fluorescently labeled peptide.
-
Add the this compound dilution series.
-
Incubate to allow the binding to reach equilibrium.
-
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the acceptor and donor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. For a co-repressor recruitment assay, an increase in the ratio with increasing this compound concentration indicates inverse agonist activity. For a co-activator repulsion assay, a decrease in the ratio indicates inverse agonist or antagonist activity. Plot the data to determine EC50 or IC50 values.
References
- 1. Proof of concept for poor inhibitor binding and efficient formation of covalent adducts of KRASG12C and ARS compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ [elifesciences.org]
- 4. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing cell morphology changes related to the use of representative Monopolar Spindle 1 (Mps1) kinase inhibitors, such as BAY 1217389. Mps1 is a crucial serine/threonine kinase that governs the spindle assembly checkpoint (SAC) to ensure accurate chromosome segregation during mitosis.[1][2][3] Inhibition of Mps1 can lead to significant alterations in cell morphology, primarily due to defects in cell division.[2][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an Mps1 inhibitor like BAY 1217389?
A1: Mps1 inhibitors, including BAY 1217389, are selective and potent antagonists of the Mps1 (also known as TTK) kinase.[1][5] By inhibiting Mps1, these compounds abrogate the spindle assembly checkpoint (SAC), which is a critical surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before cell division proceeds.[2][3] This inhibition leads to a premature exit from mitosis, even in the presence of unattached chromosomes.[4][5]
Q2: What are the expected morphological changes in cells treated with an Mps1 inhibitor?
A2: Treatment with an Mps1 inhibitor typically results in a range of mitotic defects. Common observations include an increase in multinucleated cells, chromosomal misalignment and missegregation, and ultimately, cell death.[1][4][5] These changes are a direct consequence of a dysfunctional spindle assembly checkpoint.
Q3: How can I confirm that the observed morphological changes are due to Mps1 inhibition?
A3: To confirm that the observed phenotypes are on-target effects of the Mps1 inhibitor, you can perform several validation experiments. A western blot analysis to check for a decrease in the phosphorylation of a known Mps1 substrate is a direct biochemical confirmation. Additionally, time-lapse microscopy can be used to observe a shortened duration of mitosis in treated cells compared to controls.[6]
Q4: At what concentration should I expect to see these morphological changes?
A4: The effective concentration can vary depending on the cell line and the specific Mps1 inhibitor used. For potent inhibitors like BAY 1217389, effects on cell proliferation have been observed in the nanomolar range (median IC50 of 6.7 nmol/L across various cell lines).[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| No observable change in cell morphology after treatment. | 1. Sub-optimal inhibitor concentration: The concentration of the Mps1 inhibitor may be too low for the specific cell line being used. 2. Compound instability: The inhibitor may be degrading in the culture medium over the course of the experiment. 3. Cell line resistance: The cell line may have intrinsic resistance mechanisms. | 1. Perform a dose-response study: Test a range of concentrations (e.g., from low nanomolar to micromolar) to identify the optimal working concentration. 2. Confirm compound stability: Refer to the manufacturer's guidelines for storage and handling. Consider replenishing the media with fresh inhibitor during long-term experiments. 3. Use a sensitive positive control cell line: Test the inhibitor on a cell line known to be sensitive to Mps1 inhibition to confirm compound activity. |
| High levels of immediate cell death, even at low concentrations. | 1. Cytotoxicity: The observed effect may be due to general cytotoxicity rather than specific Mps1 inhibition. 2. Off-target effects: At higher concentrations, the inhibitor may be affecting other kinases or cellular processes.[5] | 1. Perform a viability assay: Use a cell viability assay (e.g., MTT or trypan blue exclusion) to distinguish between specific anti-proliferative effects and general cytotoxicity. 2. Lower the inhibitor concentration: Use the lowest effective concentration determined from your dose-response study. 3. Include a negative control compound: If available, use a structurally similar but inactive compound to rule out non-specific effects. |
| Inconsistent results between experiments. | 1. Variability in cell cycle synchronization: If cells are not at a similar stage of the cell cycle, the effects of an Mps1 inhibitor can vary. 2. Inconsistent inhibitor preparation: Errors in serial dilutions or storage can lead to variability. | 1. Synchronize cell cultures: Use a method like serum starvation or a thymidine block to synchronize cells before adding the inhibitor. 2. Prepare fresh dilutions: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Ensure the stock solution is stored correctly. |
| Cells appear to arrest in mitosis rather than prematurely exiting. | Inhibitor concentration is too high: Paradoxically, very high concentrations of some mitotic inhibitors can stabilize the mitotic state, masking the intended effect of SAC abrogation. | Titrate the inhibitor to a lower concentration: A detailed dose-response analysis should reveal a concentration range where premature mitotic exit is observed. |
Experimental Protocols
Immunofluorescence Staining for Morphological Analysis
This protocol allows for the visualization of key cellular components to assess morphological changes.
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of the Mps1 inhibitor and a vehicle control (e.g., DMSO) for the specified time.
-
Fixation: Gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against tubulin (to visualize microtubules) and a nuclear marker (e.g., anti-Lamin A/C) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently labeled secondary antibodies in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash once more with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Signaling Pathways and Workflows
Caption: Mps1 inhibition disrupts the spindle assembly checkpoint.
Caption: Experimental workflow for assessing Mps1 inhibitor effects.
References
- 1. Facebook [cancer.gov]
- 2. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Assays with BAY-9683
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions and overall experimental design for in vitro assays involving BAY-9683, a modulator of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule modulator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. As a PPARγ modulator, this compound can either activate (agonist) or inhibit (inverse agonist) the transcriptional activity of this receptor, influencing the expression of target genes.
Q2: What are the primary challenges when working with small molecule modulators like this compound in in vitro assays?
A2: The main challenges include poor aqueous solubility, compound instability in assay buffers, and potential for off-target effects. Poor solubility can lead to compound precipitation and inaccurate concentration-response curves. Instability can result in a loss of activity over the course of an experiment.
Q3: How should I prepare a stock solution of this compound?
A3: Due to the hydrophobic nature of many small molecule inhibitors, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For example, a 10 mM stock in 100% DMSO is a common starting point. This stock solution should be stored at -20°C or -80°C and protected from light and repeated freeze-thaw cycles.
Q4: What is the maximum permissible concentration of DMSO in my cell-based assay?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and other off-target effects. It is crucial to include a vehicle control (medium with the same final DMSO concentration as the test wells) in all experiments.
Q5: I am observing precipitation when I dilute my this compound stock solution into the aqueous assay buffer. What can I do?
A5: This indicates that the solubility of this compound in your aqueous buffer is being exceeded. You can try the following troubleshooting steps:
-
Lower the final concentration: Test a lower concentration range of this compound.
-
Use a different solvent: While DMSO is common, other organic solvents could be tested for better solubility upon dilution.
-
Incorporate solubilizing agents: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the assay buffer can help to increase the solubility of hydrophobic compounds. However, the concentration of these agents must be carefully optimized as they can also affect cell viability and assay performance.
Troubleshooting Guides
Issue 1: Inconsistent or No Dose-Response Observed
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the assay plate for any precipitate after adding this compound. If observed, refer to the FAQ on preventing precipitation. Consider performing a solubility test of this compound in your specific assay buffer. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. Assess the stability of this compound in your assay buffer over the time course of your experiment using an analytical method like HPLC, if available. |
| Sub-optimal Assay Window | Ensure your positive and negative controls are working as expected and provide a sufficient signal-to-background ratio. |
| Incorrect Concentration Range | Test a wider range of this compound concentrations, for example, from 1 nM to 100 µM in a semi-log dilution series. |
| Cell Health and Passage Number | Use cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
Issue 2: High Background Signal in the Assay
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of this compound | If using a fluorescence-based readout, test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. |
| Non-specific Binding | Include a non-ionic detergent (e.g., 0.01% Tween® 20) or a carrier protein (e.g., 0.1% Bovine Serum Albumin - BSA) in the assay buffer to block non-specific binding sites on the plate and other surfaces.[1] |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile technique to avoid contamination. |
Experimental Protocols
General Protocol for a PPARγ Luciferase Reporter Assay
This protocol provides a general framework for assessing the agonist or antagonist activity of this compound on PPARγ.
Materials:
-
Mammalian cell line suitable for transfection (e.g., HEK293T, HepG2)
-
Expression vector for human PPARγ
-
Expression vector for the Retinoid X Receptor alpha (RXRα)
-
Luciferase reporter vector containing PPAR response elements (PPREs)
-
Transfection reagent
-
Cell culture medium and serum
-
This compound
-
Positive control agonist (e.g., Rosiglitazone)
-
Luciferase assay reagent
-
White, opaque 96-well plates
Method:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ, RXRα, and PPRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or the positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability. Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve.
Visualizations
Caption: PPARγ signaling pathway activated by this compound.
Caption: General experimental workflow for in vitro assays.
Caption: Troubleshooting decision tree for inconsistent results.
References
How to minimize the impact of serum components on BAY-9683 activity
Welcome to the technical support center for BAY-9683. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the use of this compound, a covalent PPARγ inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that functions as a covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2] As a covalent inhibitor, it forms a stable, long-lasting bond with its target protein. Inverse agonism means that it not only blocks the action of agonists but also reduces the basal activity of the receptor.
Q2: How do serum components affect the activity of small molecules like this compound in in vitro assays?
Serum is a complex mixture containing numerous proteins, with albumin being the most abundant. Small molecules can bind to these proteins, particularly albumin, which acts as a carrier in the bloodstream.[3][4] This binding is a reversible equilibrium that reduces the concentration of the "free" or unbound compound available to interact with its target in a cell culture or biochemical assay.[5][6] A high degree of serum protein binding can lead to an underestimation of a compound's potency, observed as a rightward shift in the dose-response curve (higher IC50 or EC50).[5]
Q3: Is the serum protein binding percentage for this compound known?
Currently, there is no publicly available, specific percentage for the serum protein binding of this compound. The extent of binding is influenced by a compound's physicochemical properties, such as hydrophobicity. To obtain precise data for your experimental system, it is recommended to perform a plasma protein binding assay.
Q4: What are the general considerations when working with covalent inhibitors in the presence of serum?
Covalent inhibitors, like this compound, present unique challenges. Their inhibition is often time-dependent, meaning the extent of inhibition can increase with longer incubation times.[1] Serum protein binding can effectively act as a sink, reducing the rate and extent of covalent modification of the target protein. It is crucial to standardize incubation times and serum concentrations to ensure reproducibility.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in experimental settings containing serum.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Reduced Potency (Higher IC50/EC50) in the Presence of Serum | Serum Protein Binding: this compound is likely binding to proteins in the serum, reducing its free and active concentration. | 1. Quantify Serum Protein Binding: Perform a plasma protein binding assay to determine the fraction of unbound drug. 2. Reduce Serum Concentration: If permissible for your cell line, lower the serum percentage in your culture medium (e.g., to 5%, 2%, or 0.5%). 3. Use Serum-Free Medium: For short-term assays, consider using a serum-free medium or a buffered solution. 4. Increase Compound Concentration: Based on the determined unbound fraction, you may need to adjust the total concentration of this compound to achieve the desired effective concentration. |
| High Variability Between Experiments | Inconsistent Serum Lots: Different batches of serum can have varying protein compositions, affecting binding. Variable Incubation Times: As a covalent inhibitor, the effect of this compound is time-dependent. | 1. Standardize Serum: Use a single, large batch of serum for a series of related experiments. 2. Control Incubation Time: Maintain a consistent and documented incubation time for all experiments. |
| No Observable Effect of this compound | Low Target Expression: The cell line may not express sufficient levels of PPARγ. Assay Insensitivity: The chosen assay may not be sensitive enough to detect the effects of inverse agonism. | 1. Confirm Target Expression: Verify PPARγ expression in your cell line using methods like RT-qPCR or Western blotting. 2. Optimize Assay Conditions: For functional assays, ensure the readout is robust. For example, in a reporter gene assay, optimize the reporter construct and detection reagents. |
| Unexpected Off-Target Effects | Non-Specific Reactivity: The covalent nature of this compound could lead to reactions with other cellular proteins, especially at high concentrations. | 1. Titrate Compound Concentration: Perform a careful dose-response analysis to use the lowest effective concentration. 2. Include Control Compounds: Use a non-covalent PPARγ antagonist or a structurally related but inactive compound to differentiate on-target from off-target effects. |
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound Activity in a Cell-Based Assay
This protocol outlines a method to assess how different serum concentrations affect the potency of this compound.
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a predetermined density and allow them to adhere overnight in their standard growth medium.
-
Serum Starvation (Optional): Depending on the assay, you may replace the growth medium with a low-serum (e.g., 0.5-1%) or serum-free medium for a few hours prior to compound treatment to reduce baseline signaling.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create serial dilutions of this compound in serum-free medium and in medium containing different percentages of serum (e.g., 2%, 5%, 10%). Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.1%).
-
-
Compound Treatment: Remove the medium from the cell plate and add the diluted this compound solutions. Include a vehicle control (medium with the same final DMSO and serum concentration).
-
Incubation: Incubate the plate at 37°C for a standardized time period.
-
Assay Readout: Perform the specific assay to measure the biological response (e.g., target gene expression, cell viability) according to the manufacturer's instructions.
-
Data Analysis: Plot the dose-response curves for each serum concentration and calculate the respective IC50/EC50 values.
Protocol 2: Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED)
This protocol provides a general method to quantify the serum protein binding of this compound.
-
Preparation of RED Device: Prepare the RED device inserts according to the manufacturer's protocol, which typically involves a brief hydration step.
-
Compound Spiking: Spike human plasma (or serum from the species of interest) with this compound to the desired final concentration.
-
Loading the RED Device:
-
Add the plasma containing this compound to the sample chamber of the RED device.
-
Add an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.
-
-
Equilibration: Seal the plate and incubate on an orbital shaker at 37°C for the time recommended by the device manufacturer (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the dialysis membrane.
-
Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.
-
Sample Analysis:
-
Determine the concentration of this compound in both the plasma and buffer samples using a suitable analytical method, such as LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.
-
-
Calculation of Unbound Fraction:
-
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percent bound = (1 - fu) * 100
-
Visualizations
Caption: Mechanism of this compound action and serum protein interference.
Caption: Workflow for assessing serum impact on this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ [elifesciences.org]
- 4. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
BAY-9683 Technical Support Center: Strategies for Reducing Batch-to-Batch Variability
Welcome to the technical support center for BAY-9683. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate batch-to-batch variability in their experiments. By ensuring consistency, you can enhance the reliability and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues you may encounter due to variability between different lots of this compound.
Q1: We are observing a significant difference in the IC50 value of this compound between two recently purchased batches. What could be the cause?
A1: Discrepancies in potency (IC50) are a primary concern stemming from batch variability. Several factors can contribute to this issue:
-
Purity and Impurity Profile: Even minor differences in the purity level or the profile of impurities can affect biological activity.
-
Compound Stability: The compound may have degraded due to improper storage or handling, leading to a decrease in the concentration of the active molecule.[1]
-
Solubility Issues: The physical form (e.g., crystalline vs. amorphous) of the compound might differ between batches, affecting its solubility and, consequently, its effective concentration in your assay.
-
Assay Conditions: Inconsistent experimental conditions, such as cell passage number, reagent lot, or incubation times, can introduce variability.[2][3][4]
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Compare the CoAs for both batches. Pay close attention to purity (typically determined by HPLC), residual solvents, and any specified impurities.[5]
-
Confirm Compound Identity and Purity: If possible, perform in-house quality control. An LC-MS analysis can confirm the molecular weight, and an HPLC analysis can verify the purity.
-
Prepare Fresh Stock Solutions: Do not use old stock solutions. Prepare fresh solutions from each batch, ensuring the compound is fully dissolved.
-
Standardize Assay Protocol: Ensure all assay parameters are kept consistent, including cell density, passage number, reagent sources, and final solvent (e.g., DMSO) concentration.[2][3]
Q2: A new batch of this compound is showing poor solubility in our standard solvent (DMSO) compared to previous batches. Why is this happening?
A2: Changes in solubility can often be traced to variations in the solid-state properties of the compound, which may occur during manufacturing or storage.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with unique physical properties, including solubility and dissolution rate.
-
Hydration/Solvation State: The amount of water or solvent bound to the compound can differ, affecting its solubility characteristics.
-
Particle Size: Variations in the particle size distribution can influence the rate of dissolution.[5][6]
Troubleshooting Steps:
-
Review the CoA: Check for any comments on the physical appearance or form of the material.
-
Gentle Warming and Sonication: Try warming the solution gently (e.g., to 37°C) and using a sonicator to aid dissolution. Be cautious not to overheat, as this could degrade the compound.
-
Test Alternative Solvents: If DMSO solubility remains an issue, consult literature or safety data sheets (SDS) for other compatible solvents.
-
Contact Supplier: If the problem persists, contact the supplier's technical support to inquire about any known changes in the manufacturing process that might affect the compound's physical form.
Q3: Our in-vivo experiments show inconsistent efficacy and tolerability with a new lot of this compound. What should we investigate?
A3: In-vivo variability is particularly complex. In addition to the chemical properties of the compound, formulation and biological factors play a significant role.
-
API Characteristics: As with in-vitro assays, differences in purity, impurity profile, and stability are critical. Certain impurities could be toxic, leading to poor tolerability.
-
Formulation Issues: Inconsistent preparation of the dosing vehicle can lead to poor suspension or precipitation of the compound, resulting in inaccurate dosing.
-
Endotoxin Contamination: For parenteral routes of administration, endotoxin contamination can lead to unexpected inflammatory responses and toxicity.
Troubleshooting Steps:
-
Comprehensive CoA Review: Scrutinize the CoA for data on purity, related substances, and, if provided, endotoxin levels.
-
Formulation Analysis: After preparing the dosing vehicle, visually inspect it for uniformity and precipitation. If possible, analyze the concentration and homogeneity of the compound in the formulation.
-
Retest in a Small Cohort: Before launching a large-scale study, test the new batch in a small group of animals to confirm its efficacy and tolerability profile.
-
Standardize Procedures: Ensure that all procedures, from formulation preparation to animal handling and dosing techniques, are standardized across all experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling procedures for this compound?
A1: Proper storage is crucial for maintaining the integrity of the compound.[1] Always refer to the supplier-provided Safety Data Sheet (SDS) and Certificate of Analysis (CoA). General best practices include:
-
Temperature: Store the solid compound at the recommended temperature (e.g., -20°C or 4°C), protected from light.
-
Moisture: Keep the container tightly sealed to protect from moisture, especially for hygroscopic compounds.[1] Consider storing in a desiccator.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
-
Labeling: All containers should be clearly labeled with the compound name, batch number, concentration, and date of preparation.[7][8]
Q2: How should we qualify a new batch of this compound before use in critical experiments?
A2: Implementing a qualification protocol for each new batch is a best practice to ensure consistency.[9] A systematic approach is recommended:
-
Documentation Review: Carefully check the CoA and compare it to previous batches. Note any changes in purity, appearance, or other reported values.
-
Physicochemical Tests: Confirm solubility in your intended solvent. Perform identity and purity checks via LC-MS and HPLC if the instrumentation is available.[6]
-
Biological Bridging Study: Perform a small-scale "bridging" experiment to compare the new batch's activity directly against a known, reliable "golden" batch. This could be a simple in-vitro potency assay.
Q3: What level of purity is considered acceptable for this compound?
A3: The acceptable purity level depends on the application. For most in-vitro cell-based assays, a purity of >98% as determined by HPLC is generally recommended. For sensitive applications or in-vivo studies, >99% purity may be required. It is equally important to consider the impurity profile, as even small amounts of a highly active or toxic impurity can confound results.
Data Presentation
For direct comparison, all quantitative data from the Certificate of Analysis should be summarized in a table. This allows for a quick assessment of variability between batches.
Table 1: Example Certificate of Analysis Comparison for this compound
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Appearance | White to off-white solid | White to off-white solid | Conforms |
| Molecular Weight | 482.5 g/mol | 482.5 g/mol | 482.5 ± 0.5 g/mol |
| Purity (HPLC) | 99.2% | 98.6% | ≥ 98.0% |
| Impurity 1 (RRT 0.85) | 0.08% | 0.45% | ≤ 0.20% |
| Impurity 2 (RRT 1.15) | 0.11% | 0.15% | ≤ 0.20% |
| Residual Solvents (DCM) | 50 ppm | 250 ppm | ≤ 600 ppm |
| In-Vitro Potency (IC50) | 15 nM | 25 nM | Report Value |
In this example, the higher level of Impurity 1 and the slight decrease in purity in Batch B could be investigated as a potential cause for the observed shift in IC50.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method for determining the purity of this compound. It should be optimized as needed.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute 1:100 in a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Visualizations
Diagrams can help clarify complex workflows and pathways, aiding in the systematic troubleshooting of variability.
Caption: Workflow for qualifying a new batch of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cmdclabs.com [cmdclabs.com]
- 5. thepharmamaster.com [thepharmamaster.com]
- 6. Quality control of small molecules - Kymos [kymos.com]
- 7. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 8. mynewlab.com [mynewlab.com]
- 9. scllifesciences.com [scllifesciences.com]
Validation & Comparative
Validating BAY-9683 Target Engagement with PPARG in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of BAY-9683, a covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). Direct confirmation of target binding within a cellular context is a critical step in drug discovery, providing essential evidence for the mechanism of action and a framework for interpreting functional data.
Herein, we compare three key experimental approaches: the Cellular Thermal Shift Assay (CETSA), LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for co-regulator interaction, and a FABP4 reporter gene assay. While specific quantitative data for this compound in these cellular assays are not extensively available in the public domain, this guide presents the established protocols and comparative data for other well-characterized PPARG inverse agonists, such as SR10221 and T0070907, to provide a robust framework for the evaluation of this compound.
Comparative Analysis of PPARG Inverse Agonists
The following tables summarize the performance of this compound's alternatives in key cellular assays. These values serve as a benchmark for assessing the potency and efficacy of novel PPARG inverse agonists.
Table 1: Cellular Thermal Shift Assay (CETSA)
| Compound | Cell Line | EC50 (Target Stabilization) | Reference |
| This compound | Data not publicly available | Data not publicly available | - |
| SR10221 | Data not publicly available | Data not publicly available | - |
| T0070907 | Data not publicly available | Data not publicly available | - |
Table 2: LanthaScreen™ TR-FRET Co-repressor Recruitment Assay
| Compound | Co-repressor Peptide | EC50 | Emax (%) | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | - |
| SR10221 | NCOR2 | Reported as a potent inverse agonist | - | [1] |
| T0070907 | NCOR2 | Reported as a potent inverse agonist | - | [1] |
Table 3: FABP4 Reporter Gene Assay
| Compound | Cell Line | IC50 (Inverse Agonist Activity) | Emax (% Inhibition) | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | - |
| SR10221 | RT112/84 FABP4-NLucP | Potent inhibition observed | - | [2] |
| T0070907 | RT112/84 FABP4-NLucP | Potent inhibition observed | - | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable the replication and validation of target engagement for this compound and other PPARG modulators.
Cellular Thermal Shift Assay (CETSA)
This biophysical assay directly measures the binding of a compound to its target protein in cells by assessing the ligand-induced thermal stabilization of the target.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a human bladder cancer cell line with high PPARG expression) to approximately 80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant and determine the amount of soluble PPARG using Western blotting with a specific anti-PPARG antibody or by ELISA.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the amount of soluble PPARG as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement. The EC50 of target stabilization can be determined from a dose-response curve at a fixed temperature.
LanthaScreen™ TR-FRET Co-repressor Recruitment Assay
This assay measures the ability of an inverse agonist to promote the interaction between the PPARG ligand-binding domain (LBD) and a co-repressor peptide.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing a terbium-labeled anti-GST antibody, a fluorescently labeled co-repressor peptide (e.g., from NCOR2), and the GST-tagged PPARG-LBD in the assay buffer.
-
Compound Addition: Add serial dilutions of this compound or control compounds to the wells of a microplate.
-
Reaction Initiation: Add the prepared reaction mixture to the wells containing the compounds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for the acceptor fluorophore).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET signal with increasing concentrations of this compound indicates the recruitment of the co-repressor peptide to PPARG. Plot the TR-FRET ratio against the compound concentration to determine the EC50 and Emax.
FABP4 Reporter Gene Assay
This cell-based functional assay measures the ability of an inverse agonist to suppress the basal transcriptional activity of PPARG on a target gene promoter. FABP4 is a well-known PPARG target gene.
Protocol:
-
Cell Line and Transfection: Use a cell line that has been stably or transiently transfected with a reporter construct containing the firefly luciferase gene under the control of the FABP4 promoter. A co-transfected constitutively expressed reporter (e.g., Renilla luciferase) is recommended for normalization.
-
Cell Seeding: Seed the engineered cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for 18-24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A dose-dependent decrease in the normalized luciferase activity in the presence of this compound indicates inverse agonist activity. Plot the normalized activity against the compound concentration to determine the IC50 and Emax.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: PPARG signaling and the mechanism of inverse agonism.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical comparison of the described experimental approaches.
References
A Comparative Analysis of BAY-9683 and GW9662 on Peroxisome Proliferator-Activated Receptor Gamma (PPARG) Activity
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Two Key PPARG Modulators
This guide provides a comprehensive comparison of BAY-9683 and GW9662, two critical research compounds that modulate the activity of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). Understanding the distinct mechanisms and functional consequences of these molecules is paramount for researchers investigating metabolic diseases, inflammation, and cancer where PPARG plays a pivotal role. This document summarizes key quantitative data, details experimental methodologies for assessing their activity, and visualizes the pertinent biological pathways and workflows.
Distinguishing Mechanisms of Action: Inverse Agonism vs. Antagonism
At the core of this comparison lies the fundamental difference in how this compound and GW9662 impact PPARG function. GW9662 is a selective and irreversible antagonist of PPARG.[1][2] It acts by covalently binding to a cysteine residue (Cys285) within the ligand-binding domain of PPARG, thereby physically blocking the binding of activating ligands (agonists).[3] This prevents the conformational changes necessary for the recruitment of coactivator proteins and subsequent gene transcription.
In contrast, this compound is a potent and orally active covalent inverse agonist of PPARG.[4] While it also covalently modifies the receptor, its mechanism extends beyond simple blockade. Inverse agonists preferentially stabilize an inactive conformation of the receptor, leading to a reduction in the basal, ligand-independent activity of PPARG and actively promoting the recruitment of corepressor proteins.[1][5] This results in the repression of target gene expression below its baseline level.
Quantitative Comparison of In Vitro Activity
The following table summarizes the key quantitative parameters for this compound and GW9662, providing a clear comparison of their potency and selectivity for PPARG.
| Parameter | This compound | GW9662 | Reference |
| Mechanism of Action | Covalent Inverse Agonist | Irreversible Antagonist | [1][4] |
| PPARG IC50 | 0.002 µM (TR-FRET Assay) | 3.3 nM (Competition Binding Assay) | [6][7] |
| PPARA IC50 | >10 µM | 32 nM | [6][7] |
| PPARD IC50 | >10 µM | 2000 nM | [6][7] |
| PPARG Cellular Activity | IC50 = 0.02 µM (HT-1197 cells) | Effective at 10 µM in cell-based assays | [6][8] |
| Covalent Binding Site | Cys285 | Cys285 | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize the activity of this compound and GW9662 on PPARG.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Co-regulator Recruitment
This assay is used to determine the ability of a compound to either promote the recruitment of a coactivator peptide (agonist activity) or a corepressor peptide (inverse agonist activity) to the PPARG ligand-binding domain (LBD).
Protocol Summary:
-
Reagents: GST-tagged PPARG-LBD, biotinylated co-regulator peptide (either a coactivator like TRAP220/MED1 or a corepressor like NCoR), Europium-labeled anti-GST antibody (donor fluorophore), and streptavidin-conjugated acceptor fluorophore (e.g., APC).
-
Procedure:
-
The GST-PPARG-LBD is incubated with the test compound (this compound or GW9662) at various concentrations.
-
The biotinylated co-regulator peptide is added to the mixture.
-
The Europium-labeled anti-GST antibody and streptavidin-APC are then added.
-
The plate is incubated to allow for binding and FRET to occur.
-
-
Detection: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. An increase in the FRET signal with a coactivator peptide indicates agonism, while an increase with a corepressor peptide indicates inverse agonism. A compound that blocks agonist-induced coactivator recruitment without promoting corepressor recruitment is classified as an antagonist.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that a compound binds to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Protocol Summary:
-
Cell Treatment: Intact cells are incubated with the test compound (this compound or GW9662) or a vehicle control.
-
Thermal Challenge: The cell suspensions are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble PPARG in the supernatant is quantified, typically by Western blotting or ELISA.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble PPARG as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
PPARG Transcriptional Reporter Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of PPARG.
Protocol Summary:
-
Cell Line: A suitable cell line is co-transfected with two plasmids: one expressing the full-length PPARG protein and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple PPAR response elements (PPREs).
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound or GW9662). For antagonist testing, cells are co-treated with a known PPARG agonist.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: A decrease in the basal luciferase signal indicates inverse agonist activity. For antagonists, a reduction in the agonist-induced luciferase signal is observed.
Visualizing the Molecular Landscape
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified PPARG signaling pathway.
Caption: Comparative experimental workflow for this compound and GW9662.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. caymanchem.com [caymanchem.com]
- 3. KEGG PATHWAY: hsa03320 [genome.jp]
- 4. researchgate.net [researchgate.net]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GW9662, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BAY-9683 and T0070907 Efficacy in Bladder Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two peroxisome proliferator-activated receptor-gamma (PPARγ) modulators, BAY-9683 and T0070907, in the context of bladder cancer. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their mechanisms of action and potential as therapeutic agents.
Introduction to PPARγ Modulation in Bladder Cancer
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that has emerged as a potential therapeutic target in various cancers, including bladder cancer.[1][2] Depending on the cellular context, both activation and inhibition of PPARγ have been shown to impact tumor cell proliferation, apoptosis, and differentiation.[1][3] This has led to the investigation of PPARγ modulators, such as antagonists and inverse agonists, as potential anti-cancer agents. T0070907 is a well-characterized PPARγ antagonist, while this compound is a more recently identified covalent PPARγ inverse agonist.[4][5][6] This guide focuses on the comparative efficacy of these two compounds in bladder cancer cell lines.
Mechanism of Action: PPARγ Inverse Agonism and Antagonism
Both this compound and T0070907 target the PPARγ signaling pathway, but through slightly different mechanisms. T0070907 acts as a PPARγ antagonist, blocking the receptor's activation by agonists.[3][6] In contrast, this compound is described as a covalent PPARγ inverse agonist.[4][5] An inverse agonist not only blocks agonist activity but can also reduce the basal activity of the receptor. This distinction may have implications for their overall efficacy in bladder cancer cells where PPARγ may have a constitutive, ligand-independent activity.
Figure 1: Simplified PPARγ signaling pathway and points of intervention by this compound and T0070907.
Comparative Efficacy in Bladder Cancer Cell Lines
While no studies directly compare this compound and T0070907, data on their individual effects on bladder cancer cell lines are available.
T0070907
T0070907 has been shown to inhibit the growth of several human bladder cancer cell lines.[7] Its effects are particularly notable in cell lines with high PPARγ expression.
| Cell Line | Assay | Endpoint | Result | Reference |
| 5637 | Clonogenic Growth | Relative Absorbance | Significant decrease | [7] |
| HT-1197 | Clonogenic Growth | Relative Absorbance | Significant decrease | [7] |
| TCCSUP | Clonogenic Growth | Relative Absorbance | Significant decrease | [7] |
| Cal29 | Clonogenic Growth | Relative Absorbance | Significant decrease | [7] |
| UM-UC-9 | Proliferation Assay | % of Control | 81% reduction | [8] |
| 5637 | Cell Cycle Analysis | % of Cells in G0 | Increase | [7] |
Table 1: Summary of T0070907 Efficacy in Bladder Cancer Cell Lines
This compound and Related Covalent Inverse Agonists
This compound is identified as an orally active covalent PPARγ inverse agonist relevant for luminal bladder cancer.[4][5] While specific data for this compound is not publicly available, a study on similar covalent PPARγ inverse agonists, BAY-4931 and BAY-0069, demonstrates their anti-proliferative effects in a PPARγ-amplified bladder cancer cell line.
| Compound | Cell Line | Assay | Endpoint (IC₅₀) | Reference |
| BAY-4931 | UM-UC-9 | Proliferation Assay | Potent antiproliferative effect | [9] |
| BAY-0069 | UM-UC-9 | Proliferation Assay | Potent antiproliferative effect | [9] |
Table 2: Efficacy of BAY Covalent PPARγ Inverse Agonists in a Bladder Cancer Cell Line
Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of compounds like this compound and T0070907 in bladder cancer cells.
Cell Culture
Bladder cancer cell lines (e.g., 5637, T24, UM-UC-9) are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Proliferation/Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or T0070907 for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Clonogenic Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Treat the cells with the compounds for 24 hours.
-
Colony Formation: Replace the medium with fresh, drug-free medium and allow the cells to grow for 10-14 days until visible colonies form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (containing >50 cells) or dissolve the stain and measure the absorbance.
Cell Cycle Analysis (Flow Cytometry)
-
Treatment: Treat cells with the compounds for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend in PBS containing RNase A and propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Figure 2: General experimental workflow for comparing the in vitro efficacy of anticancer compounds.
Conclusion and Future Directions
Both this compound and T0070907 show promise as potential therapeutic agents for bladder cancer by targeting the PPARγ pathway. The available data suggests that inhibiting PPARγ activity, either through antagonism or inverse agonism, can lead to a reduction in bladder cancer cell proliferation. The covalent binding nature of this compound may offer a more sustained inhibition of PPARγ activity compared to the reversible binding of T0070907, which could translate to improved efficacy.
However, a direct head-to-head comparison of this compound and T0070907 in a panel of bladder cancer cell lines is necessary to definitively determine their relative potency and efficacy. Future studies should also investigate their effects on apoptosis, invasion, and in vivo tumor growth in preclinical models of bladder cancer. Understanding the molecular determinants of sensitivity to these compounds will be crucial for identifying patient populations most likely to benefit from these targeted therapies.
References
- 1. PPARγ inhibition regulates the cell cycle, proliferation and motility of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ inhibition regulates the cell cycle, proliferation and motility of bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-intrinsic tumorigenic functions of PPARγ in bladder urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic activation of PPARG reveals a candidate therapeutic axis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of BAY-9683: A Comparative Guide to siRNA Knockdown of PPARG and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of BAY-9683, a covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). The primary focus is on the use of small interfering RNA (siRNA) knockdown of PPARG, with a detailed examination of alternative methodologies to provide a holistic view for researchers designing validation studies.
Introduction to this compound and PPARG
This compound is an orally active, covalent inverse agonist of PPARG.[1][2][3] Unlike PPARG agonists which activate the receptor, inverse agonists like this compound suppress the basal transcriptional activity of PPARG.[4][5][6] This is achieved by promoting the recruitment of corepressors, such as Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator of Retinoid and Thyroid Hormone Receptor (SMRT), to the PPARG transcriptional complex, thereby inhibiting the expression of its target genes.[4][7][8][9][10] The therapeutic potential of this compound is being explored in conditions characterized by overactive PPARG, such as certain types of luminal bladder cancer.[1][2][3][4] Validating that the cellular effects of this compound are indeed mediated through its interaction with PPARG is a critical step in its preclinical development.
Primary Validation Method: siRNA Knockdown of PPARG
The most direct method to validate that the effects of a compound are target-mediated is to remove the target protein and observe if the compound's activity is diminished or abolished. siRNA-mediated knockdown of PPARG offers a transient and specific approach to achieve this.
Experimental Rationale
If this compound exerts its effects by acting as a PPARG inverse agonist, then reducing the cellular levels of PPARG protein through siRNA knockdown should attenuate or completely block the observed downstream effects of the compound. This could include changes in target gene expression, cell proliferation, or other relevant phenotypic readouts.
Experimental Workflow
siRNA knockdown experimental workflow.
Detailed Experimental Protocol: siRNA Knockdown of PPARG in a Bladder Cancer Cell Line
This protocol is adapted from methodologies for siRNA-mediated knockdown in cancer cell lines.[11][12][13]
Materials:
-
Target bladder cancer cell line (e.g., SW403, HT29)
-
PPARG-specific siRNA (siPPARG) and non-targeting control siRNA (siControl)
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Reagents for Western blotting and RT-qPCR
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Complex Preparation:
-
For each well, dilute 20 pmol of siPPARG or siControl into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX (total volume 200 µL), mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C to allow for PPARG protein knockdown.
-
Treatment: After the knockdown period, replace the medium with fresh complete growth medium containing either this compound at the desired concentration or an equivalent volume of DMSO.
-
Analysis: After 24-48 hours of treatment, harvest the cells for downstream analysis.
-
Western Blot: Lyse a portion of the cells and perform Western blotting to confirm the efficiency of PPARG knockdown.
-
RT-qPCR: Extract RNA from the remaining cells and perform RT-qPCR to measure the expression of known PPARG target genes (e.g., FABP4, ANGPTL4).
-
Phenotypic Assays: If applicable, perform cell proliferation assays (e.g., MTT, CellTiter-Glo) or apoptosis assays (e.g., Caspase-3/7 activity).
-
Expected Outcomes and Data Interpretation
| Experimental Group | Expected PPARG Protein Level | Expected Target Gene Expression (with this compound) | Expected Phenotypic Effect (with this compound) |
| siControl + Vehicle | Normal | Basal | Basal |
| siControl + this compound | Normal | Decreased | Anti-proliferative/Pro-apoptotic |
| siPPARG + Vehicle | Significantly Reduced | Basal or slightly altered | Minimal change from basal |
| siPPARG + this compound | Significantly Reduced | No significant decrease compared to siPPARG + Vehicle | Attenuated anti-proliferative/pro-apoptotic effect |
Comparison with Alternative Validation Methods
While siRNA knockdown is a powerful tool, a multi-faceted approach using alternative methodologies can provide a more robust validation of this compound's mechanism of action.
| Method | Principle | Advantages | Disadvantages |
| Reporter Gene Assay | Measures the ability of a compound to modulate the transcriptional activity of a reporter gene (e.g., luciferase) under the control of a PPARG response element (PPRE).[1][2][3][14][15] | High-throughput, quantitative, directly measures transcriptional activity. | Can be artificial, may not reflect the complexity of endogenous gene regulation. |
| Co-Immunoprecipitation (Co-IP) | Identifies protein-protein interactions. In this context, it assesses the recruitment of corepressors (e.g., NCoR1, SMRT) to PPARG in the presence of this compound.[8][9][16] | Provides direct evidence of the inverse agonist mechanism by showing corepressor recruitment. | Can be technically challenging, may not capture transient or weak interactions. |
| Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) | Maps the genome-wide binding sites of a protein of interest (PPARG) and can show how these are affected by compound treatment.[17][18][19][20][21] | Unbiased, genome-wide view of target engagement, can identify novel target genes. | Technically demanding, requires significant bioinformatics analysis, may not directly measure transcriptional output. |
Detailed Protocols for Alternative Methods
Principle: A cell line is engineered to express a luciferase reporter gene driven by a promoter containing multiple copies of a PPRE. The cells also express PPARG. The addition of a PPARG agonist will increase luciferase activity, while an inverse agonist like this compound is expected to decrease the basal luciferase activity.
Procedure Outline:
-
Seed the PPARG reporter cell line in a 96-well plate.
-
Treat the cells with a dilution series of this compound or a known PPARG agonist (positive control) and antagonist (negative control).
-
Incubate for 24 hours.
-
Add a luciferase substrate and measure the luminescence using a plate reader.
Principle: Cells are treated with this compound, and then the PPARG protein is immunoprecipitated from the cell lysate using an anti-PPARG antibody. The immunoprecipitated complex is then analyzed by Western blotting for the presence of corepressor proteins.
Procedure Outline:
-
Treat cells with this compound or vehicle.
-
Lyse the cells under non-denaturing conditions.
-
Incubate the cell lysate with an anti-PPARG antibody conjugated to beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Perform Western blotting on the eluate using antibodies against PPARG and a corepressor (e.g., NCoR1).
Principle: This technique is used to determine if this compound alters the binding of PPARG to the promoter regions of its target genes.
Procedure Outline:
-
Treat cells with this compound or vehicle.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA.
-
Immunoprecipitate the PPARG-DNA complexes using an anti-PPARG antibody.
-
Reverse the crosslinks and purify the DNA.
-
Analyze the purified DNA by qPCR using primers specific for the promoter regions of known PPARG target genes.
Signaling Pathway and Logical Relationships
PPARG signaling and validation logic.
Conclusion
Validating the on-target activity of a novel therapeutic agent is paramount in drug development. For this compound, an inverse agonist of PPARG, siRNA-mediated knockdown of the target protein provides the most direct and compelling evidence of its mechanism of action. By demonstrating that the cellular effects of this compound are lost upon the removal of PPARG, researchers can confidently attribute its activity to the intended target. However, for a truly robust validation, a combinatorial approach that includes biochemical and genome-wide techniques such as reporter gene assays, Co-IP, and ChIP-seq is highly recommended. This multi-pronged strategy will not only confirm the mechanism of action but also provide deeper insights into the molecular pharmacology of this compound.
References
- 1. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear receptor corepressors and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The nuclear receptor corepressors NCoR and SMRT decrease peroxisome proliferator-activated receptor gamma transcriptional activity and repress 3T3-L1 adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corepressors selectively control the transcriptional activity of PPARγ in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARG activation promotes the proliferation of colorectal cancer cell lines and enhances the antiproliferative effect of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. liposomes.ca [liposomes.ca]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Nuclear Receptor Cofactors in PPARγ-Mediated Adipogenesis and Adipocyte Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genome-wide profiling of PPARγ:RXR and RNA polymerase II occupancy reveals temporal activation of distinct metabolic pathways and changes in RXR dimer composition during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Genome-Wide Profiling of Peroxisome Proliferator-Activated Receptor γ in Primary Epididymal, Inguinal, and Brown Adipocytes Reveals Depot-Selective Binding Correlated with Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The nuclear receptor PPARg controls progressive macrophage polarization as a ligand-insensitive epigenomic ratchet of transcriptional memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BAY-9683 and Other PPARγ Inverse Agonists for Oncological Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel peroxisome proliferator-activated receptor gamma (PPARγ) inverse agonist, BAY-9683, with other key modulators of PPARγ. This document synthesizes preclinical data on biochemical potency, cellular activity, and selectivity, offering a comprehensive overview to inform research and development decisions in the context of PPARγ-driven malignancies, particularly luminal bladder cancer.
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that has emerged as a critical therapeutic target in oncology.[1][2][3] In certain cancers, such as muscle-invasive luminal bladder cancer, hyperactivation of PPARγ signaling is a key driver of tumor growth.[4][5] While PPARγ agonists have been extensively studied, inverse agonists, which actively repress the receptor's basal transcriptional activity, represent a promising and less explored therapeutic strategy.[4][5]
This guide focuses on this compound, an orally active, covalent PPARγ inverse agonist, and provides a side-by-side comparison with other notable PPARγ modulators: the covalent inverse agonists BAY-4931, T0070907, and the selective irreversible antagonist GW9662.[2][4][6][7][8]
At a Glance: Comparative Efficacy and Potency
The following tables summarize the key quantitative data for this compound and its comparators, highlighting their performance in biochemical and cellular assays.
| Compound | Type | Mechanism | Developer/Origin |
| This compound | Inverse Agonist | Covalent | Bayer / Massachusetts Institute of Technology[4][9] |
| BAY-4931 | Inverse Agonist | Covalent | Bayer[2][3] |
| T0070907 | Inverse Agonist | Covalent | Tularik Inc.[10] |
| GW9662 | Antagonist | Irreversible, Covalent | - |
Table 1: Overview of Investigated PPARγ Modulators. This table provides a summary of the general characteristics of the compounds discussed in this guide.
Biochemical Performance: Potency and Corepressor Recruitment
A key mechanism of PPARγ inverse agonists is their ability to induce a conformational change in the receptor that promotes the recruitment of corepressor proteins (e.g., NCOR1, NCOR2), leading to the repression of target gene transcription.[11][12] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly employed to quantify this interaction.
| Compound | PPARG Corepressor Recruitment (NCOR2) EC50 (nM) | PPARG Corepressor Recruitment (NCOR2) Emax (%) | PPARG Coactivator (MED1) Repulsion IC50 (nM) | PPARG Coactivator (MED1) Emax (%) |
| BAY-4931 | 0.14 | 82 | 0.40 | 100 |
| T0070907 | Data not available | Data not available | Data not available | Data not available |
| SR10221 * | Data not available | Data not available | Data not available | Data not available |
*SR10221 is included as a reference inverse agonist often used for comparison.
Table 2: In Vitro Biochemical Activity of PPARγ Inverse Agonists. This table summarizes the potency (EC50) and efficacy (Emax) of the compounds in recruiting the NCOR2 corepressor peptide and repelling the MED1 coactivator peptide in biochemical TR-FRET assays.[2] Lower EC50 and IC50 values indicate higher potency.
Cellular Activity: Antiproliferative Effects in Bladder Cancer Models
The therapeutic potential of PPARγ inverse agonists in oncology is often evaluated by their ability to inhibit the proliferation of cancer cell lines that are dependent on PPARγ signaling.[2][13] The UM-UC-9 bladder cancer cell line, which has a high-level amplification of the PPARG gene, is a particularly sensitive and relevant model.[2]
| Compound | UM-UC-9 Cell Proliferation IC50 (nM) | UM-UC-9 Cell Proliferation Emax (%) | RT112-FABP4-NLucP Reporter Assay IC50 (nM) | RT112-FABP4-NLucP Reporter Assay Emax (%) |
| BAY-4931 | 0.8 | 89 | 1.1 | 100 |
| T0070907 | 100 | 75 | 100 | 95 |
| GW9662 | >10,000 | 20 | >10,000 | 15 |
Table 3: Cellular Potency of PPARγ Modulators in Bladder Cancer Cell Lines. This table presents the antiproliferative potency (IC50) and efficacy (Emax) of the compounds in the PPARG-amplified UM-UC-9 bladder cancer cell line and their activity in a PPARγ-dependent reporter assay in RT112 cells.[2]
Selectivity Profile
The selectivity of a compound for its target receptor over other related receptors is a critical determinant of its potential for off-target effects. For PPARγ modulators, selectivity is typically assessed against other PPAR isoforms (PPARα and PPARδ).
| Compound | PPARG IC50 (nM) | PPARA IC50 (nM) | PPARD IC50 (nM) | Selectivity (PPARA/PPARG) | Selectivity (PPARD/PPARG) |
| BAY-4931 | 0.40 | >50,000 | >50,000 | >125,000-fold | >125,000-fold |
| GW9662 | 3.3 | 32 | 2000 | ~10-fold | ~606-fold |
Table 4: Selectivity of PPARγ Modulators. This table shows the inhibitory potency (IC50) of the compounds against the three PPAR isoforms and the calculated selectivity for PPARγ.[1][2][14]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: PPARγ Inverse Agonist Signaling Pathway.
Caption: TR-FRET Experimental Workflow.
Caption: Cell Proliferation Assay Workflow.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
These assays are used to measure the interaction between the PPARγ ligand-binding domain (LBD) and peptides derived from coactivator or corepressor proteins.[2][10][11]
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Terbium-labeled antibody) to an acceptor fluorophore (e.g., d2-labeled streptavidin) when they are in close proximity. This proximity is achieved when the PPARγ LBD, bound by the antibody, interacts with the biotinylated coregulator peptide, which is in turn bound by streptavidin. An inverse agonist will promote the interaction with a corepressor peptide, leading to a high FRET signal. Conversely, it will disrupt the basal interaction with a coactivator peptide, resulting in a low FRET signal.[2]
-
General Protocol:
-
Recombinant GST-tagged PPARγ LBD is incubated with a Terbium-labeled anti-GST antibody.
-
A biotinylated peptide corresponding to the receptor interaction domain of a corepressor (e.g., NCOR2) or a coactivator (e.g., MED1) is added.[2]
-
Streptavidin-d2 is added to bind to the biotinylated peptide.
-
The test compound is added in a dose-response manner.
-
After incubation, the plate is excited at ~340 nm, and the emission at ~665 nm (FRET signal) and ~620 nm (donor signal) is measured.
-
The ratio of the acceptor to donor fluorescence is calculated and plotted against the compound concentration to determine EC50 (for recruitment) or IC50 (for repulsion) and Emax values.[10]
-
Cell Proliferation Assays
These assays assess the ability of the compounds to inhibit the growth of cancer cells.[13][15]
-
Principle: Cell viability is measured using a reagent that quantifies ATP, which is an indicator of metabolically active cells. A decrease in the signal corresponds to a reduction in cell proliferation or an increase in cell death.
-
General Protocol:
-
Bladder cancer cells (e.g., UM-UC-9) are seeded in 96-well plates and allowed to adhere overnight.[7]
-
The cells are then treated with a serial dilution of the test compound.
-
After a defined incubation period (e.g., 7 days), a cell viability reagent (e.g., CellTiter-Glo®) is added to the wells.[2]
-
The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
The data is normalized to vehicle-treated controls, and the IC50 (the concentration at which 50% of cell growth is inhibited) and Emax (the maximum percentage of inhibition) are calculated.
-
GAL4-NHR-LBD One Hybrid Reporter Assay
This cellular assay measures the ability of a compound to modulate the transcriptional activity of the PPARγ LBD.
-
Principle: The assay utilizes a chimeric receptor consisting of the GAL4 DNA-binding domain fused to the PPARγ LBD. This construct is co-transfected into cells with a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence. An inverse agonist will repress the basal transcriptional activity, leading to a decrease in luciferase expression.
-
General Protocol:
-
Host cells (e.g., HEK293T) are co-transfected with the GAL4-PPARγ-LBD expression plasmid and the luciferase reporter plasmid.[16]
-
The transfected cells are treated with the test compound in a dose-response manner.
-
After incubation, the cells are lysed, and luciferase activity is measured.
-
The IC50 and Emax for the inhibition of luciferase reporter activity are determined.[2]
-
Discussion and Future Directions
The data presented in this guide highlight this compound and the related compound BAY-4931 as potent and highly selective covalent inverse agonists of PPARγ. Their superior cellular potency in inhibiting the proliferation of PPARγ-dependent bladder cancer cells, when compared to the established inverse agonist T0070907 and the antagonist GW9662, underscores their potential as valuable research tools and as starting points for the development of novel anticancer therapeutics.[2][4]
The covalent mechanism of action of these compounds likely contributes to their high potency and prolonged duration of action. Further investigation into their in vivo efficacy, pharmacokinetic, and pharmacodynamic properties will be crucial in evaluating their translational potential.[4] The detailed experimental protocols provided herein should facilitate such future studies and enable a standardized comparison of novel PPARγ modulators as they emerge. The continued exploration of PPARγ inverse agonism as a therapeutic strategy holds significant promise for patients with PPARγ-driven cancers.[5]
References
- 1. rndsystems.com [rndsystems.com]
- 2. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inverse Agonists of Peroxisome Proliferator-Activated Receptor Gamma: Advances and Prospects in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuclear receptor corepressors and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPARγ inhibition regulates the cell cycle, proliferation and motility of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GW 9662 | PPARγ | Tocris Bioscience [tocris.com]
- 15. researchgate.net [researchgate.net]
- 16. Structural Basis of PPARγ-Mediated Transcriptional Repression by the Covalent Inverse Agonist FX-909 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Targeted FGFR Inhibition in Bladder Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors—Erdafitinib, Pemigatinib, and Infigratinib—against standard-of-care therapies, Cisplatin and Bacillus Calmette-Guérin (BCG), in the context of bladder cancer cell lines. This document is intended to serve as a resource for preclinical research and drug development, offering a cross-validation of therapeutic effects and methodologies for their assessment.
Introduction
Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway in cell proliferation and survival, and its dysregulation through mutations, fusions, or amplifications is a key oncogenic driver in a significant subset of urothelial carcinomas.[1] The development of targeted FGFR inhibitors has marked a significant advancement in the treatment of bladder cancer, with drugs like Erdafitinib receiving FDA approval for patients with specific FGFR alterations.[2][3][4] This guide compares the in vitro efficacy of three such inhibitors, alongside the chemotherapeutic agent Cisplatin and the immunotherapy BCG, across various bladder cancer cell lines, providing a framework for evaluating their therapeutic potential.
Comparative Efficacy of Therapeutic Agents in Bladder Cancer Cell Lines
The following tables summarize the in vitro effects of FGFR inhibitors and standard-of-care agents on bladder cancer cell viability, apoptosis, and cell cycle progression. The data is compiled from multiple studies to provide a comprehensive overview.
Table 1: Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting cell growth. Lower values indicate higher potency. The presented data highlights the differential sensitivity of bladder cancer cell lines to various therapeutic agents, often correlated with their FGFR alteration status.
| Cell Line | FGFR3 Status | Erdafitinib IC50 (nM) | Pemigatinib IC50 (nM) | Infigratinib IC50 (nM) | Cisplatin IC50 (µM) |
| RT112 | FGFR3-TACC3 Fusion | ~5-15 | ~5.2 | ~5 | ~4-6 |
| RT4 | FGFR3-TACC3 Fusion | ~5-30 | ~4.3-7.6 | ~30 | ~7.4 |
| SW780 | FGFR3-BAIAP2L1 Fusion | ~30-50 | N/A | ~32 | ~5-7 |
| T24 | FGFR Wild-Type | >1000 | N/A | N/A | ~7.6 |
| UMUC-3 | FGFR1 Amplification | ~50-100 | N/A | N/A | N/A |
| 5637 | FGFR3 Mutation (S249C) | ~10-20 | N/A | N/A | N/A |
| HT1376 | FGFR Wild-Type | N/A | N/A | N/A | ~2-4 |
Note: IC50 values are approximate and compiled from various sources. Experimental conditions may vary between studies.
Table 2: Induction of Apoptosis and Cell Cycle Arrest
FGFR inhibitors and cisplatin primarily exert their anti-cancer effects by inducing programmed cell death (apoptosis) and halting the cell division cycle.
| Agent | Cell Line(s) | Effect on Apoptosis | Effect on Cell Cycle |
| Erdafitinib | T24, UMUC-6, RT-112 | Induces apoptosis.[5][6] | Induces G0/G1 phase arrest.[5] |
| Pemigatinib | RT-112 | Induces apoptosis.[7][8] | Induces G1 phase arrest.[7][8][9][10] |
| Infigratinib | FGFR2 fusion-positive ICC cells | Induces apoptosis in combination with EGFR inhibition.[11] | N/A |
| Cisplatin | Various | Induces apoptosis through DNA damage.[12][13] | Can induce arrest at G1, S, or G2-M phases.[13] |
Signaling Pathways and Mechanisms of Action
The therapeutic agents discussed herein employ distinct mechanisms to inhibit bladder cancer cell growth. FGFR inhibitors specifically target the dysregulated FGFR signaling cascade, while cisplatin induces DNA damage, and BCG stimulates a localized immune response.
FGFR Signaling Pathway and Inhibition
// Nodes FGF [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR3", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Erdafitinib [label="Erdafitinib\nPemigatinib\nInfigratinib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges FGF -> FGFR [label="Binds & Activates"]; FGFR -> RAS; FGFR -> PI3K; RAS -> RAF -> MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation; Erdafitinib -> FGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } END_DOT Caption: FGFR Signaling Pathway and Inhibition by Targeted Therapies.
Mechanism of Action of Cisplatin
// Nodes Cisplatin [label="Cisplatin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellMembrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; DNA [label="Nuclear DNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adducts [label="DNA Adducts", fillcolor="#FBBC05", fontcolor="#202124"]; ReplicationBlock [label="Replication Block", fillcolor="#F1F3F4", fontcolor="#202124"]; DamageSignal [label="DNA Damage Signaling", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cisplatin -> CellMembrane [dir=none]; CellMembrane -> DNA [label="Enters Cell"]; Cisplatin -> DNA [style=invis]; // for layout DNA -> Adducts [label="Forms Crosslinks"]; Adducts -> ReplicationBlock; Adducts -> DamageSignal; ReplicationBlock -> Apoptosis; DamageSignal -> Apoptosis; } END_DOT Caption: Cisplatin's Mechanism of Action via DNA Damage.
Mechanism of Action of BCG Therapy
// Nodes BCG [label="BCG", fillcolor="#34A853", fontcolor="#FFFFFF"]; BladderCell [label="Bladder Cancer Cell", fillcolor="#FBBC05", fontcolor="#202124"]; ImmuneCell [label="Immune Cells\n(Macrophages, T-cells)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokines [label="Cytokine Release\n(IL-2, IFN-γ, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; ImmuneAttack [label="Immune-Mediated\nTumor Cell Killing", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges BCG -> BladderCell [label="Internalization"]; BladderCell -> ImmuneCell [label="Antigen Presentation"]; ImmuneCell -> Cytokines [label="Activation &"]; Cytokines -> ImmuneCell [label="Further Activation"]; ImmuneCell -> ImmuneAttack; BladderCell -> ImmuneAttack [dir=none, style=dashed]; } END_DOT Caption: Immunotherapeutic Mechanism of BCG in Bladder Cancer.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are standardized protocols for key assays used to evaluate the efficacy of anti-cancer agents.
Cell Viability Assay (MTT Assay)
// Nodes Start [label="Seed Bladder Cancer Cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate (24h)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Treat [label="Add Serially Diluted\nDrug (e.g., Erdafitinib)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate (72h)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; AddMTT [label="Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate (4h)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Solubilize [label="Add Solubilization\nSolution (e.g., DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance\n(570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Incubate1 -> Treat -> Incubate2 -> AddMTT -> Incubate3 -> Solubilize -> Read -> Analyze; } END_DOT Caption: Experimental Workflow for a Cell Viability (MTT) Assay.
-
Cell Seeding: Plate bladder cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., FGFR inhibitor, cisplatin) and a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the drug concentration versus the percentage of cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the therapeutic agent for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Culture cells in the presence of the test compound for a specified duration (e.g., 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified.
Western Blot Analysis for Signaling Pathway Modulation
-
Protein Extraction: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-FGFR, total FGFR, phospho-ERK, total ERK, GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an ECL substrate.[14]
Conclusion
The cross-validation of the effects of FGFR inhibitors in multiple bladder cancer cell lines confirms their potent and selective activity, particularly in cell lines harboring FGFR alterations. This comparative guide demonstrates that while FGFR inhibitors show significant promise, their efficacy is context-dependent, underscoring the importance of patient selection based on biomarker status. The provided experimental protocols offer a standardized framework for further preclinical evaluation of novel therapeutic agents against bladder cancer.
References
- 1. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tackling FGFR3-driven bladder cancer with a promising synergistic FGFR/HDAC targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urologytimes.com [urologytimes.com]
- 4. urotoday.com [urotoday.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting FGFRs by pemigatinib induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting FGFRs by pemigatinib induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs | springermedizin.de [springermedizin.de]
- 11. researchgate.net [researchgate.net]
- 12. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Confirming the Downstream Effects of BAY-9683 on Known PPARγ Target Genes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected downstream effects of BAY-9683, a covalent peroxisome proliferator-activated receptor gamma (PPARγ) inverse agonist, on a panel of known PPARγ target genes. Due to the limited availability of direct experimental data on this compound's impact on these specific metabolic genes, this document outlines the anticipated effects based on its mechanism of action. These expectations are contrasted with the well-documented effects of the PPARγ agonist, Rosiglitazone, and available data for other PPARγ inverse agonists.
Introduction to this compound and PPARγ Modulation
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and insulin sensitivity. Its activation by agonist ligands, such as the thiazolidinedione (TZD) class of drugs like Rosiglitazone, leads to the transcriptional upregulation of a suite of target genes that promote glucose uptake and lipid storage.
Conversely, inverse agonists of PPARγ, such as this compound, are designed to suppress the basal activity of the receptor. This compound acts as a covalent inverse agonist, suggesting it forms a stable bond with the receptor, leading to a sustained repression of PPARγ's transcriptional activity. This guide explores the expected consequences of this repression on key metabolic target genes.
Comparative Analysis of PPARγ Modulator Effects on Target Gene Expression
The following table summarizes the known or expected effects of different PPARγ modulators on the mRNA expression of key target genes involved in metabolism. The effects of this compound are inferred from its mechanism as an inverse agonist, while the effects of Rosiglitazone and other inverse agonists are based on published experimental data.
| Target Gene | Function in Metabolism | Expected Effect of this compound (Inverse Agonist) | Known Effect of Rosiglitazone (Agonist) | Known Effect of Other Inverse Agonists (e.g., SR2595) |
| Adiponectin (ADIPOQ) | Enhances insulin sensitivity, promotes fatty acid oxidation. | ↓ (Decrease) | ↑ (Increase)[1][2] | Data not available |
| CD36 | Fatty acid translocase, facilitates fatty acid uptake. | ↓ (Decrease) | ↑ (Increase)[3] | Data not available |
| Fatty Acid Binding Protein 4 (FABP4/aP2) | Intracellular fatty acid trafficking. | ↓ (Decrease) | ↑ (Increase)[3] | ↓ (Decrease)[4] |
| Glucose Transporter Type 4 (GLUT4/SLC2A4) | Insulin-regulated glucose transporter in adipose tissue and muscle. | ↓ (Decrease) | ↑ (Increase)[5][6] | Data not available |
| Insulin Receptor Substrate 2 (IRS2) | Key mediator of insulin signaling. | ↓ (Decrease) | ↑ (Increase) | Data not available |
| Lipoprotein Lipase (LPL) | Hydrolyzes triglycerides in lipoproteins, facilitating fatty acid uptake. | ↓ (Decrease) | ↑ (Increase)[3] | Data not available |
Experimental Protocols
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis
This protocol is designed to quantify the mRNA expression levels of PPARγ target genes in cultured adipocytes following treatment with PPARγ modulators.
a. Cell Culture and Treatment:
-
Culture pre-adipocyte cell lines (e.g., 3T3-L1) to confluence.
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treat mature adipocytes with this compound, Rosiglitazone, or another comparator compound at various concentrations for a specified time course (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
b. RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and gel electrophoresis.
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
c. RT-qPCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (ADIPOQ, CD36, FABP4, GLUT4, IRS2, LPL) and a stable housekeeping gene (e.g., ACTB, TBP), and a SYBR Green or TaqMan-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.[7][8][9][10]
Chromatin Immunoprecipitation (ChIP) Assay for PPARγ Binding
This protocol is used to determine if this compound alters the binding of PPARγ to the promoter regions of its target genes.
a. Cell Culture and Cross-linking:
-
Culture and treat adipocytes with this compound or a control compound as described above.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
b. Chromatin Preparation:
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-1000 base pairs. Centrifuge to remove cell debris.
c. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for PPARγ or a negative control IgG.
-
Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
d. DNA Purification and Analysis:
-
Elute the protein-DNA complexes from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
Analyze the enrichment of specific promoter regions of target genes by qPCR using primers flanking the known PPARγ response elements (PPREs).[11][12][13][14][15]
Visualizing the Molecular Pathways and Experimental Logic
Caption: PPARγ signaling pathway modulation by agonist and inverse agonist.
Caption: Experimental workflow for analyzing this compound effects.
Caption: Logical framework for confirming this compound's mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Restoring adiponectin via rosiglitazone ameliorates tissue wasting in mice with lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Target Proteins of Rosiglitazone in 3T3-L1 Adipocytes through Proteomic Analysis of Cytosolic and Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Repression of PPARγ Promotes Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.6. Analysis of Adipoq expression by RT‐qPCR [bio-protocol.org]
- 8. Screening of Reference Genes for RT-qPCR in Chicken Adipose Tissue and Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. Genome-wide profiling of transcription factor binding and epigenetic marks in adipocytes by ChIP-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chromatin Immunoprecipitation of Murine Brown Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
Comparative Analysis of BAY-9683: A Potent and Selective Covalent Inverse Agonist for PPARγ
For Researchers, Scientists, and Drug Development Professionals
BAY-9683 is a novel, orally active covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a nuclear receptor critically involved in metabolic diseases and certain cancers. This guide provides a comparative overview of this compound's potency and selectivity against other nuclear receptors, supported by available experimental data.
Introduction to this compound
This compound is distinguished by its covalent mechanism of action, targeting a unique cysteine residue within the ligand-binding domain of PPARG.[1] This covalent binding contributes to its high potency and selectivity. As an inverse agonist, this compound actively represses the basal transcriptional activity of PPARG, a mechanism of increasing interest for therapeutic intervention in diseases driven by aberrant PPARG activation, such as certain types of bladder cancer.
Comparative Potency and Selectivity
To objectively assess the pharmacological profile of this compound, its potency (measured as IC50, the concentration at which a drug inhibits 50% of the target's activity) is compared with that of other known PPARG inverse agonists, T0070907 and SR10221. Furthermore, its selectivity is evaluated by comparing its activity against other members of the PPAR subfamily, namely PPARA and PPARD.
| Compound | PPARγ IC50/Ki (nM) | PPARA IC50/Ki (nM) | PPARD IC50/Ki (nM) | Selectivity (Fold vs. PPARα) | Selectivity (Fold vs. PPARδ) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| T0070907 | 1[2][3] | 850[2] | 1800[2] | 850 | 1800 |
| SR10221 | Specific IC50 values not found | Specific IC50 values not found | Specific IC50 values not found | Data not publicly available | Data not publicly available |
Note: Specific IC50 values for this compound and SR10221 against a nuclear receptor panel were not available in the public domain at the time of this review. The data for T0070907 is derived from publicly available sources.
While quantitative data for this compound is not yet publicly detailed, the primary literature describing its discovery emphasizes its "exquisite selectivity" over related nuclear receptors.[1] This high selectivity is attributed to its unique covalent binding mechanism targeting a cysteine residue specific to the PPARG ligand-binding domain.[1]
Signaling Pathway and Mechanism of Action
As an inverse agonist, this compound modulates the PPARG signaling pathway by stabilizing a repressive conformation of the receptor. This leads to the recruitment of corepressor proteins and subsequent inhibition of target gene transcription.
Caption: PPARG inverse agonist signaling pathway.
Experimental Methodologies
The potency and selectivity of compounds like this compound are typically determined using a combination of in vitro biochemical and cell-based assays.
LanthaScreen™ TR-FRET Co-regulator Recruitment Assay
This assay is a common method to assess whether a compound promotes the interaction of a nuclear receptor with co-activator or co-repressor peptides.
Caption: Workflow for a LanthaScreen™ TR-FRET co-regulator assay.
Protocol:
-
Reagent Preparation: The GST-tagged PPARG ligand-binding domain (LBD), a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescein-labeled co-repressor peptide (acceptor fluorophore) are prepared in an appropriate assay buffer.
-
Compound Addition: this compound or other test compounds are serially diluted and added to the assay plate.
-
Incubation: The PPARG-LBD is added to the compounds, followed by the addition of the pre-mixed antibody and co-repressor peptide. The plate is incubated at room temperature to allow for binding and complex formation.
-
Signal Detection: The plate is read on a TR-FRET-compatible reader, exciting the terbium donor and measuring emission from both the donor and the acceptor.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. An increase in this ratio indicates recruitment of the co-repressor peptide, and the IC50 value is determined from the dose-response curve.
GAL4 Hybrid Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a nuclear receptor in a cellular context.
Caption: Workflow for a GAL4 hybrid reporter gene assay.
Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured and then co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain (DBD) and the PPARG ligand-binding domain (LBD), and another containing a luciferase reporter gene under the control of a GAL4 Upstream Activating Sequence (UAS).
-
Compound Treatment: After transfection, the cells are treated with varying concentrations of this compound or other test compounds.
-
Incubation: The cells are incubated to allow for compound uptake, binding to the GAL4-PPARG-LBD fusion protein, and subsequent modulation of luciferase gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the transcriptional activity, is measured using a luminometer.
-
Data Analysis: For an inverse agonist, a decrease in luciferase activity is observed. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound represents a significant advancement in the development of selective PPARG modulators. Its covalent mechanism of action confers high potency and, as suggested by preliminary reports, exceptional selectivity against other nuclear receptors. While detailed quantitative data for direct comparison is pending public release, the available information positions this compound as a valuable research tool for investigating the therapeutic potential of PPARG inverse agonism and as a promising candidate for further drug development. The experimental protocols outlined provide a framework for the continued evaluation of this compound and other novel nuclear receptor modulators.
References
Head-to-head comparison of BAY-9683 and non-covalent PPARG inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Covalent and Non-covalent PPARγ Inverse Agonists.
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor and a key regulator of adipogenesis, lipid metabolism, and inflammation. Its modulation has been a therapeutic target for various diseases, including type 2 diabetes and cancer. While agonist drugs have been developed, there is growing interest in inverse agonists and antagonists to inhibit PPARγ activity in conditions where it is overactive, such as in certain cancers. This guide provides a head-to-head comparison of a covalent PPARγ inverse agonist, BAY-9683, and a representative non-covalent inhibitor, AM-879, supported by available experimental data.
At a Glance: Key Differences
| Feature | This compound | Non-covalent Inhibitors (e.g., AM-879) |
| Mechanism of Action | Covalent Inverse Agonist | Non-covalent Non-agonist/Antagonist |
| Binding Nature | Forms a permanent covalent bond with the receptor | Binds reversibly to the receptor |
| Reported Activity | Represses PPARγ target gene expression | Non-agonist activity; inhibits CDK5-mediated phosphorylation of PPARγ |
Quantitative Data Comparison
Direct comparative studies between this compound and non-covalent inhibitors under identical experimental conditions are limited in the public domain. The following tables summarize the available quantitative data for this compound and the non-covalent inhibitor AM-879 from separate studies. It is crucial to consider the different experimental methodologies when interpreting these data.
Table 1: Pharmacological Data for this compound (and related covalent inverse agonists)
Data for this compound is not publicly available in specific quantitative terms (Ki, Kd, IC50). However, data from structurally related and co-described covalent inverse agonists from the same chemical series can provide an indication of its potential potency. The following data is for BAY-4931 and BAY-0069, which are also chloro-nitro-arene covalent inverse-agonists.
| Compound | LanthaScreen TR-FRET PPARγ Corepressor Recruitment (EC50) | Cellular Reporter Assay (IC50) |
| BAY-4931 | 0.007 µM | 0.001 µM |
| BAY-0069 | 0.004 µM | 0.002 µM |
Table 2: Pharmacological Data for AM-879 (Non-covalent inhibitor)
| Parameter | Value | Assay Method |
| Binding Affinity (Kd) | 4.5 ± 0.6 μM | 8-Anilino-1-naphthalenesulfonic acid (ANS) fluorescence quenching |
| Coactivator Recruitment | No significant recruitment | Fluorescence Anisotropy |
| Corepressor Dissociation | No significant dissociation | Fluorescence Anisotropy |
| Adipocyte Differentiation | Did not induce differentiation | Oil Red O staining in 3T3-L1 cells |
| CDK5-mediated Phosphorylation | 28% reduction | Luminescent ADP detection assay |
Mechanism of Action and Signaling Pathways
This compound: Covalent Inverse Agonism
This compound is an orally active covalent PPARγ inverse agonist.[1][2][3] It forms a permanent bond with a cysteine residue within the PPARγ ligand-binding domain. This covalent modification locks the receptor in a conformation that favors the recruitment of corepressors, leading to the repression of target gene transcription.[4]
Non-covalent Inhibitors: The Case of AM-879
AM-879 is a non-covalent PPARγ ligand that exhibits non-agonist properties.[5][6] It binds reversibly to the PPARγ ligand-binding pocket. Unlike agonists, it does not induce a conformational change that leads to the recruitment of coactivators. Instead, it does not promote the dissociation of corepressors, thereby maintaining a basal level of transcriptional repression. Furthermore, AM-879 has been shown to inhibit the cyclin-dependent kinase 5 (CDK5)-mediated phosphorylation of PPARγ at Ser273, a post-translational modification associated with insulin resistance.[7][8]
Experimental Protocols
LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay (for Covalent Inverse Agonists like the BAY-series)
This assay is designed to measure the ability of a compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide.
-
Reagents : GST-tagged PPARγ-LBD, terbium-labeled anti-GST antibody, fluorescein-labeled corepressor peptide (e.g., from NCOR2), and test compound.
-
Procedure :
-
The test compound is incubated with the GST-PPARγ-LBD.
-
A mixture of the terbium-labeled anti-GST antibody and the fluorescein-labeled corepressor peptide is added.
-
The plate is incubated to allow for binding to occur.
-
-
Detection : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. Excitation of the terbium donor at ~340 nm will result in energy transfer to the fluorescein acceptor (at ~520 nm) only when they are in close proximity, which occurs when the corepressor peptide is recruited to the PPARγ-LBD.
-
Data Analysis : The ratio of the emission at 520 nm to the emission at 490 nm (terbium emission) is calculated. An increase in this ratio indicates corepressor recruitment. EC50 values are determined from dose-response curves.[9][10][11]
8-Anilino-1-naphthalenesulfonic acid (ANS) Fluorescence Quenching Assay (for Non-covalent Inhibitor Binding Affinity)
This assay is used to determine the binding affinity (Kd) of a ligand to a protein by measuring the displacement of a fluorescent probe.
-
Reagents : Purified PPARγ protein, ANS fluorescent probe, and test compound (e.g., AM-879).
-
Procedure :
-
A solution of PPARγ protein is incubated with the ANS probe. ANS fluoresces when it binds to hydrophobic pockets on the protein.
-
The test compound is titrated into the PPARγ-ANS solution.
-
-
Detection : The fluorescence of ANS is monitored. As the test compound binds to the PPARγ ligand-binding pocket, it displaces ANS, leading to a quenching of the fluorescence signal.
-
Data Analysis : The change in fluorescence is plotted against the ligand concentration, and the dissociation constant (Kd) is calculated from the binding curve.
Adipocyte Differentiation Assay
This cell-based assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ agonism.
-
Cell Line : 3T3-L1 preadipocytes are commonly used.
-
Procedure :
-
3T3-L1 cells are grown to confluence.
-
Differentiation is induced using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence or absence of the test compound.
-
The cells are cultured for several days to allow for differentiation.
-
-
Detection : The accumulation of lipid droplets in mature adipocytes is visualized and quantified by staining with Oil Red O. The absorbance of the extracted stain is measured.[8]
-
Data Analysis : The level of Oil Red O staining in compound-treated cells is compared to that in control (vehicle-treated) and positive control (e.g., rosiglitazone-treated) cells.
Conclusion
This compound and non-covalent PPARγ inhibitors like AM-879 represent two distinct strategies for modulating PPARγ activity. This compound, as a covalent inverse agonist, offers the potential for prolonged and potent target engagement, leading to the repression of PPARγ-mediated gene transcription. In contrast, AM-879 acts as a non-agonist that not only prevents receptor activation but also possesses the additional mechanism of inhibiting CDK5-mediated phosphorylation, which may offer a distinct therapeutic advantage in the context of insulin sensitization.
The choice between a covalent and a non-covalent inhibitor will depend on the specific therapeutic application and the desired pharmacological profile. Covalent inhibitors may provide a more sustained effect, which could be beneficial in oncology settings. Non-covalent inhibitors with multiple mechanisms of action, like AM-879, might be more suitable for metabolic diseases where a more nuanced modulation of PPARγ signaling is required. Further direct comparative studies are warranted to fully elucidate the relative merits of these two classes of PPARγ inhibitors.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AM-879, a PPARy non-agonist and Ser273 phosphorylation blocker, promotes insulin sensitivity without adverse effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties [frontiersin.org]
- 8. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vivo Efficacy: A Comparative Analysis of BAY-9683 and Standard-of-Care Chemotherapy in Bladder Cancer
For Immediate Release to the Scientific Community
This guide provides a comparative overview of the preclinical investigational agent BAY-9683, a peroxisome proliferator-activated receptor gamma (PPARγ) inverse agonist, and the current standard-of-care chemotherapies, gemcitabine and cisplatin, for the treatment of bladder cancer. This document is intended for researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, specific in vivo efficacy data for this compound in bladder cancer models is not publicly available. Therefore, this comparison is based on the established mechanism of PPARγ inverse agonism and publicly available data for standard-of-care agents. The experimental protocols provided are representative models for how such a comparative study could be conducted.
Mechanism of Action and Preclinical Rationale
This compound is a covalent inverse agonist of PPARγ, a nuclear receptor that has been implicated in the progression of several cancers, including luminal bladder cancer.[1] In contrast to PPARγ agonists, which activate the receptor, an inverse agonist like this compound is designed to suppress the basal activity of the receptor. This leads to the repression of PPARγ target genes, which can result in the inhibition of cancer cell proliferation.[2]
Standard-of-care chemotherapies such as gemcitabine and cisplatin act through different mechanisms. Gemcitabine is a nucleoside analog that inhibits DNA synthesis, while cisplatin forms DNA adducts, leading to cell cycle arrest and apoptosis.
The following table summarizes the key characteristics of this compound and standard-of-care chemotherapies.
| Feature | This compound (PPARγ Inverse Agonist) | Gemcitabine | Cisplatin |
| Target | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | DNA Polymerase | DNA |
| Mechanism | Represses PPARγ target gene transcription, inhibiting cell proliferation.[2] | Inhibits DNA synthesis by incorporating into DNA. | Forms platinum-DNA adducts, leading to DNA damage and apoptosis. |
| Cellular Effect | G1 cell cycle arrest, potential induction of apoptosis. | S-phase arrest and apoptosis. | G2/M phase arrest and apoptosis. |
| Administration | Oral (reported as orally active)[1] | Intravenous or Intravesical | Intravenous or Intravesical |
Hypothetical In Vivo Efficacy Comparison
While direct comparative data is unavailable, a hypothetical preclinical study could be designed to evaluate the in vivo efficacy of this compound against gemcitabine and cisplatin in a bladder cancer xenograft model. The expected outcomes are summarized below.
| Parameter | This compound | Gemcitabine | Cisplatin | Combination (Gemcitabine + Cisplatin) |
| Tumor Growth Inhibition | Expected to show significant tumor growth inhibition in PPARγ-dependent bladder cancer models. | Established efficacy in reducing tumor volume in bladder cancer xenografts. | Established efficacy in reducing tumor volume in bladder cancer xenografts. | Potentially synergistic effect, leading to greater tumor growth inhibition. |
| Survival Benefit | Anticipated to prolong survival in treated animals compared to vehicle control. | Known to improve survival in preclinical models. | Known to improve survival in preclinical models. | Expected to provide the most significant survival benefit. |
| Biomarker Modulation | Expected to decrease the expression of PPARγ target genes. | Expected to increase markers of DNA damage (e.g., γH2AX). | Expected to increase markers of DNA damage and apoptosis (e.g., cleaved caspase-3). | Combination of effects from both agents. |
Experimental Protocols
Below are detailed methodologies for a proposed head-to-head in vivo comparison of this compound with standard-of-care chemotherapy.
Cell Lines and Culture
-
Cell Line: A human bladder cancer cell line with known PPARγ expression and dependency (e.g., UM-UC-3, 5637).
-
Culture Conditions: Cells would be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
In Vivo Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 1 x 10^6 bladder cancer cells in 100 µL of a 1:1 mixture of media and Matrigel would be injected subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Tumor volume would be measured twice weekly with calipers using the formula: (Length x Width^2) / 2. Animal body weight would also be monitored as an indicator of toxicity.
Treatment Regimen
-
Group 1 (Vehicle Control): Administered the vehicle used to formulate this compound and the saline for chemotherapy.
-
Group 2 (this compound): Dosing and schedule to be determined by maximum tolerated dose (MTD) studies. Administration would likely be oral, daily.
-
Group 3 (Gemcitabine): A standard dose, for example, 120 mg/kg administered intraperitoneally once every three days.
-
Group 4 (Cisplatin): A standard dose, for example, 6 mg/kg administered intraperitoneally once a week.
-
Group 5 (Gemcitabine + Cisplatin): Combination of the doses and schedules used in Groups 3 and 4.
Treatment would commence when tumors reach an average volume of 100-150 mm^3.
Efficacy and Toxicity Assessment
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints: Overall survival, body weight changes.
-
Pharmacodynamic Analysis: At the end of the study, tumors would be harvested for analysis of PPARγ target gene expression (for the this compound group) and markers of DNA damage and apoptosis (for the chemotherapy groups) by qPCR, Western blot, and immunohistochemistry.
Visualizing the Pathways and Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
Caption: PPARγ Inverse Agonist Signaling Pathway.
Caption: In Vivo Efficacy Study Workflow.
References
Comparative transcriptomic analysis of cells treated with BAY-9683 versus other PPARG modulators
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of BAY-9683, a covalent peroxisome proliferator-activated receptor gamma (PPARγ) inverse agonist, with other classes of PPARγ modulators, including full agonists and partial agonists. The information presented herein is intended to assist researchers in understanding the distinct molecular mechanisms and gene regulatory networks influenced by these compounds.
Introduction to PPARγ Modulation
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[1] Modulation of PPARγ activity through small molecules has been a key strategy for the treatment of type 2 diabetes. However, first-generation full agonists, such as thiazolidinediones (TZDs), are associated with undesirable side effects. This has spurred the development of next-generation PPARγ modulators, including partial agonists (SPPARγMs) and inverse agonists like this compound, which aim for a more targeted and safer therapeutic profile.
Comparative Transcriptomic Overview
Transcriptomic analysis reveals distinct gene expression signatures for different classes of PPARγ modulators. While full agonists induce a broad activation of PPARγ target genes, selective PPARγ modulators (SPPARγMs) exhibit a more attenuated and selective gene regulatory response.[2] Inverse agonists, such as this compound, are designed to suppress the basal transcriptional activity of PPARγ.
The following tables summarize the expected differential gene expression profiles based on publicly available transcriptomic data, including the RNA sequencing dataset GSE210693 for this compound. A direct comparative RNA-seq study between this compound and a full agonist like Rosiglitazone in the same bladder cancer cell line under identical conditions is not yet publicly available. Therefore, the data presented is a synthesized comparison based on existing, separate datasets and should be interpreted with this limitation in mind. The primary cell type for this comparison is bladder cancer cells, where PPARγ has been identified as a potential therapeutic target.[3]
Table 1: Comparative Regulation of Key PPARγ Target Genes
| Gene Symbol | Gene Name | Function | Expected Regulation by Full Agonist (e.g., Rosiglitazone) | Expected Regulation by this compound (Inverse Agonist) |
| FABP4 | Fatty Acid Binding Protein 4 | Lipid transport and metabolism | Strong Upregulation | Strong Downregulation |
| ADIPOQ | Adiponectin | Insulin sensitization, anti-inflammatory | Strong Upregulation | Downregulation |
| CD36 | CD36 Molecule | Fatty acid uptake | Strong Upregulation | Downregulation |
| PLIN1 | Perilipin 1 | Lipid droplet formation | Strong Upregulation | Downregulation |
| LPL | Lipoprotein Lipase | Triglyceride hydrolysis | Upregulation | Downregulation |
Table 2: Comparative Regulation of Genes Involved in Inflammation
| Gene Symbol | Gene Name | Function | Expected Regulation by Full Agonist (e.g., Rosiglitazone) | Expected Regulation by this compound (Inverse Agonist) |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | Downregulation (transrepression) | Potential Upregulation or no change |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | Downregulation (transrepression) | Potential Upregulation or no change |
| CCL2 | C-C Motif Chemokine Ligand 2 | Chemoattractant for monocytes | Downregulation | Potential Upregulation or no change |
| NOS2 | Nitric Oxide Synthase 2 | Pro-inflammatory enzyme | Downregulation | Potential Upregulation or no change |
Experimental Protocols
Cell Culture and Treatment for Transcriptomic Analysis
1.1. Cell Line:
-
Human bladder cancer cell line (e.g., T24, 5637, or UM-UC-3).
1.2. Culture Conditions:
-
Cells are cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
1.3. Treatment with PPARγ Modulators:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the respective PPARγ modulators at a final concentration of 1 µM (or a dose-response range) for 24 hours.
-
Vehicle control (e.g., 0.1% DMSO)
-
This compound
-
Full Agonist (e.g., Rosiglitazone)
-
Partial Agonist (if available)
-
-
Include at least three biological replicates for each treatment condition.
RNA Extraction, Library Preparation, and Sequencing (RNA-Seq)
2.1. RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
2.2. Library Preparation:
-
Prepare RNA-seq libraries from 1 µg of total RNA using a stranded mRNA library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
Perform poly(A) mRNA selection, fragmentation, first and second-strand cDNA synthesis, adapter ligation, and library amplification.
2.3. Sequencing:
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to a depth of at least 20 million paired-end reads per sample.
Bioinformatic Analysis of RNA-Seq Data
3.1. Quality Control:
-
Assess the quality of raw sequencing reads using FastQC.
3.2. Read Alignment:
-
Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
3.3. Gene Expression Quantification:
-
Generate a count matrix of reads per gene using featureCounts or a similar tool.
3.4. Differential Gene Expression Analysis:
-
Perform differential gene expression analysis between treatment groups and the vehicle control using DESeq2 or edgeR in R.
-
Genes with an adjusted p-value (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
3.5. Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes using tools like DAVID or clusterProfiler to identify enriched biological processes and pathways.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PPARγ Signaling Pathway Modulation.
Caption: Transcriptomic Analysis Workflow.
References
A Guide to the Independent Verification of BAY-9683 Activity from Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification and comparison of the biological activity of BAY-9683, a covalent peroxisome proliferator-activated receptor-gamma (PPARγ) inverse agonist, procured from various commercial suppliers. Due to the limited availability of direct comparative studies, this document outlines a standardized approach for researchers to generate their own data, ensuring consistency and comparability across different batches and suppliers.
Understanding this compound and its Mechanism of Action
This compound acts as a covalent inverse agonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. As an inverse agonist, this compound is of significant interest in research fields such as oncology, particularly for conditions characterized by excessive PPARγ activity like luminal bladder cancer. Its mechanism involves binding to the PPARγ ligand-binding domain and promoting the recruitment of corepressors, thereby reducing the basal transcriptional activity of the receptor.
The PPARγ Signaling Pathway
The following diagram illustrates the simplified signaling pathway of PPARγ and the role of an inverse agonist like this compound.
Caption: Simplified PPARγ signaling pathway.
Commercial Suppliers and Initial Quality Assessment
Currently, identifying multiple commercial suppliers for this compound can be challenging. A known supplier is Amsbio. When sourcing this and other reagents, it is crucial to perform a thorough quality assessment.
Certificate of Analysis (CoA) Review
Before initiating any experiment, a detailed review of the supplier's Certificate of Analysis (CoA) is mandatory. The CoA provides critical information about the identity, purity, and quality of the compound. Key parameters to scrutinize include:
| Parameter | Description | Importance |
| Identity | Confirmation of the chemical structure using methods like ¹H-NMR, Mass Spectrometry (MS). | Ensures you have the correct molecule. |
| Purity | Percentage purity determined by High-Performance Liquid Chromatography (HPLC) or other quantitative methods. | High purity is essential for accurate and reproducible results. Impurities can have off-target effects. |
| Solubility | Information on solvents in which the compound is soluble and at what concentration. | Critical for proper stock solution preparation. |
| Appearance | Physical state and color of the compound. | A deviation from the expected appearance could indicate degradation or impurity. |
| Storage Conditions | Recommended temperature and other conditions for long-term storage. | Ensures the stability and activity of the compound over time. |
| Lot Number | A unique identifier for the specific batch of the compound. | Essential for traceability and for correlating results to a specific batch. |
Experimental Protocol for Activity Verification
To independently verify and compare the activity of this compound from different suppliers, a standardized experimental protocol is essential. The following outlines a robust workflow for a cell-based reporter assay.
Experimental Workflow
Caption: Workflow for a PPARγ reporter assay.
Detailed Methodology
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect cells with a mammalian expression vector for human PPARγ and a luciferase reporter plasmid containing PPARγ response elements (PPREs). A constitutively active Renilla luciferase vector can be co-transfected for normalization.
2. Compound Preparation:
-
Prepare stock solutions of this compound from each supplier in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for generating a dose-response curve.
3. Cell Treatment:
-
After transfection, plate the cells in a multi-well plate.
-
Treat the cells with the different concentrations of this compound from each supplier. Include a vehicle-only control (e.g., DMSO).
4. Incubation:
-
Incubate the treated cells for a period sufficient for reporter gene expression (typically 24-48 hours).
5. Luciferase Assay:
-
Lyse the cells and perform a dual-luciferase assay according to the manufacturer's protocol.
-
Measure both firefly (PPRE-driven) and Renilla (normalization) luciferase activity.
6. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each supplier's compound.
Data Presentation and Comparison
Summarize the quantitative data from your experiments in a clearly structured table to facilitate easy comparison.
Table 1: Comparison of this compound from Different Commercial Suppliers
| Supplier | Lot Number | Reported Purity (CoA) | Experimentally Determined IC50 (nM) | Standard Deviation (nM) | Notes |
| Supplier A | [Enter Lot No.] | [e.g., >99%] | [Enter Value] | [Enter Value] | [e.g., Any observations] |
| Supplier B | [Enter Lot No.] | [e.g., >98%] | [Enter Value] | [Enter Value] | |
| Supplier C | [Enter Lot No.] | [e.g., >99.5%] | [Enter Value] | [Enter Value] |
This systematic approach will enable researchers to make informed decisions about the quality and activity of this compound from different commercial sources, ultimately contributing to more reliable and reproducible scientific outcomes.
Safety Operating Guide
Navigating the Disposal of Specialized Compounds: A General Protocol
The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. While specific disposal procedures for the compound designated as BAY-9683 are not publicly available, a standardized approach for the handling and disposal of specialized or research chemicals is essential. Researchers, scientists, and drug development professionals must adhere to a rigorous set of protocols, beginning with consulting the manufacturer-provided Safety Data Sheet (SDS) and institutional Environmental Health and Safety (EHS) guidelines. In the absence of specific directives for this compound, the following general procedures should be implemented.
General Chemical Waste Disposal Protocol
All chemical waste must be managed in accordance with local, state, and federal regulations. The following table outlines the key steps and considerations for the proper disposal of laboratory chemical waste.
| Step | Action | Key Considerations |
| 1. Hazard Identification | Consult the Safety Data Sheet (SDS) and any internal documentation. | Identify physical, health, and environmental hazards. Note any specific reactivity or storage requirements. |
| 2. Personal Protective Equipment (PPE) | Don appropriate PPE before handling the waste. | This typically includes safety goggles, gloves, and a lab coat. Additional PPE may be required based on the hazard assessment.[1] |
| 3. Waste Segregation | Segregate waste into compatible chemical groups. | Never mix incompatible waste streams to avoid dangerous reactions. Common categories include halogenated solvents, non-halogenated solvents, aqueous waste, and solid waste. |
| 4. Container Selection | Use a designated, compatible, and properly labeled hazardous waste container. | The container must be in good condition and have a secure lid. The original container can be used if it is in good condition.[2] |
| 5. Labeling | Clearly label the waste container with "Hazardous Waste" and the full chemical name(s) of the contents.[1] | Include the date of accumulation and any relevant hazard warnings. |
| 6. Accumulation | Store the waste container in a designated satellite accumulation area. | The area should be secure, well-ventilated, and away from ignition sources. Keep containers closed except when adding waste. |
| 7. Spill Management | Have a spill cleanup plan and appropriate materials readily available. | For solid spills, carefully sweep to avoid dust generation.[1] For liquid spills, use inert absorbent materials. |
| 8. Disposal Request | Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company. | Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by EHS for specific, non-hazardous materials.[1][2] |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a standard workflow for the safe handling and disposal of chemical waste in a laboratory setting. This process ensures that all safety and regulatory requirements are met from the point of generation to final disposal.
Important Note: The information provided is a general guideline for the disposal of laboratory chemicals. It is not a substitute for the specific instructions that would be found in the Safety Data Sheet for this compound or the protocols provided by your institution's Environmental Health and Safety department. Always prioritize information from these primary sources. If the SDS for a compound is not available, it is crucial to treat the substance as hazardous and consult with EHS for guidance.
References
Essential Safety and Handling Protocols for BAY-9683
This guide provides crucial safety and logistical information for the handling and disposal of BAY-9683, a compound intended for laboratory research by trained professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety profile of a structurally similar research chemical, BAY-545, and general best practices for handling potent laboratory compounds. Researchers must consult the vendor-specific SDS for this compound upon receipt and adhere to their institution's safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled as a potentially hazardous substance. Based on analogous compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] A comprehensive PPE strategy is mandatory to mitigate exposure risks.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which may cause irritation.[1] |
| Body Protection | Impervious laboratory coat | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a suitable respirator | Avoids inhalation of dust or aerosols, which may cause respiratory tract irritation.[1] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound. All operations should be conducted in a designated and properly equipped laboratory space.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure. Emergency equipment, including an eyewash station and safety shower, must be accessible.[1]
Table 2: Emergency First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Storage and Disposal
Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperature for the solid compound is typically -20°C.
Disposal:
-
All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of contents and containers in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the product to enter drains or watercourses.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
